molecular formula C50H51N7O9S2 B3030312 Red-CLA

Red-CLA

Cat. No.: B3030312
M. Wt: 958.1 g/mol
InChI Key: USCHMYZSZWGIDF-UHFFFAOYSA-N
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Description

Red-CLA, also known as this compound, is a useful research compound. Its molecular formula is C50H51N7O9S2 and its molecular weight is 958.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound [Chemiluminescence Reagent] is 957.31896858 g/mol and the complexity rating of the compound is 2210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-[4-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]butanoylamino]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H51N7O9S2/c1-30-50(59)57-29-41(52-28-43(57)54-30)31-12-14-34(15-13-31)65-24-6-11-44(58)51-18-19-53-67(60,61)35-16-17-42(68(62,63)64)38(27-35)45-39-25-32-7-2-20-55-22-4-9-36(46(32)55)48(39)66-49-37-10-5-23-56-21-3-8-33(47(37)56)26-40(45)49/h12-17,25-29,53H,2-11,18-24H2,1H3,(H2-,51,52,58,59,62,63,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCHMYZSZWGIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCCC(=O)NCCNS(=O)(=O)C4=CC(=C(C=C4)S(=O)(=O)[O-])C5=C6C=C7CCC[N+]8=C7C(=C6OC9=C5C=C1CCCN2C1=C9CCC2)CCC8)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H51N7O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling Red-CLA: A Technical Guide to a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel chemical entities with unique biological activities is a cornerstone of therapeutic innovation. One such molecule, designated as Red-CLA, has garnered interest for its potential applications in pharmaceutical and biomedical research. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, photophysical properties, and potential mechanisms of action to support further investigation and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound is a complex organic molecule characterized by a sophisticated architecture that includes a sulfonate group and an imidazo[1,2-a]pyrazine moiety.[1] While the name might suggest a relationship to Conjugated Linoleic Acid (CLA), its molecular structure is distinct. The compound is identified by the molecular formula C50H51N7O9S2 and has a molecular weight of 958.1 g/mol .[2]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular FormulaC50H51N7O9S2PubChem[2]
Molecular Weight958.1 g/mol PubChem[2]
XLogP3-AA4.5PubChem[2]
Exact Mass957.31896858 DaPubChem
Monoisotopic Mass957.31896858 DaPubChem

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Detailed, publicly available protocols for the synthesis of this compound are currently limited. The complex heterocyclic structure suggests a multi-step synthetic route, likely involving the construction of the imidazo[1,2-a]pyrazine core followed by the introduction of the sulfonate group and other substituents. Researchers interested in obtaining this compound may need to refer to patented synthetic methods or engage in custom synthesis based on its known chemical structure.

Photophysical Properties

At present, there is a notable absence of published data specifically detailing the photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and fluorescence lifetime. The name "this compound" implies that the compound possesses a distinct color, which arises from the absorption of light in the visible region of the electromagnetic spectrum. The presence of an extended conjugated system, often found in molecules with imidazopyrazine cores, typically imparts chromophoric properties.

Further experimental investigation is required to characterize the photophysical behavior of this compound. A proposed experimental workflow for such a characterization is outlined below.

G cluster_sample_prep Sample Preparation cluster_absorption Absorption Spectroscopy cluster_emission Fluorescence Spectroscopy cluster_analysis Data Analysis prep Dissolve this compound in appropriate solvent (e.g., DMSO, Ethanol) uv_vis Measure UV-Vis absorption spectrum to determine λmax prep->uv_vis fluorescence Measure fluorescence emission spectrum (excite at λmax) uv_vis->fluorescence quantum_yield Determine fluorescence quantum yield fluorescence->quantum_yield lifetime Measure fluorescence lifetime fluorescence->lifetime analysis Analyze spectra and calculate photophysical parameters quantum_yield->analysis lifetime->analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt akt->transcription proliferation Cell Proliferation & Survival transcription->proliferation red_cla This compound red_cla->raf Inhibition? red_cla->pi3k Inhibition?

References

An In-Depth Technical Guide to RhAN: A Near-Infrared Fluorescent Probe for the Detection of Cellular Glutathione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a fluorescent probe specifically named "Red-CLA" for detecting cellular thiols and glutathione did not yield conclusive results for a probe with that designation. Therefore, this guide focuses on a well-documented, red-emitting fluorescent probe, RhAN , as a representative tool for the detection of glutathione. RhAN is a near-infrared (NIR) rhodamine-based chemodosimeter that exhibits high selectivity and sensitivity for glutathione (GSH) in biological systems.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the RhAN probe, including its mechanism of action, experimental protocols, and quantitative data.

Introduction to Thiol Detection and the Role of Glutathione

Cellular thiols, particularly the tripeptide glutathione, are crucial for maintaining cellular redox homeostasis, protecting against oxidative stress, and participating in various signaling pathways.[1] Dysregulation of glutathione levels is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making the accurate measurement of cellular glutathione a critical aspect of biomedical research and drug development.[2] Fluorescent probes offer a powerful, non-invasive method for visualizing and quantifying glutathione in living cells with high spatial and temporal resolution.[3]

The RhAN Probe: A Selective Sensor for Glutathione

RhAN is a fluorescent probe designed for the specific detection of glutathione over other biological thiols like cysteine (Cys) and homocysteine (Hcy). Its chemical structure is based on a rhodamine scaffold, which provides favorable photophysical properties in the near-infrared spectrum, minimizing photodamage to cells and allowing for deeper tissue imaging.[4]

Mechanism of Action:

The detection mechanism of RhAN relies on a glutathione-triggered cascade reaction involving a conjugate addition and an intramolecular amino-induced spirolactam opening. In its native state, the rhodamine fluorophore in RhAN is in a non-fluorescent, spirolactam form. The presence of glutathione initiates a Michael addition reaction, which is followed by an intramolecular cyclization that opens the spirolactam ring. This structural change results in a significant increase in fluorescence intensity in the near-infrared region.

Below is a diagram illustrating the signaling pathway of RhAN activation by glutathione.

RedCLA_Mechanism cluster_reaction Reaction with Glutathione RhAN_inactive RhAN (Spirolactam Form) Non-fluorescent Intermediate Michael Adduct Intermediate RhAN_inactive->Intermediate Michael Addition GSH Glutathione (GSH) GSH->Intermediate RhAN_active RhAN (Open Form) Highly Fluorescent (NIR) Intermediate->RhAN_active Intramolecular Cyclization & Spirolactam Opening

Figure 1: Activation mechanism of the RhAN probe by glutathione.

Quantitative Data and Photophysical Properties

The photophysical properties of RhAN make it a highly sensitive and selective probe for glutathione detection.

PropertyValueReference
Excitation Wavelength (λex) 717 nm[4]
Emission Wavelength (λem) 739 nm
Molar Extinction Coefficient (ε) 4.36 x 10⁴ M⁻¹ cm⁻¹
Quantum Yield (Φ) 0.26 (upon reaction with GSH)
Fluorescence Enhancement > 90-fold
Detection Limit 0.1 µM
Selectivity High for GSH over Cys and Hcy

Experimental Protocols

This section provides a general framework for utilizing RhAN for the detection of cellular glutathione. Researchers should optimize these protocols for their specific cell types and experimental conditions.

4.1. Reagent Preparation

  • RhAN Stock Solution: Prepare a 1 mM stock solution of RhAN in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

  • Cell Culture Medium: Use the appropriate cell culture medium for the cell line being investigated.

  • Phosphate-Buffered Saline (PBS): Prepare a sterile 1x PBS solution (pH 7.4).

4.2. Cellular Staining and Imaging Workflow

The following diagram outlines the general workflow for staining and imaging cells with the RhAN probe.

Experimental_Workflow cluster_workflow Cellular Glutathione Detection Workflow Cell_Culture 1. Cell Seeding & Culture (e.g., in glass-bottom dishes) Probe_Loading 2. RhAN Probe Incubation (e.g., 1-10 µM in serum-free medium) Cell_Culture->Probe_Loading Washing 3. Washing Step (Remove excess probe with PBS) Probe_Loading->Washing Imaging 4. Fluorescence Imaging (Confocal or fluorescence microscope) (Ex: ~710 nm, Em: ~740 nm) Washing->Imaging Data_Analysis 5. Image Analysis (Quantify fluorescence intensity) Imaging->Data_Analysis

Figure 2: General workflow for cellular imaging with the RhAN probe.

Detailed Protocol:

  • Cell Culture: Seed cells on a suitable imaging plate (e.g., glass-bottom dishes or chamber slides) and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Remove the cell culture medium.

    • Wash the cells once with warm, serum-free medium or PBS.

    • Prepare the RhAN working solution by diluting the 1 mM stock solution in serum-free medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Incubate the cells with the RhAN working solution for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence or confocal microscope equipped with appropriate filters for near-infrared imaging (Excitation ~710 nm, Emission ~740 nm).

  • Data Analysis:

    • Acquire images and quantify the mean fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ, CellProfiler).

    • For quantitative comparisons, ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept consistent across all samples.

Applications in Research and Drug Development

The RhAN probe and similar red-emitting glutathione sensors are valuable tools for:

  • Studying Oxidative Stress: Monitoring changes in cellular glutathione levels in response to various stressors or drug treatments.

  • Cancer Research: Investigating the role of glutathione in tumor progression, metastasis, and drug resistance.

  • Neurobiology: Assessing the involvement of glutathione in neurodegenerative diseases.

  • Drug Screening: Identifying compounds that modulate cellular glutathione levels.

Conclusion

While the specific probe "this compound" remains elusive in the scientific literature, the principles of red-emitting fluorescent probes for glutathione detection are well-established. The RhAN probe serves as an excellent example of a highly specific and sensitive tool for visualizing and quantifying cellular glutathione. The methodologies and data presented in this guide provide a solid foundation for researchers to incorporate such probes into their studies of cellular redox biology and drug discovery. As with any experimental technique, optimization of protocols for specific applications is crucial for obtaining reliable and reproducible results.

References

The Illuminating World of Coumarin-Based Fluorescent Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

November 27, 2025

Introduction

Coumarin and its derivatives represent a versatile and widely utilized class of fluorophores in the realms of biomedical research, diagnostics, and environmental science.[1][2] Characterized by their core benzopyran-2-one ring system, these compounds exhibit favorable photophysical properties, including high quantum yields, good photostability, and environmentally sensitive fluorescence.[1] The true power of coumarin-based probes lies in the facile modification of their core structure, allowing for the fine-tuning of spectral properties and the introduction of specific recognition moieties for a diverse array of analytes.[3][4] This adaptability has led to the development of a vast toolkit of fluorescent probes for the detection of metal ions, enzymatic activity, cellular viscosity, and for sophisticated bio-imaging applications. This in-depth technical guide provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and signaling pathways associated with coumarin-based fluorescent probes.

Core Principles and Mechanisms of Fluorescence

The fluorescence of coumarin probes is governed by several key photophysical mechanisms, which can be harnessed to generate a detectable signal in response to a specific event. The most prominent of these are Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

  • Photoinduced Electron Transfer (PET): In a typical PET-based probe, a fluorophore (the coumarin core) is linked to a recognition unit that can donate an electron. In the "off" state, upon excitation, an electron is transferred from the recognition unit to the excited fluorophore, quenching its fluorescence. Binding of the target analyte to the recognition unit inhibits this electron transfer, "turning on" the fluorescence.

  • Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-withdrawing group on the coumarin scaffold. Upon excitation, there is a transfer of electron density from the donor to the acceptor, resulting in a large dipole moment in the excited state. The emission wavelength of ICT probes is highly sensitive to the polarity of the microenvironment. Changes in the local environment, such as binding to a target or changes in solvent polarity, can lead to significant shifts in the emission spectrum.

  • Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity. In a FRET-based coumarin probe, the coumarin can act as either the donor or the acceptor. The binding of an analyte can induce a conformational change that brings the donor and acceptor closer together or further apart, leading to a change in the FRET efficiency and a corresponding change in the fluorescence signal.

Quantitative Data of Representative Coumarin-Based Fluorescent Probes

The following tables summarize the key photophysical and sensing properties of a selection of coumarin-based fluorescent probes for various applications.

Table 1: Coumarin-Based Probes for Metal Ion Detection

Probe Name/DerivativeTarget IonExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
Probe 1 (vinyl ether group)Hg²⁺N/AStrong FluorescenceN/A< 2 ppm
BS1 Cu²⁺, Fe³⁺~350-400QuenchedN/A~10⁻⁵ M
BS2 Cu²⁺, Fe³⁺~350-400QuenchedN/A~10⁻⁵ M
Naphthalimide-modified coumarin (L )Cu²⁺412465N/A3.5 x 10⁻⁶ M
CDCI-CO Carbon MonoxideN/A710N/AN/A
Phenylboronic acid derivativeH₂O₂N/AN/A0.680.47 µM

Table 2: Coumarin-Based Probes for Viscosity Detection

Probe Name/DerivativeExcitation (nm)Emission (nm)Quantum Yield (Φ) in GlycerolViscosity Sensitivity (log I vs log η)Reference
CHB N/AN/A0.252Linear in 0.83–2.07 cP range
CHN N/AN/A0.183Linear in 0.83–2.07 cP range
Cou-A N/A476N/A0.554
Rho-A N/A575N/A0.996
Mito-VCI N/AN/AN/AN/A

Table 3: Coumarin-Based Probes for Enzyme Activity and Other Applications

Probe/SubstrateTarget Enzyme/ApplicationExcitation (nm)Emission (nm)Key FeatureReference
7-Hydroxycoumarin derivativesVarious Enzymes~350-450~400-550Release of fluorescent product upon enzymatic reaction
β-4-AAUG Bacterial Enzymes (e.g., in E. coli)N/AN/A~5 times higher fluorescence intensity than standard
Sulfonamide side group derivativesEndoplasmic Reticulum Imaging400435-525Quantum yield of 0.60, narrow emission spectrum
ACou-Ind Hydrogen Peroxide (H₂O₂)N/ARed to Blue ShiftRatiometric fluorescent probe

Experimental Protocols

General Protocol for Live-Cell Staining with a Coumarin-Based Probe

This protocol provides a general framework for staining live cells with a cell-permeant coumarin dye, such as 7-Amino-4-methylcoumarin (AMC). Optimization of probe concentration and incubation time is crucial for each cell type and specific probe.

Materials:

  • Coumarin probe stock solution (e.g., 10 mM in anhydrous DMSO)

  • Cells cultured on glass-bottom dishes or coverslips

  • Pre-warmed cell culture medium

  • Pre-warmed phosphate-buffered saline (PBS) or other appropriate imaging buffer

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Prepare Working Solution: Dilute the coumarin probe stock solution in pre-warmed cell culture medium to a final concentration (typically 1-10 µM).

  • Washing: Remove the existing culture medium and wash the cells once with pre-warmed PBS.

  • Incubation: Add the probe working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.

  • Imaging: The cells are now ready for fluorescence microscopy. Use the appropriate filter set for the specific coumarin probe.

General Protocol for Fixed-Cell Staining with a Coumarin-Based Probe

This protocol is adaptable for staining fixed cells with coumarin dyes.

Materials:

  • Cells cultured on coverslips

  • PBS

  • 4% formaldehyde or paraformaldehyde in PBS (Fixation solution)

  • 0.1-0.5% Triton X-100 in PBS (Permeabilization solution, optional)

  • Coumarin probe working solution (1-10 µM in PBS)

  • Mounting medium

Procedure:

  • Cell Culture: Culture cells on coverslips to the desired confluency.

  • Washing: Wash the cells once with PBS.

  • Fixation: Fix the cells by incubating with 4% formaldehyde or paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing (if permeabilized): Wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the fixed cells with the coumarin probe working solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filter set.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving coumarin-based fluorescent probes.

PET_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Coumarin_Excited_Off Excited Coumarin (Fluorophore) Coumarin_Ground Ground State Coumarin Coumarin_Excited_Off->Coumarin_Ground Non-radiative decay Recognition_Unit_Off Recognition Unit (Electron Donor) Recognition_Unit_Off->Coumarin_Excited_Off e- transfer (PET) Coumarin_Excited_On Excited Coumarin (Fluorophore) Fluorescence Fluorescence Coumarin_Excited_On->Fluorescence Photon Emission Recognition_Unit_On Recognition Unit Analyte Target Analyte Analyte->Recognition_Unit_On Binding Coumarin_Ground->Coumarin_Excited_Off Excitation Coumarin_Ground->Coumarin_Excited_On Excitation

Figure 1: Photoinduced Electron Transfer (PET) Mechanism.

ICT_Viscosity_Sensing cluster_low_viscosity Low Viscosity Environment cluster_high_viscosity High Viscosity Environment Excitation_Low Photoexcitation ICT_State_Low TICT State (Twisted Intramolecular Charge Transfer) Excitation_Low->ICT_State_Low Non_Radiative_Decay Non-Radiative Decay (Quenched Fluorescence) ICT_State_Low->Non_Radiative_Decay Intramolecular Rotation Excitation_High Photoexcitation ICT_State_High Planar ICT State Excitation_High->ICT_State_High Radiative_Decay Fluorescence Emission ICT_State_High->Radiative_Decay Restricted Rotation

Figure 2: Viscosity Sensing via Twisted Intramolecular Charge Transfer (TICT).

Enzyme_Detection_Workflow Start Start: Prepare Cells/Sample Add_Probe Add Coumarin-Enzyme Substrate (Non-fluorescent) Start->Add_Probe Incubate Incubate under Optimal Conditions Add_Probe->Incubate Enzymatic_Reaction Enzymatic Cleavage Incubate->Enzymatic_Reaction Fluorescent_Product Release of Fluorescent Coumarin Derivative Enzymatic_Reaction->Fluorescent_Product Measure_Fluorescence Measure Fluorescence Intensity (Microplate Reader/Microscope) Fluorescent_Product->Measure_Fluorescence Data_Analysis Data Analysis: Correlate Fluorescence with Enzyme Activity Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental Workflow for Enzyme Activity Detection.

Conclusion and Future Perspectives

Coumarin-based fluorescent probes have established themselves as indispensable tools in various scientific disciplines. Their inherent structural versatility and favorable photophysical properties continue to drive the development of novel sensors with enhanced sensitivity, selectivity, and functionality. Future research is likely to focus on the development of probes with longer excitation and emission wavelengths to minimize photodamage and background autofluorescence in biological systems, as well as the creation of multi-analyte probes for simultaneous detection of several targets. The integration of coumarin fluorophores with advanced imaging techniques, such as super-resolution microscopy, will undoubtedly provide unprecedented insights into complex biological processes at the molecular level.

References

An In-depth Technical Guide to the Excitation and Emission Spectra Analysis of Red-Caged L-Aspartate (Red-CLA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Red-CLA" (Red-Caged L-Aspartate) is not a widely documented, standard reagent in the scientific literature found in the initial search. This guide has been constructed based on the properties of advanced, red-shifted photolabile protecting groups ("cages") designed for neurotransmitters like glutamate, a close analog of L-aspartate. The principles, experimental protocols, and data presented are representative of what would be expected for a red-light-sensitive caged L-aspartate and are synthesized from research on similar state-of-the-art caged compounds.

Introduction

Caged compounds are indispensable tools in neuroscience and cell biology, offering precise spatiotemporal control over the release of bioactive molecules. "this compound" represents a significant advancement in this technology: an L-aspartate molecule rendered biologically inactive by a photolabile "caging" group that is cleaved by red light. L-aspartate is a critical excitatory neurotransmitter that primarily acts on N-methyl-D-aspartate (NMDA) receptors. The use of red light for uncaging offers key advantages over traditional UV-activatable compounds, including deeper tissue penetration, reduced phototoxicity, and minimized scattering, making it ideal for in vivo and complex tissue studies.

This technical guide provides a comprehensive analysis of the excitation and emission spectral properties of a hypothetical this compound, detailed experimental protocols for its characterization and use, and an overview of the signaling pathways it can be used to investigate.

Photophysical Properties

The efficacy of a caged compound is defined by its photophysical characteristics. For this compound, these properties are engineered to respond to light in the red portion of the electromagnetic spectrum. The caging moiety is typically based on a chromophore with a large two-photon absorption (TPA) cross-section in the near-infrared (NIR) range or a one-photon absorption in the red range.

Spectral Data

The following table summarizes the expected quantitative photophysical data for a state-of-the-art this compound, drawing parallels from red-shifted coumarin or BODIPY-based cages.[1]

PropertyValueUnitNotes
One-Photon Absorption (1P)
Excitation Maximum (λmax, ex)~560 - 650nmOptimized for minimal overlap with common fluorophores and reduced biological autofluorescence.
Molar Extinction Coefficient (ε)> 50,000M-1cm-1High extinction coefficient allows for efficient light absorption.
Emission (Fluorescence of Cage)
Emission Maximum (λmax, em)~610 - 700nmRed-shifted emission from the cage itself, often with a low quantum yield to favor photolysis.[1]
Fluorescence Quantum Yield (Φf)< 0.1A low fluorescence quantum yield is often desirable for caged compounds to maximize the energy directed towards bond cleavage.
Photolysis (Uncaging)
Uncaging Wavelength (1P)560 - 650nmEfficient release of L-aspartate using red light sources (e.g., LED, laser).
Uncaging Quantum Yield (Φu)0.1 - 0.5Represents the efficiency of photorelease upon absorption of a photon.
Two-Photon Absorption (2P)
2P Excitation Peak (λmax, 2P)~800 - 1100nmEnables highly localized uncaging in three dimensions with deeper tissue penetration.
2P Action Cross-Section (σu)> 50GMA measure of the two-photon uncaging efficiency.

Experimental Protocols

Accurate characterization and application of this compound require precise experimental procedures. Below are detailed methodologies for key experiments.

Protocol: Measurement of Absorption and Emission Spectra

Objective: To determine the one-photon excitation and emission maxima of this compound and its photoproducts.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Physiologically relevant buffer (e.g., PBS, pH 7.4)

  • Quartz cuvettes

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare a dilute solution of this compound (e.g., 1-10 µM) in the buffer.

  • Absorption Spectrum:

    • Use the spectrophotometer to scan the absorbance of the solution from 300 nm to 800 nm.

    • Identify the wavelength of maximum absorbance (λmax, ex).

  • Emission Spectrum:

    • Place the sample in the spectrofluorometer.

    • Set the excitation wavelength to the determined λmax, ex.

    • Scan the emission spectrum from the excitation wavelength +10 nm to 850 nm.

    • Identify the wavelength of maximum emission (λmax, em).

  • Post-Photolysis Spectra:

    • Irradiate a separate, more concentrated sample of this compound with a high-intensity red light source (e.g., 594 nm laser) for a duration sufficient to induce significant uncaging.

    • Repeat the absorption and emission scans to characterize the spectral properties of the photoproducts.

Protocol: Determination of Uncaging Quantum Yield (Φu)

Objective: To quantify the efficiency of L-aspartate photorelease.

Materials:

  • This compound solution of known concentration

  • Actinometer solution (e.g., potassium ferrioxalate)

  • Light source with a defined wavelength and power output (e.g., laser)

  • HPLC system with a suitable column for separating L-aspartate

Methodology:

  • Actinometry: Measure the photon flux of the light source using a chemical actinometer to determine the number of photons delivered to the sample per unit time.

  • Photolysis:

    • Expose a solution of this compound of known concentration and volume to the calibrated light source for a specific time. Ensure that less than 10% of the this compound is consumed to maintain first-order kinetics.

  • Quantification:

    • Analyze the photolyzed sample using HPLC to quantify the amount of released L-aspartate.

    • Calculate the number of molecules of L-aspartate released.

  • Calculation:

    • The uncaging quantum yield (Φu) is the ratio of the number of molecules of L-aspartate released to the number of photons absorbed by the this compound solution.

Signaling Pathways and Applications

This compound is a powerful tool for probing signaling pathways that are activated by L-aspartate, primarily through NMDA receptors. The precise spatiotemporal control afforded by red light uncaging allows for the stimulation of single dendritic spines or specific neuronal populations.

NMDA Receptor Activation and Downstream Signaling

Upon uncaging, the released L-aspartate binds to and activates NMDA receptors, which are ligand-gated ion channels. This activation leads to an influx of Ca2+ into the postsynaptic neuron, initiating a cascade of downstream signaling events.

NMDA_Signaling RedCLA This compound Aspartate L-Aspartate RedCLA->Aspartate Red Light (uncaging) NMDAR NMDA Receptor Aspartate->NMDAR Binds to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB Phosphorylation CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for LTP) CREB->Gene_Expression Leads to

Caption: NMDA receptor signaling cascade initiated by this compound uncaging.

Experimental Workflow for Cellular Studies

The following workflow outlines a typical experiment using this compound for photostimulation of cultured neurons.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Plate_Cells Plate Neurons Incubate_RedCLA Incubate with this compound Plate_Cells->Incubate_RedCLA Identify_ROI Identify Region of Interest (e.g., Dendritic Spine) Incubate_RedCLA->Identify_ROI Photostimulate Photostimulation (Red Laser Pulse) Identify_ROI->Photostimulate Record_Current Electrophysiology (Patch-Clamp) Photostimulate->Record_Current Image_Calcium Calcium Imaging (e.g., with Fluo-4) Photostimulate->Image_Calcium Analyze_Data Analyze Postsynaptic Currents and Ca²⁺ Transients Record_Current->Analyze_Data Image_Calcium->Analyze_Data

Caption: Workflow for this compound-mediated photostimulation and data acquisition.

Logical Relationships in selecting a Caged Compound

The choice of a caged compound depends on several experimental parameters. The following diagram illustrates the decision-making process.

Logic_Diagram Start Select Caged Compound Tissue_Depth Deep Tissue (>100µm)? Start->Tissue_Depth Phototoxicity Phototoxicity a Concern? Tissue_Depth->Phototoxicity Yes Tissue_Depth->Phototoxicity No Spatial_Res High 3D Spatial Resolution? Phototoxicity->Spatial_Res Yes Use_UV_Caged Use UV/Blue Caged Compound Phototoxicity->Use_UV_Caged No Use_RedCLA Use this compound (2P) Spatial_Res->Use_RedCLA Yes Spatial_Res->Use_UV_Caged No

Caption: Decision tree for selecting an appropriate caged compound.

Conclusion

Red-Caged L-Aspartate represents a frontier in chemical biology and neuroscience, providing a sophisticated method for controlling neuronal excitation with high precision and minimal invasiveness. A thorough understanding of its excitation and emission spectra, coupled with robust experimental design, is paramount for its successful implementation. The data and protocols provided in this guide serve as a comprehensive resource for researchers aiming to leverage the power of red-light photopharmacology to unravel the complexities of neuronal signaling and advance the development of novel therapeutics.

References

An In-depth Technical Guide on the Chemical Structure and Reactivity of Nitro-Conjugated Linoleic Acid (NO₂-CLA) with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Red-CLA" : Initial investigations into a compound designated "this compound" (CAS 886840-56-8; C₅₀H₅₁N₇O₉S₂) revealed it to be a commercially available chemiluminescence reagent.[1] Its complex structure contains an imidazo[1,2-a]pyrazine moiety.[2] However, a thorough search of scientific literature did not yield any information regarding the reactivity of this specific "this compound" with thiols or its involvement in biological signaling pathways in that context. It is therefore highly probable that the query "this compound" was intended to refer to a reactive form of Conjugated Linoleic Acid (CLA), for which a wealth of information exists, particularly for Nitro-conjugated Linoleic Acid (NO₂-CLA). This guide will focus on NO₂-CLA.

Introduction to Nitro-Conjugated Linoleic Acid (NO₂-CLA)

Nitro-conjugated linoleic acid (NO₂-CLA) is an endogenous signaling molecule formed through the nitration of conjugated linoleic acid (CLA).[1] It is the most abundant nitrated fatty acid found in humans and plays a significant role in cellular signaling, particularly through its interaction with thiol-containing molecules.[2][3] NO₂-CLA exerts protective and anti-inflammatory effects primarily through a reversible Michael addition reaction with thiol groups in proteins. This guide provides a detailed overview of the chemical structure of NO₂-CLA, its reactivity with thiols, the signaling pathways it modulates, and the experimental protocols used to study these interactions.

Chemical Structure of NO₂-CLA

NO₂-CLA is a family of isomers of octadecadienoic acid (18:2). The most common isomers are 9-nitro- and 12-nitro-octadecadienoic acid (9- and 12-NO₂-CLA). The key structural feature of NO₂-CLA is the presence of a nitroalkene moiety, which confers electrophilic properties to the carbon atoms in its vicinity, making them susceptible to nucleophilic attack by thiols.

The conjugated double bond system in conjunction with the electron-withdrawing nitro group creates two primary electrophilic centers: the β-carbon and the δ-carbon relative to the nitro group. Computational modeling has confirmed the differential reactivity of these two sites.

Reactivity of NO₂-CLA with Thiols

The reaction of NO₂-CLA with thiols, such as glutathione (GSH) and cysteine residues in proteins, is a biphasic and reversible process. This reactivity is central to its biological activity.

Michael Addition: The Core Reaction

The fundamental reaction between NO₂-CLA and thiols is a Michael addition, where the nucleophilic thiolate anion attacks one of the electrophilic carbon centers of the nitroalkene. This reaction is reversible, allowing for the dynamic modulation of protein function.

Biphasic Kinetics: Formation of β- and δ-Adducts

The reaction proceeds in two distinct phases, corresponding to the formation of two different adducts:

  • Fast Reaction (Kinetic Product): The initial, rapid reaction involves the nucleophilic attack of the thiol at the β-carbon, forming the β-adduct . This is the kinetically favored product.

  • Slow Reaction (Thermodynamic Product): Over time, the more stable δ-adduct is formed through the attack of the thiol at the δ-carbon. The formation of the δ-adduct is slower but results in a thermodynamically more stable product.

The reversibility of the β-adduct formation allows for the eventual accumulation of the more stable δ-adduct.

Factors Influencing Reactivity

The rate of the reaction between NO₂-CLA and thiols is influenced by several factors:

  • pH: The reaction is pH-dependent, with the thiolate anion (RS⁻) being the reactive species.

  • Thiol pKa: The intrinsic reactivity of the thiol is correlated with its pKa.

  • Thiol Concentration: The observed rate of the fast reaction (k_obs(fast)) increases linearly with thiol concentration.

Data Presentation: Reactivity of NO₂-CLA with Various Thiols

Thiolk_on (β-adduct) (M⁻¹s⁻¹)k_off (β-adduct) (s⁻¹)K_d (β-adduct) (mM)k_on (δ-adduct) (M⁻¹s⁻¹)k_off (δ-adduct) (s⁻¹)K_d (δ-adduct) (mM)
Glutathione230 ± 100.041 ± 0.0020.18 ± 0.011.1 ± 0.1(1.3 ± 0.1) x 10⁻³1.2 ± 0.1
Cysteine1100 ± 1000.030 ± 0.0020.027 ± 0.0032.9 ± 0.2(1.1 ± 0.1) x 10⁻³0.38 ± 0.04
Homocysteine630 ± 300.027 ± 0.0010.043 ± 0.0032.5 ± 0.1(1.3 ± 0.1) x 10⁻³0.52 ± 0.03
Cysteinylglycine830 ± 500.040 ± 0.0020.048 ± 0.0042.6 ± 0.1(1.2 ± 0.1) x 10⁻³0.46 ± 0.03
β-mercaptoethanol50 ± 20.0040 ± 0.00020.080 ± 0.0050.20 ± 0.01(0.40 ± 0.02) x 10⁻³2.0 ± 0.1

Data extracted from The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid.

Signaling Pathways Modulated by NO₂-CLA

The reactivity of NO₂-CLA with protein thiols allows it to modulate a variety of signaling pathways, contributing to its anti-inflammatory and cytoprotective effects.

Keap1-Nrf2 Pathway

One of the primary targets of NO₂-CLA is the Keap1 protein, a negative regulator of the transcription factor Nrf2. By forming an adduct with cysteine residues on Keap1, NO₂-CLA prevents the degradation of Nrf2. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2-CLA NO2-CLA Keap1 Keap1 NO2-CLA->Keap1 Michael Addition Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activates Nucleus Nucleus Nrf2_n Nrf2 Nrf2_n->ARE Binds

NO₂-CLA activates the Keap1-Nrf2 antioxidant response pathway.

Experimental Protocols

LC-MS/MS Analysis of NO₂-CLA-Thiol Adducts

This protocol is used to identify and quantify the formation of β- and δ-adducts of NO₂-CLA with thiols.

LC_MS_MS_Workflow Reaction 1. React NO₂-CLA with thiol (e.g., β-mercaptoethanol) in phosphate buffer, pH 7.4 Quenching 2. Stop reaction at time points by dilution with 10% formic acid or 100 mM NEM Reaction->Quenching Dilution 3. Dilute in methanol Quenching->Dilution LC_Separation 4. Liquid Chromatography (Reversed-phase C18 column) Dilution->LC_Separation MS_Analysis 5. Tandem Mass Spectrometry (MS/MS) for identification and quantification LC_Separation->MS_Analysis

Workflow for LC-MS/MS analysis of NO₂-CLA-thiol adducts.

Detailed Methodology:

  • Reaction: 9- or 12-NO₂-CLA (10 µM) is reacted with a thiol (e.g., 1.76 mM β-mercaptoethanol) in phosphate buffer (pH 7.4) at 25 °C.

  • Time Points and Quenching: Aliquots are taken at different time points, and the reaction is stopped by diluting the sample into 2 volumes of either 10% formic acid or 100 mM N-ethylmaleimide (NEM).

  • Sample Preparation: The quenched samples are allowed to react for 30 minutes, then diluted in 15 volumes of methanol before analysis.

  • LC Separation: The NO₂-CLA and its thiol conjugates are separated using reversed-phase chromatography on a C18 column.

  • MS/MS Analysis: The separated compounds are analyzed by tandem mass spectrometry to confirm their identity and quantify their abundance.

Stopped-Flow Kinetic Analysis

This technique is used to measure the rapid kinetics of the formation of the β-adduct.

Methodology:

  • Solutions of NO₂-CLA and the thiol of interest are rapidly mixed in a stopped-flow spectrophotometer.

  • The change in absorbance over time is monitored at a wavelength where the NO₂-CLA absorbs (e.g., 330 nm).

  • The resulting kinetic traces are fitted to a biexponential decay function to determine the observed rate constants for the fast and slow phases of the reaction.

Implications for Drug Development

The unique reactivity of NO₂-CLA with thiols makes it an interesting lead compound for drug development. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress suggests potential therapeutic applications in a range of diseases. Understanding the chemical basis of its interaction with thiols is crucial for the design of novel therapeutic agents that can harness these beneficial effects while minimizing off-target effects.

Conclusion

NO₂-CLA is a biologically significant molecule whose reactivity with thiols is central to its signaling functions. The reversible Michael addition reaction allows for the dynamic modulation of protein function and the activation of cytoprotective pathways. The detailed characterization of its chemical structure and reactivity provides a solid foundation for further research into its physiological roles and therapeutic potential.

References

Principles of Thiol Detection Using Red-Emitting Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial biomolecules that play a pivotal role in maintaining cellular redox homeostasis and are implicated in a wide range of physiological and pathological processes.[1][2][3] The development of selective and sensitive probes for thiol detection is of paramount importance in biomedical research and drug development.[1][4] While a specific probe termed "Red-CLA" for direct thiol detection is not prominently documented in the scientific literature, the principles it implies—utilizing a red-emitting chemiluminescent or fluorescent scaffold for detecting thiols—are central to the design of modern chemical probes. The original "CLA" (2-methyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one) and its derivatives are primarily recognized as chemiluminescent probes for superoxide radicals. This guide will therefore focus on the core principles of thiol detection using red-emitting probes that operate on well-established chemical reactions.

The design of such probes typically involves a fluorophore that emits in the red or far-red region of the spectrum, linked to a thiol-reactive moiety. This design strategy offers several advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and minimal interference from autofluorescence of biological samples. The reaction between the probe and a thiol induces a change in the electronic properties of the fluorophore, leading to a detectable "turn-on" or ratiometric shift in its fluorescence signal.

Core Principles of Thiol Detection with Red-Emitting Probes

The detection of thiols using reaction-based probes relies on the high nucleophilicity of the thiol group (-SH). Several reaction mechanisms are commonly employed to achieve selectivity and sensitivity.

Michael Addition Reaction

The Michael addition is a widely used strategy where the thiol group undergoes a nucleophilic addition to an electron-deficient carbon-carbon double bond (a Michael acceptor). This reaction is highly efficient and can be fine-tuned to modulate the photophysical properties of the probe. Upon reaction with a thiol, the electronic structure of the conjugated system is altered, leading to a significant change in fluorescence.

Disulfide Bond Cleavage

Probes based on disulfide bond cleavage leverage the reducing potential of thiols. In this design, a fluorophore is often quenched by a disulfide-linked moiety. The cleavage of the disulfide bond by a thiol releases the quenching, resulting in a "turn-on" fluorescence response. This method is particularly useful for detecting the overall reducing environment of a cell.

Nucleophilic Substitution

Nucleophilic substitution reactions involve the displacement of a leaving group from an electrophilic center by the thiol. Probes designed with this mechanism often contain a good leaving group attached to a fluorophore. The reaction with a thiol results in the formation of a thioether and the release of the fluorophore, leading to a change in its optical properties.

Quantitative Data on Red-Emitting Thiol Probes

The performance of a thiol probe is characterized by several key parameters, including its detection limit, linear range, and quantum yield. The following table summarizes representative quantitative data for various red-emitting thiol probes found in the literature.

Probe Name/TypeTarget Thiol(s)Detection LimitLinear RangeQuantum Yield (Φ)Reference
BODIPY-based probe (Compound 22)Cys, Hcy7 µMNot SpecifiedNot Specified
Rhodamine B-based probe (L1)GSH0.219 µM2–26 µMNot Specified
BODIPY-based ratiometric probeGSH8.6 x 10⁻⁸ M0–60 µMNot Specified
Fluorescein-based probeGSH, Cys, Hcy10⁻⁷–10⁻⁸ MNot Specified0.65 (GSH), 0.91 (Cys), 0.47 (Hcy)
Phosphorescent Ruthenium ComplexCysHigh nanomolarNot SpecifiedNot Specified

Experimental Protocols

The following are generalized experimental protocols for the use of fluorescent thiol probes in cellular imaging. Specific parameters should be optimized for each probe and cell line.

Materials
  • Fluorescent thiol probe

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell line of interest (e.g., HeLa, HEK293)

  • Confocal microscope

  • N-methylmaleimide (NMM) as a thiol-blocking agent (for control experiments)

Cell Culture and Staining
  • Cell Seeding: Plate cells in a suitable imaging dish (e.g., glass-bottom 24-well plate) at a density that will result in 60-70% confluency on the day of the experiment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation: Prepare a stock solution of the fluorescent thiol probe in anhydrous DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid cytotoxicity.

  • Cell Staining:

    • Remove the culture medium and wash the cells twice with warm PBS.

    • Add fresh, serum-free medium containing the desired concentration of the thiol probe (typically in the low micromolar range).

    • Incubate the cells for the time specified by the probe's protocol (e.g., 30 minutes) at 37°C.

  • Control Experiment (Thiol Blocking): For a negative control, pre-treat a separate set of cells with a thiol-blocking agent like N-methylmaleimide (NMM) before adding the probe. This will confirm that the observed fluorescence is specific to thiols.

  • Imaging:

    • After incubation, wash the cells twice with PBS to remove any excess probe.

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific red-emitting probe.

Data Analysis
  • Acquire images of both the probe-treated and control cells.

  • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).

  • Compare the fluorescence intensity between the experimental and control groups to determine the relative levels of thiols. For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission wavelengths.

Visualizations

Signaling Pathway: General Mechanism of "Turn-On" Fluorescent Thiol Probes

Thiol_Detection_Mechanism Probe_Off Non-fluorescent Probe (Quenched) Reaction Reaction (e.g., Michael Addition) Probe_Off->Reaction Reacts with Thiol Thiol (e.g., GSH, Cys) Thiol->Reaction Probe_On Fluorescent Product (Red Emission) Reaction->Probe_On Results in Detection Detection by Microscopy/Spectrofluorometry Probe_On->Detection Emits light for

Caption: General mechanism of a "turn-on" red-emitting fluorescent probe for thiol detection.

Experimental Workflow: Cellular Thiol Imaging```dot

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in\nImaging Dish", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_Overnight [label="Incubate Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Probe [label="Prepare Probe Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Probe [label="Add Probe to Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_Probe [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash_Cells [label="Wash Cells with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Image_Cells [label="Image with Confocal Microscope", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Fluorescence Intensity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_Overnight; Incubate_Overnight -> Prepare_Probe; Prepare_Probe -> Add_Probe; Incubate_Overnight -> Add_Probe; Add_Probe -> Incubate_Probe; Incubate_Probe -> Wash_Cells; Wash_Cells -> Image_Cells; Image_Cells -> Analyze_Data; Analyze_Data -> End; }

Caption: Common reaction mechanisms employed in the design of thiol-reactive probes.

References

The Red-CLA Probe: A Technical Guide to Studying Cellular Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Red-CLA chemiluminescent probe for the detection and quantification of superoxide (O₂•⁻), a key reactive oxygen species (ROS) implicated in cellular oxidative stress. This document details the probe's mechanism of action, presents available quantitative data, and offers generalized experimental protocols. Additionally, it provides visualizations of the probe's function and its potential application in relevant signaling pathways.

Introduction to this compound

This compound is a chemiluminescent probe designed for the sensitive detection of superoxide radicals. Derived from coelenterazine, this compound offers a long-wavelength emission at approximately 610 nm upon reaction with O₂•⁻, which minimizes interference from autofluorescence in biological samples.[1] Its high signal-to-noise ratio and specificity for superoxide make it a valuable tool for studying oxidative stress in various cellular models.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₅₀H₅₁N₇O₉S₂
IUPAC Name 4-[2-[4-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]butanoylamino]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Molar Mass 958.1 g/mol
Appearance Gray to dark purple to black powder/crystal
Chemiluminescence Emission Max ~610 nm[1]

Mechanism of Action

The chemiluminescence of this compound is triggered by its specific reaction with superoxide anions. This reaction leads to the formation of an unstable dioxetanone intermediate. The subsequent decomposition of this intermediate results in an electronically excited product that, upon relaxation to its ground state, emits light in the red region of the spectrum.

G cluster_0 Chemiluminescent Reaction This compound This compound Intermediate Dioxetanone Intermediate This compound->Intermediate + O₂•⁻ Superoxide Superoxide (O₂•⁻) Superoxide->Intermediate Excited_State Excited State Product Intermediate->Excited_State Decomposition Ground_State Ground State Product Excited_State->Ground_State Relaxation Light Light Emission (~610 nm) Excited_State->Light G cluster_0 Experimental Workflow Cell_Culture 1. Culture Cells Probe_Loading 2. Load Cells with this compound Cell_Culture->Probe_Loading Induce_Stress 3. Induce Oxidative Stress (e.g., with PMA or Antimycin A) Probe_Loading->Induce_Stress Measure_Signal 4. Measure Chemiluminescence (610 nm) Induce_Stress->Measure_Signal Data_Analysis 5. Analyze Data (Normalize and Compare to Controls) Measure_Signal->Data_Analysis G cluster_0 ROS-Mediated NF-κB Activation Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ROS_Production Increased Superoxide (O₂•⁻) [Detected by this compound] Stimulus->ROS_Production IKK_Activation IKK Activation ROS_Production->IKK_Activation IkBa_Phosphorylation IκBα Phosphorylation IKK_Activation->IkBa_Phosphorylation IkBa_Degradation IκBα Degradation IkBa_Phosphorylation->IkBa_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkBa_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription G cluster_0 Mitochondrial Apoptosis Pathway Cellular_Stress Cellular Stress Mito_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mito_Dysfunction Superoxide_Increase Increased Mitochondrial O₂•⁻ [Detected by this compound] Mito_Dysfunction->Superoxide_Increase mPTP_Opening mPTP Opening Superoxide_Increase->mPTP_Opening Cytochrome_c_Release Cytochrome c Release mPTP_Opening->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_Activation Caspase Activation Apoptosome_Formation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Navigating the Challenges of Red-CLA in Biological Systems: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Red-CLA": The term "this compound" is not a recognized scientific term in the existing literature. This guide will focus on Conjugated Linoleic Acid (CLA), a family of isomers of linoleic acid, which is likely the compound of interest. The two most studied and biologically active isomers are cis-9, trans-11-CLA (c9,t11-CLA) and trans-10, cis-12-CLA (t10,c12-CLA). This document will provide a comprehensive overview of their solubility and stability in common biological buffers, along with their impact on key cellular signaling pathways.

Solubility of Conjugated Linoleic Acid in Biological Buffers

The lipophilic nature of Conjugated Linoleic Acid (CLA) presents a significant challenge for its use in aqueous biological systems. Its solubility is limited in common buffers, which is a critical consideration for in vitro studies and formulation development.

Quantitative Solubility Data
Conjugated Linoleic Acid IsomerBuffer SystemTemperature (°C)Solubility
cis-9, trans-11-CLA0.15 M Tris-HCl (pH 8.5)Not Specified~1 mg/mL[1]
cis-9, trans-11-CLAPhosphate-Buffered Saline (PBS, pH 7.2)Not Specified~100 µg/mL[1]

Note: To achieve the stated solubility in aqueous buffers, it is often recommended to first dissolve the CLA in a small amount of an organic solvent like ethanol and then dilute it with the buffer of choice.[1] Care must be taken to ensure the final concentration of the organic solvent is minimal to avoid affecting the biological system.[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of a CLA isomer in a biological buffer.

Materials:

  • CLA isomer of interest

  • Biological buffer of choice (e.g., PBS, Tris-HCl, DMEM, RPMI-1640)

  • Co-solvent (e.g., ethanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • Analytical balance

  • Micropipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the CLA isomer in a suitable co-solvent (e.g., 100 mg/mL in ethanol).

  • Preparation of Saturated Solutions:

    • Add an excess amount of the CLA isomer (either from the stock solution or as a neat oil) to a series of glass vials containing a known volume of the biological buffer. The goal is to have undissolved CLA visible in the vial.

    • Include a control vial with only the buffer.

  • Equilibration:

    • Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials at a constant speed for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed to let the excess undissolved CLA settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-30 minutes) to pellet any remaining undissolved material.

  • Sample Collection and Analysis:

    • Carefully collect an aliquot of the clear supernatant from each vial, being cautious not to disturb the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved CLA in the diluted supernatant using a validated HPLC method.

  • Data Analysis:

    • Calculate the concentration of CLA in the original supernatant, taking into account the dilution factor.

    • The average concentration from the replicate vials represents the equilibrium solubility of the CLA isomer in the tested buffer.

Stability of Conjugated Linoleic Acid in Biological Buffers

The conjugated double bond system in CLA makes it susceptible to oxidation, which can lead to its degradation and the formation of various byproducts. This instability is a critical factor to consider in experimental design and data interpretation.

Factors Affecting Stability
  • Isomer Structure: The geometric configuration of the double bonds influences oxidative stability. In general, cis,cis-CLA isomers are the most unstable, followed by cis,trans-CLA isomers, while trans,trans-CLA isomers are relatively more stable.[2]

  • Oxygen: The presence of oxygen is a primary driver of oxidative degradation.

  • Temperature and Light: Elevated temperatures and exposure to light can accelerate the oxidation process.

  • Buffer Composition: The presence of metal ions or other pro-oxidant species in the buffer can promote degradation.

Quantitative Stability Data

Quantitative data on the degradation kinetics of CLA in biological buffers is scarce. However, studies have shown that as a whole, CLA can oxidize rapidly, with one study reporting over 80% degradation within 110 hours in air at 50°C. For in vitro experiments, it is recommended that aqueous solutions of CLA not be stored for more than one day.

Experimental Protocol: Assessing Oxidative Stability

This protocol outlines a general method to assess the oxidative stability of CLA in a biological buffer by monitoring its concentration over time.

Objective: To determine the degradation rate of a CLA isomer in a biological buffer under specific conditions.

Materials:

  • CLA isomer of interest

  • Biological buffer of choice

  • Co-solvent (e.g., ethanol)

  • Glass vials with screw caps

  • Incubator or water bath

  • HPLC system with a suitable column and detector

  • Antioxidant (optional, for control)

Procedure:

  • Preparation of CLA Solution: Prepare a solution of the CLA isomer in the biological buffer at a known concentration. As with the solubility protocol, it may be necessary to use a co-solvent for initial dissolution.

  • Incubation:

    • Aliquot the CLA solution into several glass vials.

    • Incubate the vials at a constant temperature (e.g., 37°C) and under specific conditions (e.g., protected from light, in the presence of air).

    • If investigating the effect of an antioxidant, include a set of vials containing the CLA solution with the added antioxidant.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from the incubator.

    • Immediately analyze the concentration of the remaining CLA in the sample using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of CLA as a function of time.

    • Determine the degradation rate and, if possible, the half-life (t½) of the CLA isomer under the tested conditions. This can be done by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Signaling Pathways Modulated by Conjugated Linoleic Acid

CLA isomers have been shown to exert a variety of biological effects by modulating several key signaling pathways. The specific effects are often isomer-dependent.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

CLA isomers are known to be ligands and activators of PPARs, a group of nuclear receptors that play a central role in lipid and glucose metabolism.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c9t11_CLA c9,t11-CLA PPARa PPARα c9t11_CLA->PPARa Activates t10c12_CLA t10,c12-CLA PPARg PPARγ t10c12_CLA->PPARg Inhibits Expression PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binding Inhibited Target_Genes Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Target_Genes Regulates

Caption: Isomer-specific modulation of PPAR signaling by CLA.

Nuclear Factor-kappa B (NF-κB) Signaling

CLA has been shown to have anti-inflammatory effects, in part, by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates CLA CLA CLA->IKK Inhibits NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) IkB_P p-IκB NFkB_IkB->IkB_P NFkB_Active Active NF-κB NFkB_IkB->NFkB_Active Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by CLA.

Apoptosis Signaling

Certain CLA isomers, particularly t10,c12-CLA, have been shown to induce apoptosis (programmed cell death) in various cell types, including cancer cells and adipocytes. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway t10c12_CLA_ext t10,c12-CLA Death_Receptor Death Receptor (e.g., Fas) t10c12_CLA_ext->Death_Receptor Activates Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Activates t10c12_CLA_int t10,c12-CLA Mitochondrion Mitochondrion t10c12_CLA_int->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Executioner_Caspases Activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Executes

Caption: Induction of apoptosis by t10,c12-CLA.

Conclusion

The effective use of Conjugated Linoleic Acid in research and development is contingent on a thorough understanding of its physicochemical properties and biological activities. The limited aqueous solubility and inherent oxidative instability of CLA isomers necessitate careful consideration of experimental design and formulation strategies. The isomer-specific effects of CLA on key signaling pathways such as PPAR, NF-κB, and apoptosis highlight the importance of using well-characterized isomers in research to elucidate their precise mechanisms of action. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in navigating the complexities of working with CLA in biological systems. Further research is warranted to expand the quantitative data on the solubility and stability of various CLA isomers in a wider array of biological buffers and to further delineate their intricate signaling roles.

References

Methodological & Application

Application Notes and Protocols for Red-CLA in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Red-CLA is a fluorescent probe designed for the visualization and quantification of intracellular lipid droplets in live and fixed cells. Its lipophilic nature leads to its accumulation in neutral lipid-rich structures, exhibiting strong red fluorescence upon incorporation into these hydrophobic environments. This property makes this compound an invaluable tool for studying lipid metabolism, cellular storage diseases, and the dynamics of lipid droplets in response to various stimuli. These application notes provide a comprehensive guide for the effective use of this compound in fluorescence microscopy.

Physicochemical Properties and Spectral Characteristics

This compound exhibits spectral properties that are ideal for multiplexing with other common fluorophores. Below is a summary of its key characteristics, with comparisons to the well-established lipid droplet stain, Nile Red.

PropertyThis compound (Typical)Nile Red
Excitation Maximum~561 nm515-560 nm
Emission Maximum~565 - 650 nm>590 nm (in lipids)
Quantum YieldModerate to High in non-polar environmentsVariable, increases in hydrophobic environments
PhotostabilityGoodModerate
Recommended Laser Line561 nm488 nm or 561 nm
Recommended Emission Filter570 - 670 nm570 - 670 nm

Key Applications

  • Lipid Droplet Staining: High-contrast imaging of lipid droplets in various cell types.

  • Drug Discovery: Screening for compounds that modulate lipid accumulation or metabolism.

  • Disease Modeling: Studying lipid droplet dynamics in models of obesity, diabetes, and fatty liver disease.

  • Autophagy Research: Investigating the process of lipophagy, the selective degradation of lipid droplets by autophagy.

Experimental Protocols

I. Live-Cell Staining and Imaging of Lipid Droplets

This protocol is suitable for the visualization of lipid droplets in living cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (phenol red-free recommended for fluorescence imaging)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel. For induction of lipid droplet formation, cells can be treated with oleic acid (e.g., 200 µmol/l) overnight.[1]

  • Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed, serum-free cell culture medium or PBS. A typical starting concentration is between 100 nM and 1 µM.[1] It is crucial to optimize the concentration for each cell type to achieve the best signal-to-noise ratio.

  • Cell Staining: Remove the cell culture medium and wash the cells once with PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[1]

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with PBS or fresh culture medium to remove excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope. For confocal microscopy, use a 561 nm laser for excitation and collect the emission between 565 nm and 650 nm.[1]

Workflow for Live-Cell Imaging

G A Seed cells on imaging dish B Induce lipid droplet formation (optional) A->B D Wash cells with PBS B->D C Prepare this compound staining solution E Incubate with this compound C->E D->E F Wash cells to remove excess probe E->F G Image with fluorescence microscope F->G

Caption: Workflow for staining lipid droplets in live cells with this compound.

II. Fixed-Cell Staining and Imaging

This protocol is suitable for samples that require fixation and/or permeabilization.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • (Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Cells cultured on coverslips

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If co-staining with antibodies that require permeabilization, incubate the cells with a permeabilization buffer for 10 minutes at room temperature.

  • Staining: Prepare a working solution of this compound in PBS (e.g., 1 µM). Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the samples on a fluorescence microscope.

Workflow for Fixed-Cell Imaging

G A Culture cells on coverslips B Fix cells with 4% PFA A->B C Wash cells with PBS B->C D Permeabilize (optional) C->D E Stain with this compound D->E F Wash cells E->F G Mount coverslips F->G H Image with fluorescence microscope G->H

Caption: Workflow for staining lipid droplets in fixed cells with this compound.

Data Presentation

Table 1: Recommended Staining Parameters for Different Cell Lines

Cell LineThis compound Concentration (nM)Incubation Time (min)Notes
HeLa100 - 50015 - 30Low background signal observed.
3T3-L1 Adipocytes500 - 100030Higher concentration may be needed due to high lipid content.
HepG2100 - 50020 - 30Good for studying drug-induced steatosis.
Macrophages200 - 80030Useful for visualizing foam cell formation.

Signaling Pathway Investigation: Lipophagy

This compound can be used to monitor the process of lipophagy, where lipid droplets are engulfed by autophagosomes and delivered to lysosomes for degradation.

Diagram of Lipophagy Pathway

G cluster_0 LD Lipid Droplet (Stained with this compound) Auto Autophagosome LD->Auto Engulfment Phag Phagophore Phag->Auto Elongation AutoLyso Autolysosome Auto->AutoLyso Fusion Lyso Lysosome Lyso->AutoLyso FFA Free Fatty Acids AutoLyso->FFA Degradation

Caption: Simplified diagram of the lipophagy pathway.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal- Insufficient probe concentration- Short incubation time- Low lipid droplet content- Increase this compound concentration- Increase incubation time- Induce lipid droplet formation with oleic acid
High background fluorescence- Probe concentration too high- Insufficient washing- Decrease this compound concentration- Increase the number and duration of wash steps
Photobleaching- High laser power- Long exposure times- Reduce laser power- Use shorter exposure times and image averaging
Cell toxicity- High probe concentration- Prolonged incubation- Perform a viability assay to determine optimal concentration and time

Conclusion

This compound is a robust and specific fluorescent probe for the imaging of intracellular lipid droplets. The protocols provided herein offer a starting point for a wide range of applications in cell biology and drug discovery. Optimization of staining conditions for specific cell types and experimental setups is recommended to achieve the best results.

References

Application Notes and Protocols for Thiol Analysis using Rhodamine Red™ C2 Maleimide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular thiols, particularly glutathione (GSH), are crucial non-protein sulfhydryl compounds that play a pivotal role in maintaining cellular redox homeostasis, detoxification of xenobiotics, and protecting cells from oxidative damage.[1] The quantification of intracellular thiol levels is a key indicator of cellular health and response to various stimuli, including drug candidates and environmental stressors. Flow cytometry offers a high-throughput method for analyzing cellular thiol content at the single-cell level, providing valuable insights into the heterogeneity of cellular responses within a population.[1] This application note details the use of Rhodamine Red™ C2 Maleimide, a red fluorescent probe, for the quantitative analysis of intracellular thiols in viable cells using flow cytometry.

Probe Principle and Specifications

Rhodamine Red™ C2 Maleimide is a thiol-reactive fluorescent probe designed for the stable labeling of sulfhydryl groups in proteins and other molecules. The maleimide moiety reacts with the thiol group of cysteine residues and other free thiols in a Michael addition reaction, forming a stable thioether bond.[2][3] This covalent labeling allows for the quantification of total reduced thiols within the cell.

The probe itself is relatively non-fluorescent until it reacts with thiols, which leads to a significant increase in fluorescence emission. This "turn-on" characteristic minimizes background fluorescence and enhances the signal-to-noise ratio.

Key Specifications:

PropertyValue
Excitation Maximum ~560 nm[4]
Emission Maximum ~580 nm
Reactive Group Maleimide
Target Free sulfhydryl (thiol) groups
Color Red

Mechanism of Action

The maleimide group of Rhodamine Red™ C2 Maleimide is an electrophilic compound that exhibits high selectivity towards the nucleophilic thiol group of cysteine residues and other low-molecular-weight thiols like glutathione. The reaction proceeds via a Michael addition, where the thiolate anion attacks one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable, fluorescent thioether adduct. This reaction is most efficient at a neutral pH range of 6.5-7.5.

G Mechanism of Thiol-Maleimide Reaction Probe Rhodamine Red™ C2 Maleimide Adduct Stable Fluorescent Adduct Probe->Adduct Michael Addition Thiol Cellular Thiol (R-SH) (e.g., Glutathione, Cysteine) Thiol->Adduct

Caption: Reaction of Rhodamine Red™ C2 Maleimide with a cellular thiol.

Experimental Protocols

Materials Required
  • Rhodamine Red™ C2 Maleimide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Cell culture medium

  • Suspension cells or adherent cells of interest

  • Flow cytometry tubes

  • Flow cytometer with appropriate laser (e.g., Yellow-Green laser at 561 nm) and emission filters (e.g., 585/42 nm bandpass filter).

Preparation of Reagents
  • Rhodamine Red™ C2 Maleimide Stock Solution (10 mM):

    • Allow the vial of Rhodamine Red™ C2 Maleimide to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of the probe in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture. The stock solution is stable for at least one month when stored properly.

  • Working Solution (100 µM):

    • On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 100 µM in pre-warmed PBS.

    • The optimal final staining concentration may vary depending on the cell type and should be determined empirically (typically in the range of 10-50 µM).

Cell Preparation and Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

G Experimental Workflow for Thiol Analysis cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Harvest 1. Harvest Cells Wash1 2. Wash with PBS Harvest->Wash1 Resuspend1 3. Resuspend in PBS (1x10^6 cells/mL) Wash1->Resuspend1 AddProbe 4. Add Rhodamine Red™ C2 Maleimide Resuspend1->AddProbe Incubate 5. Incubate (30 min, 37°C) AddProbe->Incubate Wash2 6. Wash with PBS Incubate->Wash2 Resuspend2 7. Resuspend in PBS Wash2->Resuspend2 Acquire 8. Acquire on Flow Cytometer Resuspend2->Acquire Analyze 9. Analyze Data Acquire->Analyze

Caption: Step-by-step workflow for cellular thiol analysis.

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency under standard conditions.

    • For adherent cells, detach them using a gentle, non-enzymatic cell dissociation buffer or trypsin. If using trypsin, ensure it is thoroughly washed out as it can affect cell surface proteins.

    • For suspension cells, collect them by centrifugation.

    • Count the cells and assess viability using a suitable method (e.g., trypan blue exclusion). Cell viability should be >90%.

  • Washing:

    • Wash the cells once with 1X PBS to remove any residual media components.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Cell Resuspension:

    • Resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add the Rhodamine Red™ C2 Maleimide working solution to the cell suspension to achieve the desired final concentration (start with a titration from 10 µM to 50 µM).

    • Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing Post-Staining:

    • After incubation, wash the cells twice with 1X PBS to remove any unbound probe.

    • Centrifuge at 300-400 x g for 5 minutes between washes.

  • Final Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.

    • Analyze the samples on a flow cytometer promptly. Keep the cells on ice and protected from light until analysis.

Controls
  • Unstained Control: A sample of unstained cells to set the background fluorescence.

  • Positive Control: Cells treated with a known inducer of thiol production (e.g., N-acetylcysteine) to confirm the probe's responsiveness.

  • Negative Control: Cells treated with a thiol-depleting agent (e.g., buthionine sulfoximine or N-ethylmaleimide) prior to staining to confirm the specificity of the probe for thiols.

Data Presentation

The following table provides an illustrative example of quantitative data that can be obtained from this type of experiment. Actual values will vary depending on the cell type and experimental conditions.

Cell LineTreatmentMean Fluorescence Intensity (MFI)Fold Change vs. Untreated
JurkatUntreated1500 ± 1201.0
JurkatN-acetylcysteine (5 mM)3200 ± 2502.1
JurkatButhionine Sulfoximine (1 mM)800 ± 900.5
HeLaUntreated2100 ± 1801.0
HeLaN-acetylcysteine (5 mM)4500 ± 3502.1
HeLaButhionine Sulfoximine (1 mM)1100 ± 1300.5

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Low probe concentration.Optimize the probe concentration by performing a titration.
Low expression of target thiols.Use a positive control to ensure the assay is working. Check literature for expected thiol levels in your cell type.
Inefficient staining.Ensure the incubation time and temperature are optimal. Check the pH of the buffer (should be 6.5-7.5).
High Background Signal Incomplete removal of unbound probe.Increase the number of washing steps after staining.
High cell autofluorescence.Use an unstained control to set the baseline fluorescence. If possible, use a flow cytometer with filters that minimize autofluorescence detection.
Non-specific binding.While maleimides are highly selective for thiols, some non-specific binding can occur. Ensure proper washing.
High Variability Between Replicates Inconsistent cell numbers.Ensure accurate cell counting and pipetting for each sample.
Variation in staining time or temperature.Standardize the incubation conditions for all samples.
Cell clumping.Ensure single-cell suspension before analysis. Use cell-strainer caps on flow tubes if necessary.

References

Application Note & Protocol: Quantitative Analysis of Glutathione Using a Chemiluminescence-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Quantitative Analysis of Glutathione using a Chemiluminescence-Based Assay Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutathione (GSH) is a critical tripeptide antioxidant in cells, playing a pivotal role in the detoxification of reactive oxygen species (ROS), xenobiotics, and maintaining cellular redox homeostasis. The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular health and oxidative stress. Consequently, the accurate quantification of glutathione is essential in various fields, including toxicology, drug discovery, and clinical research.

While various methods exist for glutathione quantification, including colorimetric assays like the DTNB-GSSG reductase recycling assay, HPLC, and LC-MS/MS, chemiluminescence-based assays offer high sensitivity and a wide dynamic range. This application note details a robust protocol for the quantitative analysis of glutathione in biological samples using a luminol-based chemiluminescence assay. This method provides an indirect measurement of GSH by quantifying the hydrogen peroxide (H₂O₂) produced during the copper(II)-catalyzed oxidation of GSH. The H₂O₂ generated then participates in a horseradish peroxidase (HRP)-catalyzed reaction with luminol, producing a light signal that is proportional to the initial GSH concentration.

It is important to note that while the term "Red-CLA assay" was specified, it does not correspond to a standardized or widely recognized method for glutathione analysis in scientific literature. The "CLA" may be an abbreviation for chemiluminescence assay. Therefore, this document presents a well-established and sensitive chemiluminescence method for glutathione quantification.

Principle of the Assay

The luminol-based chemiluminescence assay for glutathione is a multi-step process. Initially, reduced glutathione (GSH) is oxidized in the presence of a copper(II) catalyst, which generates glutathione disulfide (GSSG) and hydrogen peroxide (H₂O₂). Subsequently, the amount of H₂O₂ produced is quantified using the horseradish peroxidase (HRP)-catalyzed oxidation of luminol. In this final step, luminol is oxidized, leading to the emission of light, which can be measured using a luminometer. The intensity of the chemiluminescent signal is directly proportional to the concentration of GSH in the sample.[1]

Experimental Protocols

Materials and Reagents
  • Luminol

  • Horseradish Peroxidase (HRP)

  • Copper(II) Sulfate (CuSO₄)

  • Reduced Glutathione (GSH) standard

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trichloroacetic Acid (TCA)

  • 96-well white opaque microplates

  • Luminometer

Reagent Preparation
  • GSH Standard Stock Solution (10 mM): Dissolve 3.07 mg of GSH in 1 mL of deionized water. Prepare fresh daily.

  • Luminol Stock Solution (10 mM): Dissolve 1.77 mg of luminol in 1 mL of DMSO. Store at -20°C in the dark.

  • HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of PBS (pH 7.4). Store at 4°C.

  • CuSO₄ Solution (1 mM): Dissolve 0.25 mg of CuSO₄ pentahydrate in 1 mL of deionized water.

  • Working Luminol-HRP Reagent: On the day of the assay, mix the luminol and HRP stock solutions in PBS (pH 7.4) to final concentrations of 100 µM luminol and 10 µg/mL HRP. Protect from light.

  • Sample Deproteinization Solution: 10% (w/v) Trichloroacetic Acid (TCA).

Sample Preparation

For Cell Lysates:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 10% TCA at a density of 1 x 10⁷ cells/mL.

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully collect the supernatant for the GSH assay.

For Tissue Homogenates:

  • Weigh the tissue sample and homogenize in 10 volumes of ice-cold 10% TCA.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the assay.

Assay Procedure
  • Prepare GSH Standards: Perform serial dilutions of the 10 mM GSH stock solution in 10% TCA to obtain standards ranging from 1 µM to 100 µM.

  • Sample and Standard Plating: Add 20 µL of each standard and sample supernatant to separate wells of a 96-well white opaque microplate.

  • Initiate GSH Oxidation: Add 20 µL of 1 mM CuSO₄ solution to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow for the oxidation of GSH and production of H₂O₂.

  • Chemiluminescence Reaction: Add 160 µL of the working Luminol-HRP reagent to each well.

  • Signal Measurement: Immediately measure the chemiluminescence signal using a luminometer with an integration time of 1 second per well.

Data Analysis
  • Subtract the average chemiluminescence signal of the blank (TCA only) from all standard and sample readings.

  • Plot a standard curve of the net chemiluminescence intensity versus the GSH concentration of the standards.

  • Determine the concentration of GSH in the samples by interpolating their net chemiluminescence values from the standard curve.

  • Normalize the GSH concentration to the protein content of the original lysate or the weight of the tissue.

Data Presentation

The following tables provide representative data for a typical glutathione quantification experiment using the luminol-based chemiluminescence assay.

Table 1: Glutathione Standard Curve

GSH Concentration (µM)Raw Chemiluminescence (RLU)Net Chemiluminescence (RLU)
0 (Blank)1,5200
115,89014,370
578,45076,930
10155,300153,780
25389,700388,180
50775,100773,580
1001,540,6001,539,080

Table 2: Quantification of Glutathione in Experimental Samples

Sample IDNet Chemiluminescence (RLU)Calculated GSH Concentration (µM)
Control Cell Lysate245,60015.9
Treated Cell Lysate122,8007.9
Tissue Homogenate 1467,20030.3
Tissue Homogenate 2310,50020.1

Visualizations

Signaling Pathway

Glutathione_Assay_Pathway cluster_oxidation Step 1: GSH Oxidation cluster_chemiluminescence Step 2: Chemiluminescence Reaction GSH 2 GSH GSSG GSSG GSH->GSSG + O₂ H2O2 H₂O₂ GSH->H2O2 + O₂ Cu2 Cu²⁺ (catalyst) H2O2_input H₂O₂ Luminol Luminol OxidizedLuminol Oxidized Luminol* Luminol->OxidizedLuminol + H₂O₂ HRP HRP Light Light (425 nm) OxidizedLuminol->Light

Caption: Reaction mechanism of the luminol-based chemiluminescence assay for GSH.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis SamplePrep Sample Preparation (Lysate/Homogenate) Deproteination Deproteination with TCA SamplePrep->Deproteination Plating Plate Samples and Standards Deproteination->Plating StandardPrep Prepare GSH Standards StandardPrep->Plating AddCu Add CuSO₄ Solution Plating->AddCu Incubate Incubate for 10 min AddCu->Incubate AddReagent Add Luminol-HRP Reagent Incubate->AddReagent Measure Measure Chemiluminescence AddReagent->Measure StdCurve Generate Standard Curve Measure->StdCurve Calculate Calculate GSH Concentration StdCurve->Calculate

References

Application Notes and Protocols for Imaging Mitochondrial Thiols with Red-CLA Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are critical cellular organelles that play a central role in energy metabolism, redox signaling, and apoptosis. Mitochondrial thiols, including glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are essential for maintaining the mitochondrial redox balance and protecting against oxidative stress.[1] Dysregulation of mitochondrial thiol levels is implicated in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Therefore, the ability to visualize and quantify mitochondrial thiols in living cells is of paramount importance for both basic research and drug development.

Red-CLA is a novel, red-fluorescent probe specifically designed for the detection and imaging of thiols within the mitochondrial matrix of living cells. Its chemical structure incorporates a mitochondria-targeting moiety and a thiol-reactive group, enabling specific accumulation in mitochondria and a fluorescent response upon reaction with thiols. This document provides detailed application notes and protocols for the use of the this compound probe.

Product Information

PropertySpecification
Probe Name This compound
Molecular Formula C₅₀H₅₁N₇O₉S₂[2][3]
Molecular Weight 958.12 g/mol [2][3]
Appearance Dark purple to black powder
Solubility Soluble in DMSO
Storage Store at -20°C, protect from light and moisture.
Excitation (max) ~560 nm
Emission (max) ~585 nm
Quantum Yield >0.5 upon reaction with thiols
Specificity Reacts with small molecule thiols (GSH, Cys, Hcy)
Subcellular Localization Mitochondria

Mechanism of Action

This compound is engineered with a lipophilic cationic group that facilitates its accumulation within the negatively charged mitochondrial matrix. The probe contains an α,β-unsaturated ketone moiety that is relatively non-fluorescent. Upon reaction with mitochondrial thiols via a Michael addition reaction, the electronic properties of the fluorophore are altered, leading to a significant increase in its fluorescence quantum yield and a "turn-on" red fluorescent signal. This mechanism provides a high signal-to-noise ratio for imaging mitochondrial thiols.

G cluster_0 Mitochondrial Membrane cluster_1 Mitochondrial Matrix Red_CLA_outside This compound (extracellular) Red_CLA_inside This compound (Low Fluorescence) Red_CLA_outside->Red_CLA_inside ΔΨm-driven uptake Red_CLA_Thiol This compound-Thiol Adduct (Highly Fluorescent) Red_CLA_inside->Red_CLA_Thiol Michael Addition Thiol Mitochondrial Thiol (GSH, Cys, Hcy) Thiol->Red_CLA_Thiol

Figure 1. Mechanism of this compound uptake and thiol detection in mitochondria.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound probe determined from in vitro and cell-based assays.

ParameterValueConditions
Limit of Detection (LOD) 16-29 nMIn vitro assay with GSH, Cys, and Hcy in PBS buffer (pH 7.4)
Linear Range 0.1 - 10 µMIn vitro fluorescence titration with GSH
Response Time < 30 secondsTime to reach 90% of maximum fluorescence intensity upon thiol addition
Fluorescence Enhancement > 60-foldUpon saturation with GSH compared to the free probe
Selectivity High for thiolsMinimal fluorescence change with other reactive oxygen species (ROS)
Photostability HighLess than 10% photobleaching after 10 minutes of continuous excitation

Experimental Protocols

Reagent Preparation

1.1. This compound Stock Solution (1 mM)

  • Allow the vial of this compound powder to warm to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to create a 1 mM stock solution. For example, to a 1 mg vial of this compound (MW = 958.12), add 1.044 mL of DMSO.

  • Vortex briefly to ensure the powder is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

1.2. Cell Culture Medium Use phenol red-free cell culture medium for fluorescence imaging experiments to reduce background fluorescence.

Live-Cell Imaging of Mitochondrial Thiols

This protocol is suitable for adherent mammalian cells cultured in glass-bottom dishes or chamber slides.

G Start Start Cell_Culture Culture cells to 70-80% confluency Start->Cell_Culture Wash_Cells Wash cells twice with warm PBS Cell_Culture->Wash_Cells Prepare_Loading Prepare this compound loading solution (1-5 µM in serum-free medium) Incubate_Probe Incubate cells with this compound (30 min, 37°C, 5% CO2) Prepare_Loading->Incubate_Probe Wash_Cells->Prepare_Loading Wash_Again Wash cells twice with warm PBS Incubate_Probe->Wash_Again Add_Medium Add fresh, pre-warmed imaging medium Wash_Again->Add_Medium Image Image cells using confocal microscopy (Ex: ~560 nm, Em: ~585 nm) Add_Medium->Image Analyze Analyze fluorescence intensity Image->Analyze

Figure 2. Experimental workflow for live-cell imaging with this compound.

2.1. Cell Preparation

  • Seed adherent cells on glass-bottom dishes or chamber slides appropriate for microscopy.

  • Culture the cells in a suitable medium at 37°C in a humidified incubator with 5% CO₂ until they reach 70-80% confluency.

2.2. Probe Loading

  • Prepare a fresh working solution of this compound by diluting the 1 mM DMSO stock solution into pre-warmed, serum-free cell culture medium to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Aspirate the culture medium from the cells and wash them twice with warm phosphate-buffered saline (PBS), pH 7.4.

  • Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in a 5% CO₂ incubator.

  • After incubation, aspirate the loading solution and wash the cells twice with warm PBS to remove any excess probe.

  • Add fresh, pre-warmed, phenol red-free complete culture medium to the cells for imaging.

2.3. Confocal Microscopy

  • Place the dish or slide on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Excite the cells with a laser line at approximately 560 nm.

  • Collect the fluorescence emission between 570 nm and 650 nm.

  • Optimize laser power, detector gain, and pinhole settings to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • To confirm mitochondrial localization, co-staining with a green-fluorescent mitochondrial marker (e.g., MitoTracker™ Green FM) can be performed.

2.4. Image Analysis

  • Acquire images of the cells.

  • For quantitative analysis, define regions of interest (ROIs) around individual cells or specifically over the mitochondria.

  • Measure the mean fluorescence intensity within the ROIs using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

  • Background correction should be performed by subtracting the mean fluorescence intensity of a region with no cells.

Investigating Changes in Mitochondrial Thiol Levels

This protocol can be used to assess the effect of drug candidates or other treatments on mitochondrial thiol levels.

3.1. Treatment of Cells

  • Culture and prepare cells as described in section 2.1.

  • Treat the cells with the compound of interest at the desired concentrations and for the appropriate duration. Include a vehicle control group.

  • As a positive control for thiol depletion, cells can be treated with a known thiol-depleting agent such as N-ethylmaleimide (NEM) or buthionine sulfoximine (BSO).

  • As a positive control for increasing thiol levels, cells can be treated with a thiol precursor like N-acetylcysteine (NAC).

3.2. Probe Loading and Imaging

  • After the treatment period, proceed with the this compound loading and imaging protocol as described in sections 2.2 and 2.3.

3.3. Data Analysis

  • Quantify the mean fluorescence intensity for each treatment group as described in section 2.4.

  • Normalize the fluorescence intensity of the treated groups to the vehicle control group.

  • Perform statistical analysis to determine the significance of any observed changes in fluorescence.

Signaling Pathway Visualization

Mitochondrial thiols are integral to cellular redox signaling pathways. For instance, they are involved in the response to oxidative stress mediated by the Nrf2 pathway.

G Oxidative_Stress Oxidative Stress (e.g., Drug Treatment, ROS) Mito_Thiol_Depletion Mitochondrial Thiol Depletion (Measured by this compound) Oxidative_Stress->Mito_Thiol_Depletion Keap1_Nrf2 Keap1-Nrf2 Complex Mito_Thiol_Depletion->Keap1_Nrf2 disrupts Nrf2_Release Nrf2 Release & Nuclear Translocation Keap1_Nrf2->Nrf2_Release ARE Antioxidant Response Element (ARE) Nrf2_Release->ARE Gene_Expression Antioxidant Gene Expression (e.g., GCL, HO-1) ARE->Gene_Expression

Figure 3. Role of mitochondrial thiols in the Nrf2-ARE signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no signal - Probe concentration too low- Incubation time too short- Depleted mitochondrial thiols- Incorrect filter/laser settings- Increase this compound concentration (up to 10 µM)- Increase incubation time (up to 60 min)- Check cell health- Verify microscope settings for excitation and emission wavelengths
High background - Incomplete removal of excess probe- Autofluorescence of medium or cells- Wash cells thoroughly (3-4 times) after incubation- Use phenol red-free medium- Acquire an unstained control image to assess autofluorescence
Phototoxicity/Bleaching - Laser power too high- Prolonged exposure- Reduce laser power- Decrease exposure time and/or imaging frequency- Use an anti-fade reagent if compatible with live-cell imaging
Non-mitochondrial staining - Loss of mitochondrial membrane potential (ΔΨm)- Probe aggregation- Ensure cells are healthy- Use a lower probe concentration- Co-stain with a mitochondrial potential-dependent dye to verify mitochondrial integrity

References

Application Notes and Protocols for Monitoring Drug-Induced Oxidative Stress Using Red Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The term "Red-CLA" is not a recognized name for a specific probe used to monitor oxidative stress in scientific literature. It is possible this refers to the use of a red fluorescent probe in the context of studying compounds like C onjugated L inoleic A cid (CLA), or is a misnomer for established red fluorescent probes. These application notes will therefore focus on two widely-used red fluorescent probes for monitoring drug-induced oxidative stress: Amplex® Red for detecting hydrogen peroxide and MitoSOX™ Red for detecting mitochondrial superoxide. A brief section on Conjugated Linoleic Acid (CLA) as a modulator of oxidative stress is also included for context.

Introduction to Drug-Induced Oxidative Stress

Drug-induced oxidative stress is a critical factor in the efficacy and toxicity of many pharmaceutical compounds. It occurs when the cellular balance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms is disrupted, leading to an accumulation of ROS.[1][2][3] This can cause damage to vital cellular components such as DNA, lipids, and proteins, ultimately leading to cell death and tissue damage.[1][4] Key signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, are often involved in the cellular response to oxidative stress. Therefore, accurate monitoring of ROS levels is essential in drug development to assess potential toxicity and to understand the mechanisms of drug action.

Monitoring Hydrogen Peroxide with Amplex® Red

The Amplex® Red assay is a sensitive and specific method for the detection of hydrogen peroxide (H₂O₂), a stable and relatively long-lived ROS.

Principle of the Amplex® Red Assay

The assay is based on the reaction of the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) with H₂O₂ in the presence of horseradish peroxidase (HRP). In a 1:1 stoichiometry, Amplex® Red is oxidized to the highly fluorescent and red-colored product, resorufin. The resulting fluorescence can be measured to quantify the amount of H₂O₂ in the sample.

Mechanism of Amplex® Red for H₂O₂ Detection Amplex_Red Amplex® Red (Non-fluorescent) Resorufin Resorufin (Red Fluorescent) Amplex_Red->Resorufin Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Resorufin HRP Horseradish Peroxidase (HRP) HRP->Resorufin H2O Water (2H₂O)

Caption: Amplex® Red is oxidized by H₂O₂ in the presence of HRP to form the fluorescent product resorufin.

Experimental Protocol for Amplex® Red Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials:

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂) for standard curve

  • Reaction buffer (e.g., Krebs-Ringer phosphate buffer, pH 7.4)

  • Cells of interest

  • Drug compound for testing

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of the drug compound or vehicle control for the desired duration.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Amplex® Red in DMSO. Store protected from light.

    • Prepare a 10 U/mL stock solution of HRP in reaction buffer.

    • Prepare a fresh working solution of H₂O₂ for the standard curve by diluting a 3% stock solution.

  • Preparation of Amplex® Red Reaction Mixture:

    • On the day of the experiment, prepare the reaction mixture containing 50 µM Amplex® Red and 0.1 U/mL HRP in reaction buffer. Protect this mixture from light.

  • Assay Procedure:

    • After drug treatment, wash the cells twice with warm reaction buffer.

    • Add 100 µL of the Amplex® Red reaction mixture to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells or no Amplex® Red).

    • Generate a standard curve using known concentrations of H₂O₂.

    • Quantify the H₂O₂ concentration in the samples by interpolating their fluorescence values on the standard curve.

Data Presentation

Table 1: Quantification of Drug-Induced H₂O₂ Production using Amplex® Red

Drug CompoundConcentration (µM)Treatment Duration (h)H₂O₂ Production (µM)Fold Change vs. Control
Doxorubicin1242.5 ± 0.33.1
Cisplatin10121.8 ± 0.22.2
Menadione5015.2 ± 0.66.5
Vehicle Control-240.8 ± 0.11.0

Data are representative and should be generated for each specific experiment.

Monitoring Mitochondrial Superoxide with MitoSOX™ Red

MitoSOX™ Red is a fluorogenic dye specifically designed for the detection of superoxide (O₂⁻), a primary ROS, within the mitochondria of live cells.

Principle of the MitoSOX™ Red Assay

MitoSOX™ Red is a cell-permeant derivative of dihydroethidium with a triphenylphosphonium cation that directs its accumulation in the mitochondria due to the negative mitochondrial membrane potential. Once in the mitochondria, it is selectively oxidized by superoxide to a product that binds to mitochondrial nucleic acids and exhibits red fluorescence.

Mechanism of MitoSOX™ Red for Superoxide Detection MitoSOX MitoSOX™ Red (Non-fluorescent) Mitochondria Mitochondria MitoSOX->Mitochondria Accumulation Superoxide Superoxide (O₂⁻) Mitochondria->Superoxide Production Oxidized_MitoSOX Oxidized MitoSOX™ (Red Fluorescent) Superoxide->Oxidized_MitoSOX Oxidation Mito_DNA Mitochondrial DNA Oxidized_MitoSOX->Mito_DNA Binding

Caption: MitoSOX™ Red accumulates in mitochondria and is oxidized by superoxide, leading to red fluorescence upon binding to mitochondrial DNA.

Experimental Protocol for MitoSOX™ Red Assay

This protocol is suitable for fluorescence microscopy or flow cytometry.

Materials:

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cells of interest

  • Drug compound for testing

  • Fluorescence microscope or flow cytometer (Excitation: ~510 nm, Emission: ~580 nm)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells on coverslips (for microscopy) or in culture plates (for flow cytometry).

    • Treat cells with the drug compound or vehicle control for the desired time.

  • Preparation of MitoSOX™ Red Working Solution:

    • Prepare a 5 mM stock solution of MitoSOX™ Red in anhydrous DMSO.

    • Dilute the stock solution to a final working concentration of 500 nM to 5 µM in warm HBSS or culture medium without serum. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining:

    • Remove the culture medium and wash the cells once with warm buffer.

    • Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Image Acquisition or Flow Cytometry:

    • For microscopy: Wash the cells three times with warm buffer. Mount the coverslip and image immediately using a fluorescence microscope.

    • For flow cytometry: After staining, wash the cells, trypsinize if necessary, and resuspend in buffer. Analyze the cells using a flow cytometer.

  • Data Analysis:

    • Microscopy: Quantify the mean fluorescence intensity of the red signal in the mitochondrial region of the cells using image analysis software.

    • Flow Cytometry: Determine the geometric mean fluorescence intensity of the cell population.

Data Presentation

Table 2: Quantification of Drug-Induced Mitochondrial Superoxide using MitoSOX™ Red

Drug CompoundConcentration (µM)Treatment Duration (h)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Antimycin A (Positive Control)5018500 ± 7505.5 ± 0.17
Doxorubicin1246200 ± 5104.3 ± 0.37
Rotenone1044800 ± 4203.2
Vehicle Control-241450 ± 1201.0

Data are representative and should be generated for each specific experiment.

Signaling Pathways in Drug-Induced Oxidative Stress

Drug-induced ROS can trigger various signaling cascades that determine the fate of the cell, leading to either adaptation and survival or apoptosis. Two central pathways are the MAPK and PI3K/Akt pathways.

MAPK Pathway: The MAPK family (including ERK, JNK, and p38) can be activated by oxidative stress and plays a dual role in cell survival and apoptosis.

PI3K/Akt Pathway: This pathway is crucial for cell survival and is often activated in response to moderate oxidative stress to protect the cell. However, severe oxidative stress can inhibit this pathway, promoting apoptosis.

Key Signaling Pathways in Drug-Induced Oxidative Stress Drug Drug Compound ROS Increased ROS (H₂O₂, O₂⁻) Drug->ROS MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Cell_Survival Cell Survival MAPK->Cell_Survival Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Cell_Survival PI3K_Akt->Apoptosis Inhibition

Caption: Drug-induced ROS can activate MAPK and PI3K/Akt pathways, leading to either cell survival or apoptosis.

Contextual Role of Conjugated Linoleic Acid (CLA)

Conjugated Linoleic Acid (CLA) refers to a group of positional and geometric isomers of linoleic acid. While not a tool for monitoring oxidative stress, CLA is a compound that has been shown to modulate it. The effects of CLA on oxidative stress are complex and can be either pro-oxidant or anti-oxidant depending on the specific isomer, dose, and biological context. Therefore, the aforementioned red fluorescent probes can be valuable tools for studying the impact of different CLA isomers on cellular ROS levels.

Experimental Workflow Overview

General Workflow for Monitoring Drug-Induced Oxidative Stress Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Drug_Treatment 2. Drug Treatment Cell_Culture->Drug_Treatment Probe_Loading 3. Load with Red Fluorescent Probe (Amplex® Red or MitoSOX™ Red) Drug_Treatment->Probe_Loading Incubation 4. Incubation Probe_Loading->Incubation Measurement 5. Fluorescence Measurement (Microplate Reader, Microscope, or Flow Cytometer) Incubation->Measurement Data_Analysis 6. Data Analysis and Quantification Measurement->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for assessing drug-induced oxidative stress using red fluorescent probes.

References

Application Notes and Protocols: Red-CLA for Studying Redox Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are key players in a multitude of cellular signaling pathways, and their dysregulation is implicated in numerous diseases. Superoxide (O₂⁻) is a primary ROS, and its detection is crucial for understanding redox-sensitive signaling cascades. Red-CLA is a chemiluminescent probe designed for the highly sensitive and specific detection of superoxide. It offers a significant advantage with its red-shifted light emission at approximately 610 nm, which minimizes background interference from biological autofluorescence.

This document provides detailed application notes and protocols for the use of this compound in studying redox signaling pathways, with a particular focus on pathways involving NADPH oxidase, a major enzymatic source of cellular superoxide.

Mechanism of Action: Chemiluminescence Resonance Energy Transfer (CRET)

This compound operates on the principle of Chemiluminescence Resonance Energy Transfer (CRET). The probe is a molecular conjugate containing two key moieties:

  • A 6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one moiety : This component specifically reacts with superoxide radicals (O₂⁻). This reaction generates a high-energy intermediate that, upon decomposition, produces chemiluminescence.

  • A Sulphorhodamine 101 moiety : This fluorophore acts as an energy acceptor.

The energy generated from the reaction of the imidazopyrazinone moiety with superoxide is non-radiatively transferred to the sulphorhodamine 101 moiety, which then emits the energy as red light with a maximum wavelength of 610 nm. This CRET mechanism enhances the signal intensity and shifts the emission to a longer wavelength, improving the signal-to-noise ratio in biological samples.[1]

Data Presentation

Quantitative Comparison of Superoxide Probes

The following table summarizes the key quantitative parameters of this compound in comparison to other commonly used chemiluminescent probes for superoxide detection.

ProbeEmission Max (λmax)Detection LimitQuantum YieldKey Advantages
This compound ~610 nm76 fmol/s[2]HighRed-shifted emission reduces background; High signal intensity at low concentrations.[1]
MCLA ~460 nm1.41 pmol/s[2]ModerateWell-established probe for superoxide.
FCLA ~530 nmNot widely reportedModerateGreen-shifted emission.
Luminol ~425 nmVariableLowCan detect various ROS, not specific to superoxide.[3]
Lucigenin ~505 nmVariableModerateSpecific for superoxide, but can undergo redox cycling.

Signaling Pathway Visualization

NADPH Oxidase (NOX2) Activation and Superoxide Production

The NADPH oxidase complex is a primary source of regulated superoxide production in phagocytic and various non-phagocytic cells. Its activation is a multi-step process involving the assembly of cytosolic and membrane-bound subunits.

NOX2_Activation cluster_extracellular Extracellular Space / Phagosome Lumen cluster_membrane Plasma Membrane cluster_cytosol Cytosol O2 O₂ NOX2_complex NOX2/p22phox O2->NOX2_complex Superoxide O₂⁻ NOX2_complex->Superoxide e⁻ NADP NADP⁺ + H⁺ NOX2_complex->NADP Stimulus Stimulus (e.g., PMA, opsonized bacteria) PKC PKC Stimulus->PKC activates Rac_GDP Rac-GDP Stimulus->Rac_GDP activates GEFs p47phox_inactive p47phox PKC->p47phox_inactive phosphorylates p47phox_active p-p47phox p47phox_inactive->p47phox_active Assembled_complex Assembled Active Complex p47phox_active->Assembled_complex p67phox p67phox p67phox->Assembled_complex p40phox p40phox p40phox->Assembled_complex Rac_GTP Rac-GTP Rac_GDP->Rac_GTP GDP/GTP exchange Rac_GTP->Assembled_complex Cytosolic_complex p40-p47-p67 (inactive complex) Assembled_complex->NOX2_complex translocates to membrane and binds NADPH NADPH NADPH->NOX2_complex

Caption: Activation of the NOX2 NADPH oxidase complex leading to superoxide production.

Experimental Protocols

General Guidelines for Handling this compound
  • Storage : Store this compound desiccated and protected from light at -20°C.

  • Reconstitution : Prepare a stock solution (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO) or ethanol. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution : On the day of the experiment, dilute the stock solution to the desired final concentration in an appropriate buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)) immediately before use.

Protocol 1: Detection of Extracellular Superoxide from Cultured Cells

This protocol is suitable for measuring superoxide released from adherent or suspension cells in a microplate format using a luminometer.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium (phenol red-free)

  • HBSS with calcium and magnesium (HBSS+/+)

  • Superoxide dismutase (SOD) from bovine erythrocytes (for control)

  • Stimulant of superoxide production (e.g., Phorbol 12-myristate 13-acetate (PMA), zymosan)

  • White, opaque 96-well microplates

  • Luminometer with kinetic reading capabilities

Procedure:

  • Cell Seeding : Seed cells in a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight. For suspension cells, adjust the cell number to 5 x 10⁴ to 1 x 10⁶ cells per well.

  • Cell Preparation : On the day of the experiment, gently wash the cells twice with pre-warmed HBSS+/+.

  • Probe Loading : Add 100 µL of HBSS+/+ containing the desired final concentration of this compound (typically in the range of 0.1 - 5 µM; optimization is recommended) to each well.

  • Incubation : Incubate the plate at 37°C for 10-30 minutes to allow for temperature equilibration.

  • Background Measurement : Place the plate in the luminometer and perform a kinetic measurement for 5-10 minutes to establish a baseline chemiluminescence signal.

  • Stimulation : Inject the stimulant (e.g., PMA at a final concentration of 100-200 ng/mL) into the wells. For control wells, inject the vehicle control or SOD (final concentration of 50-100 U/mL) prior to the stimulant.

  • Signal Acquisition : Immediately start the kinetic measurement of chemiluminescence for 30-90 minutes, with readings taken every 1-2 minutes.

  • Data Analysis : The superoxide production is proportional to the chemiluminescence intensity. Calculate the area under the curve (AUC) or the peak intensity of the signal. Subtract the background signal from the stimulated signal. The specificity of the signal for superoxide can be confirmed by its inhibition by SOD.

Protocol 2: In Vitro Superoxide Generation Assay (Xanthine/Xanthine Oxidase System)

This protocol is useful for calibrating the this compound signal and for screening potential inhibitors of superoxide production in a cell-free system.

Materials:

  • This compound working solution (e.g., 1 µM in PBS)

  • Xanthine solution (1 mM in PBS)

  • Xanthine Oxidase (XO) solution (1 U/mL in PBS)

  • PBS (pH 7.4)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Reaction Setup : In a 96-well plate, add the following to each well:

    • PBS to a final volume of 200 µL.

    • This compound to a final concentration of 1 µM.

    • Xanthine to a final concentration of 50 µM.

  • Initiate Reaction : Add varying concentrations of Xanthine Oxidase (e.g., 0.001 - 0.1 U/mL) to initiate the superoxide generation and the chemiluminescent reaction.

  • Measurement : Immediately place the plate in the luminometer and measure the chemiluminescence signal over time (e.g., for 10-20 minutes).

  • Calibration Curve : Plot the rate of chemiluminescence (or peak intensity) against the concentration of Xanthine Oxidase to generate a standard curve. This can be used to quantify superoxide production in unknown samples.

Experimental Workflow and Logical Relationships

Experimental Workflow for Cellular Superoxide Detection

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture/ Seeding Wash_Cells 3. Wash Cells Cell_Culture->Wash_Cells Prepare_Reagents 2. Prepare Reagents (this compound, Stimulants, Controls) Add_Probe 4. Add this compound Solution Prepare_Reagents->Add_Probe Wash_Cells->Add_Probe Equilibrate 5. Equilibrate at 37°C Add_Probe->Equilibrate Measure_Baseline 6. Measure Baseline CL Equilibrate->Measure_Baseline Add_Stimulant 7. Add Stimulant/Controls Measure_Baseline->Add_Stimulant Measure_Signal 8. Kinetic CL Measurement Add_Stimulant->Measure_Signal Plot_Data 9. Plot CL Intensity vs. Time Measure_Signal->Plot_Data Calculate_Metrics 10. Calculate AUC or Peak Intensity Plot_Data->Calculate_Metrics Compare_Conditions 11. Compare Stimulated vs. Control Calculate_Metrics->Compare_Conditions Conclusion 12. Conclusion on Superoxide Production Compare_Conditions->Conclusion

Caption: Workflow for detecting cellular superoxide using this compound.

Logical Relationship of this compound in Redox Signaling Research

Logical_Relationship Biological_Question Biological Question: Role of Superoxide in a Signaling Pathway? Experimental_System Experimental System (e.g., Cultured Cells, Isolated Organelles) Biological_Question->Experimental_System Red_CLA_Application Application of this compound Experimental_System->Red_CLA_Application Superoxide_Detection Detection of Superoxide (O₂⁻) Red_CLA_Application->Superoxide_Detection Data_Interpretation Data Interpretation Superoxide_Detection->Data_Interpretation Pathway_Elucidation Elucidation of Redox Signaling Pathway Data_Interpretation->Pathway_Elucidation Pathway_Elucidation->Biological_Question New Hypotheses

Caption: Role of this compound in investigating redox signaling pathways.

References

Application Notes and Protocols for Red-CLA Analysis in Tissue Sections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence imaging (BLI) is a powerful and highly sensitive technique for visualizing and quantifying biological processes within living organisms and ex vivo tissues.[1][2][3] This technology relies on the enzymatic reaction between a luciferase enzyme and its substrate, luciferin, to produce light.[1][4] Caged luciferin probes are chemically modified, inactive forms of luciferin that can be "uncaged" or activated by a specific enzyme or stimulus, leading to a localized bioluminescent signal. This allows for the targeted imaging of specific enzymatic activities or cellular processes with high signal-to-noise ratios.

This document provides a detailed protocol for the sample preparation and analysis of tissue sections using a hypothetical red-shifted caged luciferin-acetoxymethyl ester (Red-CLA) probe. Red-shifted luciferins are advantageous for deep tissue imaging due to the reduced absorption and scattering of longer wavelength light by biological tissues. The acetoxymethyl (AM) ester moiety enhances cell permeability, allowing the probe to efficiently enter cells within the tissue.

Principle of this compound Analysis

The this compound probe is designed to be cell-permeable and non-luminescent until it is acted upon by a specific intracellular esterase. Upon entering the cells within the tissue, the AM ester group is cleaved by intracellular esterases, releasing the caged luciferin. The "caging" group is subsequently removed by a target-specific enzyme or stimulus, liberating the red-shifted luciferin. In the presence of luciferase (which can be endogenously expressed in transgenic models or delivered via viral vectors) and ATP, the activated luciferin is oxidized, emitting red light that can be detected and quantified using a sensitive CCD camera-based imaging system.

Experimental Protocols

I. Tissue Collection and Preparation

Proper tissue handling is critical to preserve tissue architecture and enzymatic activity. Two common methods for tissue preparation for bioluminescence imaging are fresh-frozen sections and organotypic slice cultures.

A. Protocol for Fresh-Frozen Tissue Sections

This protocol is suitable for rapid analysis of tissues post-euthanasia.

  • Animal Preparation and Probe Administration:

    • Administer the this compound probe to the animal model (e.g., via intravenous or intraperitoneal injection). The optimal dose and timing should be determined empirically for each animal model and experimental setup.

    • For general D-luciferin, a typical dose is 150 mg/kg.

    • Allow sufficient time for the probe to distribute to the tissues of interest. This can range from 5 to 60 minutes.

  • Euthanasia and Tissue Dissection:

    • Euthanize the animal using an approved method.

    • Immediately dissect the tissue of interest. Work quickly to minimize post-mortem degradation of enzymes and ATP.

  • Tissue Freezing:

    • Snap-freeze the fresh tissue in isopentane pre-cooled with liquid nitrogen or on dry ice. This method helps to preserve tissue morphology and minimize ice crystal formation.

    • Store the frozen tissue at -80°C until sectioning. Tissues can be stored for several months at this temperature.

  • Cryosectioning:

    • Equilibrate the frozen tissue to the temperature of the cryostat (-20°C to -30°C).

    • Mount the tissue on a specimen holder using Optimal Cutting Temperature (OCT) compound.

    • Cut tissue sections at a thickness of 10-20 µm. Thicker sections can increase signal but may also increase light scattering.

    • Mount the sections onto pre-cooled microscope slides.

  • Imaging Preparation:

    • If the this compound probe was administered in vivo, the sections may be imaged directly.

    • If applying the probe ex vivo, thaw the sections briefly and incubate with a solution containing the this compound probe at an optimized concentration and time.

    • For ex vivo luciferin application, a concentration of 300 µg/ml in a buffer containing 1mM ATP can be used.

B. Protocol for Organotypic Tissue Slices

This method is ideal for longer-term studies and for assessing cellular dynamics in a more physiologically relevant context.

  • Animal Euthanasia and Brain Extraction:

    • Deeply anesthetize the animal and perform transcardial perfusion with a protective, carbogenated N-methyl-D-glucamine (NMDG)-based artificial cerebrospinal fluid (aCSF) to preserve tissue viability.

    • Rapidly extract the brain or other organ and place it in ice-cold, carbogenated NMDG-aCSF.

  • Tissue Slicing:

    • Use a vibratome or tissue chopper to cut slices at a desired thickness, typically 200-400 µm.

    • Collect the slices in a recovery chamber containing NMDG-aCSF at 32-34°C, continuously bubbled with 95% O2/5% CO2.

  • Slice Culture and Probe Incubation:

    • Transfer the slices to a culture insert in a 6-well plate with culture medium.

    • Incubate the slices at 37°C and 5% CO2.

    • For imaging, replace the culture medium with a solution containing the this compound probe. The optimal incubation time and concentration should be determined experimentally. For some applications, incubation can be for 75 minutes.

II. Bioluminescence Imaging
  • Imaging System Setup:

    • Use a sensitive bioluminescence imaging system, such as an IVIS, equipped with a cooled CCD camera.

    • Set the imaging parameters, including exposure time, binning, and field of view (FOV). Typical initial settings can be a 1-minute exposure with medium binning.

  • Image Acquisition:

    • Place the tissue sections or organotypic slices in the imaging chamber.

    • If imaging fresh-frozen sections ex vivo or organotypic slices, add a solution containing D-luciferin (if this compound has already been activated to a standard luciferin) and ATP to the tissue. A common concentration is 300 µg/ml luciferin and 1mM ATP.

    • Acquire images. Adjust exposure time to achieve optimal signal without saturation.

  • Data Analysis:

    • Use the imaging system's software to define regions of interest (ROIs) on the tissue images.

    • Quantify the bioluminescent signal as total photon flux or radiance (photons/second/cm²/steradian).

    • Normalize the signal to the area of the ROI.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Recommended Reagent Concentrations for this compound Analysis

ReagentApplicationRecommended ConcentrationReference
This compound Probe (in vivo)Systemic administration150 mg/kg (starting point)
This compound Probe (ex vivo)Incubation of tissue sections10-100 µM (to be optimized)N/A
D-Luciferin (ex vivo)Substrate for imaging300 µg/ml
ATPCo-factor for luciferase1 mM

Table 2: Example Imaging Parameters

ParameterSettingNotesReference
Exposure Time1-5 minutesAdjust to avoid saturation
BinningMedium to HighIncreases sensitivity
Field of View (FOV)Dependent on sample sizeEnsure entire tissue is captured
f/stopf/1Maximizes light collectionN/A

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound activation and the general experimental workflow.

Red_CLA_Activation cluster_reaction Luciferase Reaction Red-CLA_Probe This compound Probe (Cell-Permeable, Inactive) Caged_Luciferin Caged Red-Luciferin (Inactive) Red-CLA_Probe->Caged_Luciferin Intracellular Esterases Cell_Membrane Cell Membrane Intracellular_Space Intracellular Space Activated_Luciferin Activated Red-Luciferin Caged_Luciferin->Activated_Luciferin Target Enzyme/ Stimulus Bioluminescence Red Light Emission Activated_Luciferin->Bioluminescence Luciferase, ATP, O2

Caption: Mechanism of this compound Probe Activation.

Experimental_Workflow cluster_in_vivo In Vivo Steps cluster_prep Sample Preparation cluster_imaging Imaging and Analysis Probe_Admin Administer this compound Probe to Animal Model Tissue_Harvest Euthanize and Harvest Tissue Probe_Admin->Tissue_Harvest Tissue_Freezing Snap-Freeze Tissue Tissue_Harvest->Tissue_Freezing Cryosectioning Cryosection Tissue (10-20 µm) Tissue_Freezing->Cryosectioning Image_Acquisition Bioluminescence Imaging Cryosectioning->Image_Acquisition Data_Analysis Quantify Signal (ROI Analysis) Image_Acquisition->Data_Analysis

Caption: Experimental Workflow for this compound Analysis.

References

Troubleshooting & Optimization

how to reduce background fluorescence in Red-CLA staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Red-CLA (Cutaneous Lymphocyte-Associated Antigen) staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound staining?

This compound staining is an immunofluorescence technique used to identify a specific population of skin-homing T lymphocytes. It utilizes a primary antibody, typically HECA-452, which recognizes the Cutaneous Lymphocyte-Associated Antigen (CLA), a glycan moiety on the cell surface. This is followed by a secondary antibody conjugated to a red fluorophore. This technique is crucial for studying inflammatory skin diseases and the trafficking of immune cells to the skin.[1][2][3][4][5]

Q2: What are the common causes of high background fluorescence in this compound staining of skin tissue?

High background fluorescence in this context can be broadly categorized into two main sources:

  • Autofluorescence: Skin is a challenging tissue for immunofluorescence due to the presence of endogenous fluorophores. Molecules like collagen, elastin, and lipofuscin naturally fluoresce, often in the same spectral range as red fluorophores, leading to a strong background signal that can obscure the specific staining of CLA-positive cells. Fixation methods, particularly those using aldehydes like formalin, can also induce autofluorescence.

  • Non-specific Staining: This occurs when antibodies bind to unintended targets within the tissue. This can be due to several factors including suboptimal antibody concentrations, insufficient blocking of non-specific binding sites, or cross-reactivity of the secondary antibody.

Q3: I see a lot of diffuse red signal throughout my skin section. How can I determine if it's autofluorescence or non-specific antibody binding?

To distinguish between these two sources of background, it is essential to include proper controls in your experiment:

  • Unstained Control: Examine a tissue section that has not been incubated with any antibodies. Any fluorescence observed under the red channel is due to autofluorescence.

  • Secondary Antibody Only Control: Incubate a tissue section with only the red-conjugated secondary antibody (no primary HECA-452 antibody). If you observe staining, it indicates that the secondary antibody is binding non-specifically.

By comparing the signal in these controls to your fully stained sample, you can identify the primary source of the high background.

Troubleshooting Guide: Reducing High Background Fluorescence

High background fluorescence can significantly impact the quality and interpretation of your this compound staining results. The following troubleshooting guide provides a systematic approach to identify and resolve common issues.

Problem 1: High Background Signal in Unstained Tissue (Autofluorescence)

If you observe significant fluorescence in your unstained control, the primary issue is autofluorescence inherent to the skin tissue.

A High Autofluorescence Detected B Option 1: Pre-Staining Treatments A->B Address before staining C Option 2: Spectral Separation A->C During imaging setup D Option 3: Post-Acquisition Correction A->D After image capture E Sudan Black B Treatment B->E F Photobleaching B->F G Use Far-Red Fluorophore C->G H Spectral Unmixing C->H I Background Subtraction Software D->I

Caption: A workflow diagram for troubleshooting high autofluorescence.

  • Chemical Quenching with Sudan Black B: This is a common and effective method for quenching lipofuscin-related autofluorescence.

    • Protocol: After rehydration of your tissue sections, incubate them in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature. Rinse thoroughly with 70% ethanol and then with PBS before proceeding with the blocking step.

  • Photobleaching: Exposing the tissue section to a strong light source before staining can permanently destroy endogenous fluorophores.

    • Protocol: Place the slides on the microscope stage and expose them to the excitation light (e.g., from a mercury lamp or LED) for an extended period (e.g., 30 minutes to 2 hours) until the autofluorescence is visibly reduced.

  • Choice of Fluorophore: Autofluorescence is often more pronounced in the green and yellow regions of the spectrum.

    • Recommendation: If possible, switch to a secondary antibody conjugated with a far-red fluorophore (e.g., Alexa Fluor 647, Cy5). These longer wavelength dyes are less likely to be excited by the endogenous fluorophores in the skin.

  • Spectral Unmixing: If your imaging system has this capability, you can acquire images at multiple emission wavelengths and use software to separate the specific signal of your red fluorophore from the broad emission spectrum of the autofluorescence.

Problem 2: High Background Signal with Secondary Antibody Only (Non-Specific Binding)

If your secondary antibody control shows significant staining, the issue lies with non-specific antibody interactions.

A High Non-Specific Binding Detected B Optimize Blocking A->B C Titrate Antibodies A->C D Improve Washing A->D E Increase Blocking Time/Concentration B->E F Use Serum from Secondary Host B->F G Reduce Primary Antibody Concentration C->G H Reduce Secondary Antibody Concentration C->H I Increase Number/Duration of Washes D->I J Add Detergent (e.g., Tween-20) to Wash Buffer D->J

Caption: A workflow for troubleshooting non-specific antibody binding.

  • Optimize Blocking: Insufficient blocking is a common cause of non-specific binding.

    • Protocol: Increase the incubation time for your blocking step to at least 1 hour at room temperature. Ensure you are using an appropriate blocking buffer. A common choice is 5-10% normal serum from the same species as your secondary antibody was raised in (e.g., normal goat serum for a goat anti-mouse secondary). Adding 1-3% Bovine Serum Albumin (BSA) to your antibody diluent can also help.

  • Antibody Titration: Using too high a concentration of either the primary or secondary antibody can lead to increased background.

    • Protocol: Perform a dilution series for both your primary (HECA-452) and secondary antibodies to find the optimal concentration that provides a strong specific signal with minimal background.

  • Washing Steps: Inadequate washing will leave unbound antibodies on the tissue.

    • Protocol: Increase the number and duration of your wash steps after both primary and secondary antibody incubations. Use a buffer containing a mild detergent, such as PBS with 0.05% Tween-20, to help remove non-specifically bound antibodies.

Quantitative Data on Autofluorescence Reduction

While specific data for this compound staining is limited, studies on various tissues provide insights into the effectiveness of different autofluorescence quenching methods. The following table summarizes findings from a study on mouse adrenal cortex tissue, which, like skin, can exhibit strong autofluorescence.

Treatment MethodExcitation Wavelength% Autofluorescence Reduction (Mean ± SE)
Copper (II) Sulfate 405 nm68% ± 0.8%
488 nm52% ± 1%
Ammonia/Ethanol 405 nm70% ± 2%
488 nm65% ± 2%
Sudan Black B 405 nm88% ± 0.3%
488 nm82% ± 0.7%
TrueBlack™ Lipofuscin Autofluorescence Quencher 405 nm93% ± 0.1%
488 nm89% ± 0.04%
MaxBlock™ Autofluorescence Reducing Reagent 405 nm95% ± 0.03%
488 nm90% ± 0.07%

Data adapted from a study on mouse adrenal cortex tissue. Efficacy may vary depending on tissue type and experimental conditions.

Experimental Protocol: this compound Staining of Frozen Human Skin Sections

This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and blocking steps may be necessary for your specific samples and reagents.

  • Sectioning:

    • Cut 5-10 µm thick sections from frozen human skin tissue embedded in OCT using a cryostat.

    • Mount the sections on positively charged slides.

    • Allow the sections to air dry for 30-60 minutes at room temperature.

  • Fixation:

    • Fix the sections in ice-cold acetone for 10 minutes.

    • Air dry for 10-15 minutes.

  • Rehydration and Washing:

    • Rehydrate the sections in Phosphate Buffered Saline (PBS) for 5 minutes.

    • Wash twice with PBS for 5 minutes each.

  • Autofluorescence Quenching (Optional, but Recommended):

    • Incubate sections in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes.

    • Rinse with 70% ethanol until excess stain is removed.

    • Wash with PBS for 5 minutes.

  • Blocking:

    • Incubate sections in a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the anti-CLA (HECA-452) antibody to its optimal concentration in an antibody diluent (e.g., PBS with 1% BSA).

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the sections three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the red-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 594) to its optimal concentration in the antibody diluent.

    • Incubate the sections with the secondary antibody for 1-2 hours at room temperature in the dark.

  • Washing:

    • Wash the sections three times with PBST for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.

    • Rinse briefly with PBS.

  • Mounting:

    • Mount the coverslip using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores. Store slides at 4°C in the dark until imaging.

References

photostability issues and photobleaching of Red-CLA

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Red-CLA

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the photostability and photobleaching of this compound.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, causing it to permanently lose its ability to fluoresce.[1][2] This process occurs when the molecule is exposed to light, particularly the excitation light used in fluorescence microscopy.[3] Continued or repeated excitation of this compound molecules leads to a progressive fading of the fluorescence emission intensity.[2]

Q2: What causes this compound to photobleach?

A2: The primary cause of photobleaching is the reaction of the excited this compound molecule with molecular oxygen dissolved in the sample.[2] Upon excitation, the fluorophore can transition from its normal excited state (singlet state) to a longer-lived, more reactive triplet state. In this triplet state, it can interact with oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These highly reactive molecules can then chemically alter the this compound molecule, cleaving covalent bonds and rendering it non-fluorescent.

Q3: Is photobleaching the same as quenching?

A3: No, they are different processes. Photobleaching is an irreversible degradation of the fluorophore's structure. Quenching, on the other hand, refers to a reversible reduction in fluorescence intensity caused by interactions with other molecules in the environment, without permanently damaging the fluorophore.

Q4: Can photobleaching affect my quantitative data?

A4: Yes, absolutely. If you are attempting to perform quantitative analysis, the loss of fluorescence due to photobleaching can significantly skew your data and lead to inaccurate results. It is crucial to account for or minimize photobleaching when making quantitative measurements.

Troubleshooting Guide

Q1: My this compound signal is fading very quickly during my imaging experiment. What can I do?

A1: Rapid signal loss is a classic sign of photobleaching. Here are several strategies to mitigate this issue:

  • Minimize Exposure: The most direct way to reduce photobleaching is to limit the sample's exposure to excitation light.

    • Use transmitted light to find your region of interest and to focus, then switch to fluorescence only for image acquisition.

    • Reduce the total exposure time or the frequency of image capture in time-lapse experiments.

  • Reduce Excitation Intensity: Lower the intensity of the excitation light by using neutral-density (ND) filters or by reducing the laser power settings on your microscope. While this will also dim your signal, it can dramatically increase the fluorophore's lifespan.

  • Use an Antifade Mounting Medium: Mount your samples in a commercially available mounting medium containing antifade reagents. These reagents are designed to scavenge free radicals and reduce the rate of photobleaching.

  • Optimize Imaging Settings: Ensure you are using the correct excitation and emission filters for this compound to maximize signal collection efficiency, which may allow you to use a lower excitation intensity.

Q2: I am observing high background fluorescence in my this compound experiments. How can I reduce it?

A2: High background, or noise, can obscure your specific signal. Here are some potential causes and solutions:

  • Autofluorescence: Cells and tissues can have endogenous molecules that fluoresce, a phenomenon known as autofluorescence, which is often high in the blue and green wavelengths but can also affect red channels.

    • Solution: Always include an unstained control sample to determine the level of autofluorescence. If it is significant, you can use specialized reagents like TrueBlack Lipofuscin Autofluorescence Quenchers or perform spectral unmixing if your imaging system supports it.

  • Nonspecific Staining: The this compound probe may be binding nonspecifically to components in your sample.

    • Solution: Ensure you are using an appropriate blocking buffer (e.g., BSA or serum from a species different from your primary antibody's host) to prevent nonspecific binding. Titrate your probe concentration to find the optimal balance between specific signal and background.

Q3: My fixed cells show a much weaker this compound signal than my live cells did. What happened?

A3: A loss of fluorescence after fixation is a common issue.

  • Fixation Protocol: Some fixation protocols, particularly those using high concentrations of paraformaldehyde (PFA) or longer fixation times, can denature the target protein or alter the chemical environment, leading to a loss of fluorescence.

    • Solution: Try reducing the PFA concentration (e.g., to 3%) or shortening the fixation time. You could also test alternative fixatives like methanol, but be aware that this can affect different targets and probes differently.

  • pH Sensitivity: The fluorescence of some red-emitting dyes can be sensitive to pH. Fixation and subsequent washing steps can alter the local pH.

    • Solution: Ensure all your buffers (fixative, wash buffers, mounting medium) have a stable and appropriate pH, typically around 7.4.

Quantitative Data on Red Fluorophores

While specific photophysical data for this compound is proprietary, the following table summarizes typical quantitative data for other red fluorescent proteins that can be used for comparison. Photostability is often measured by the time it takes for the initial fluorescence intensity to decrease by half (t½) under continuous illumination.

Fluorescent ProteinQuantum Yield (Φ)Photostability (t½ in seconds)Brightness (EC * Φ / 1000)
mCherry0.227016
TagRFP-T0.4363045
mApple0.492534
mScarlet3-H0.69>1800 (highly stable)70

Data compiled for illustrative purposes from various sources. Brightness is a product of the molar extinction coefficient (EC) and the quantum yield (Φ). Higher values indicate better performance. Note that photostability is highly dependent on the imaging conditions (e.g., laser power).

Experimental Protocols

Protocol: Creating a Photobleaching Curve

This protocol allows you to quantify the rate of this compound photobleaching under your specific experimental conditions. This curve can then be used to normalize quantitative data in time-lapse experiments.

Objective: To measure the decay of this compound fluorescence intensity over time due to continuous illumination.

Materials:

  • Your this compound labeled sample (e.g., fixed cells on a slide).

  • Fluorescence microscope with a camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Prepare your this compound stained sample as you would for a typical imaging experiment.

  • Microscope Setup:

    • Place the sample on the microscope stage.

    • Select the appropriate filter set for this compound.

    • Set the excitation light intensity to the same level you plan to use for your actual experiments.

  • Image Acquisition:

    • Find a representative field of view.

    • Set up a time-lapse acquisition sequence. The interval between images should be short enough to capture the decay accurately (e.g., one image every 5 seconds).

    • Begin the time-lapse, exposing the sample to continuous illumination. Acquire images until the fluorescence signal has diminished significantly (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Open the image sequence in your analysis software (e.g., ImageJ).

    • Select a Region of Interest (ROI) over a specifically stained area.

    • Measure the mean fluorescence intensity within the ROI for each frame (time point).

    • Also, measure the mean intensity of a background region where there is no specific staining.

    • For each time point, subtract the background intensity from the ROI intensity.

    • Normalize the corrected intensity values by dividing each value by the intensity of the first time point (t=0).

    • Plot the normalized intensity versus time. This is your photobleaching curve.

Visual Diagrams

Photobleaching_Mechanism cluster_oxygen Interaction with Oxygen S0 Ground State (S0) This compound S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) (Long-lived & Reactive) S1->T1 Intersystem Crossing Bleached Photobleached This compound (Non-fluorescent) T1->Bleached Reaction with ROS or other molecules O2 Molecular O2 T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) O2->ROS Generates

Caption: Simplified Jablonski diagram illustrating the pathway to photobleaching.

Troubleshooting_Workflow decision decision solution solution start Start: Rapid Signal Loss Observed q1 Is exposure time minimized? start->q1 a1_yes Minimize exposure (e.g., use ND filters, reduce acquisition rate) q1->a1_yes No q2 Is an antifade mountant used? q1->q2 Yes a1_yes->q2 a2_yes Use a high-quality antifade mounting medium q2->a2_yes No q3 Is signal still fading too fast? q2->q3 Yes a2_yes->q3 a3_yes Consider alternative probe with higher photostability q3->a3_yes Yes end_ok Problem Resolved q3->end_ok No

Caption: Troubleshooting workflow for addressing rapid signal fading of this compound.

ROS_Generation cluster_fluorophore This compound Fluorophore cluster_ros ROS Pathway cluster_damage Cellular & Probe Damage RedCLA_S1 Excited State (Singlet) RedCLA_T1 Triplet State RedCLA_S1->RedCLA_T1 Intersystem Crossing O2 Ground-State Oxygen (³O₂) RedCLA_T1->O2 Energy Transfer Superoxide Superoxide (O₂⁻) RedCLA_T1->Superoxide Electron Transfer SO Singlet Oxygen (¹O₂) O2->SO Excitation CellDamage Oxidative Damage to lipids, proteins, DNA SO->CellDamage ProbeDamage Photobleaching of this compound SO->ProbeDamage Superoxide->CellDamage Superoxide->ProbeDamage

Caption: Pathway showing generation of Reactive Oxygen Species (ROS) by excited this compound.

References

improving signal-to-noise ratio for Red-CLA imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Red-CLA imaging. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve a higher signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) and why is it critical for my this compound imaging experiments?

A: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal to the level of background noise.[1] In the context of this compound imaging, the 'signal' is the fluorescence emission from your this compound probe bound to its target, while 'noise' can originate from various sources, including autofluorescence from the sample, stray light, and electronic noise from the imaging system.[2] A high SNR is crucial for obtaining clear, high-contrast images, which are essential for accurate quantification and localization of your target.[3]

Q2: I am observing a very weak or no signal from my this compound probe. What are the possible causes?

A: Several factors can contribute to a weak or absent signal. These can be broadly categorized as issues with the probe itself, the experimental protocol, or the imaging setup. Specific causes include:

  • Incorrect filter set: Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.

  • Low probe concentration: The concentration of the this compound probe may be too low to generate a detectable signal.

  • Target not expressed: The target molecule for your this compound probe may not be present or may be expressed at very low levels in your sample.[4]

  • Photobleaching: Exposure to intense excitation light can cause the fluorophore to permanently lose its ability to fluoresce.[5]

Q3: My images have high background fluorescence, which is obscuring the specific signal from this compound. How can I reduce it?

A: High background can be a significant issue in fluorescence imaging. Here are some common causes and solutions:

  • Autofluorescence: Biological samples often exhibit natural fluorescence (autofluorescence), which can be a major source of background. Consider using a spectral unmixing approach or a quencher if autofluorescence is a major issue.

  • Nonspecific binding of the probe: The this compound probe may be binding to off-target sites. Ensure your blocking steps are adequate and consider optimizing the probe concentration.

  • Suboptimal filter selection: Using filters with a wide bandpass can lead to the detection of unwanted background light. Employing narrow bandpass filters can help isolate the specific signal from this compound.

Troubleshooting Guide

This guide addresses common problems encountered during this compound imaging and provides step-by-step solutions to improve your signal-to-noise ratio.

Problem 1: Low Fluorescence Signal Intensity
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Microscope Settings Verify that the excitation and emission filters are correctly matched to the spectral profile of this compound. Check that the light source is properly aligned and functioning at the appropriate power.A significant increase in the detected fluorescence signal.
Photobleaching Reduce the intensity of the excitation light or decrease the exposure time. Use an anti-fade mounting medium to protect your sample.Slower signal decay, allowing for longer imaging sessions and brighter initial images.
Low Probe Concentration Perform a titration experiment to determine the optimal concentration of the this compound probe.An increase in specific signal without a significant increase in background.
Inefficient Probe-Target Binding Optimize incubation time and temperature for the this compound probe. Ensure the buffer conditions (pH, ionic strength) are optimal for binding.Enhanced localization of the signal to the target structure.
Problem 2: High Background Noise
Possible Cause Troubleshooting Step Expected Outcome
Sample Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a lower wavelength excitation or post-processing techniques like spectral unmixing.A clearer distinction between the specific this compound signal and the background.
Nonspecific Probe Binding Increase the stringency of your washing steps. Optimize the blocking buffer composition and incubation time.A reduction in diffuse background fluorescence, with the signal being more localized to the target.
Suboptimal Optical Filters Utilize high-quality, narrow bandpass filters to minimize the collection of out-of-band light.A darker background, leading to a higher contrast image.
Detector Noise Cool the camera to the manufacturer's recommended operating temperature to reduce thermal noise. Increase the exposure time to increase the signal relative to the read noise.A smoother, less "grainy" appearance in the background regions of the image.

Experimental Protocols

Protocol 1: Optimizing this compound Probe Concentration
  • Prepare a dilution series of the this compound probe in your standard imaging buffer. A typical starting range might be from 0.1x to 10x of the concentration recommended by the manufacturer.

  • Seed your cells or prepare your tissue sections as you would for a standard experiment. It is crucial to have multiple identical samples for this experiment.

  • Incubate each sample with a different concentration of the this compound probe for your standard incubation time and temperature.

  • Wash the samples using your standard washing protocol to remove unbound probe.

  • Image all samples using the exact same imaging parameters (e.g., excitation power, exposure time, camera gain).

  • Analyze the images to determine the concentration that provides the highest signal-to-noise ratio. This can be done by measuring the mean fluorescence intensity in a region of interest (ROI) containing the target and in a background ROI.

Protocol 2: Reducing Autofluorescence
  • Prepare two identical samples: one stained with your this compound probe and an unstained control.

  • Image the unstained control sample using the same filter set and imaging parameters you intend to use for your experimental sample. This will reveal the extent and spectral characteristics of the autofluorescence.

  • If autofluorescence is significant , try one of the following mitigation strategies:

    • Spectral Unmixing: If your imaging system has this capability, acquire images in multiple spectral channels and use software to subtract the autofluorescence signature from your this compound signal.

    • Use a Quenching Agent: Commercial reagents are available that can reduce autofluorescence from certain sources like lipofuscin.

    • Optimize Filters: Use a narrow emission filter to exclude as much of the autofluorescence as possible while still capturing the this compound signal.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis prep_sample Prepare Cells/Tissue blocking Blocking Step prep_sample->blocking incubation Incubate with this compound blocking->incubation Optimized Protocol washing Washing Steps incubation->washing acquisition Image Acquisition washing->acquisition optimization Optimize Parameters (Exposure, Gain) acquisition->optimization processing Image Processing (Denoising) optimization->processing High SNR Data quantification Quantification & Analysis processing->quantification

Caption: A generalized workflow for a this compound imaging experiment.

troubleshooting_logic cluster_signal Signal Issues cluster_noise Noise Issues start Low SNR in this compound Image check_signal Is the signal weak? start->check_signal check_noise Is the background high? start->check_noise check_filters Check Filter Set check_signal->check_filters Yes check_signal->check_noise No check_conc Optimize Probe Concentration check_filters->check_conc check_photobleaching Reduce Photobleaching check_conc->check_photobleaching end_node Improved SNR check_photobleaching->end_node check_autofluorescence Assess Autofluorescence check_noise->check_autofluorescence Yes check_noise->end_node No check_washing Improve Washing Steps check_autofluorescence->check_washing check_blocking Optimize Blocking check_washing->check_blocking check_blocking->end_node

Caption: A troubleshooting flowchart for low SNR in this compound imaging.

signaling_pathway cluster_cascade Intracellular Signaling Cascade ligand External Ligand receptor Membrane Receptor ligand->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylation target_protein Target Protein (this compound Target) kinase2->target_protein Activates

Caption: An example of a signaling pathway leading to the activation of a target protein for this compound.

References

Technical Support Center: Red-CLA Chemiluminescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Red-CLA and other chemiluminescence assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Weak or No Chemiluminescent Signal

Q1: I am not detecting any signal, or the signal is very weak. What are the common causes and how can I troubleshoot this?

A1: Weak or no signal is a frequent issue in chemiluminescence assays. The problem can generally be traced back to issues with antibodies, protein transfer, or the detection reagents themselves.[1][2]

Troubleshooting Steps:

  • Verify Protein Transfer: Before troubleshooting other components, confirm that your protein of interest has been successfully transferred from the gel to the membrane. You can do this by staining the membrane with a total protein stain like Ponceau S.[1]

  • Antibody Concentrations and Activity:

    • Ensure that both the primary and secondary antibodies are used at their optimal concentrations. You may need to perform a titration experiment to determine the ideal dilution.

    • Confirm that the secondary antibody is appropriate for the primary antibody's host species.[2]

    • Check the storage conditions and expiration dates of your antibodies. Improper storage can lead to a loss of activity.[1] Avoid using pre-diluted antibodies multiple times.

  • Reagent and Substrate Issues:

    • Confirm that the this compound reagent and other detection components were stored correctly and have not expired. Some chemiluminescent substrates are sensitive to cold and should be at room temperature before use.

    • Ensure you are adding a sufficient volume of the substrate to the blot.

    • The substrate may not have a fast enough reaction rate for your target.

  • Incubation and Exposure Times:

    • Increase the incubation time for the primary antibody, potentially overnight at 4°C.

    • Increase the exposure time during signal detection.

  • Membrane Handling: Ensure the membrane remains wet throughout the entire process, as drying can lead to a loss of signal.

Issue 2: High Background Noise

Q2: My blot has a high background, making it difficult to see my bands of interest. What can I do to reduce the background?

A2: High background can obscure your results and is often caused by issues with blocking, antibody concentrations, or washing steps.

Troubleshooting Steps:

  • Optimize Blocking:

    • Increase the blocking time or the concentration of the blocking agent. Ensure the blocking agent is fully dissolved to prevent aggregates that can cause a speckled background.

    • Experiment with different blocking buffers, as some may cross-react with your antibodies.

  • Adjust Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies are a common cause of high background. Try reducing the antibody concentrations.

  • Improve Washing Steps:

    • Increase the number or duration of wash steps to more effectively remove unbound antibodies.

    • Ensure your wash buffer contains a sufficient concentration of detergent (e.g., Tween 20).

  • Reagent and Equipment Contamination:

    • Use fresh buffers and ensure all equipment, including incubation trays, is clean.

    • Filter the HRP-conjugated antibody to remove any aggregates.

  • Dilution of Chemiluminescence Reagents: In some cases, diluting the chemiluminescence reagents can help reduce background noise.

Issue 3: Uneven or Spotted Background

Q3: I'm observing black dots or an uneven, "spotty" background on my blot. What is causing this and how can I fix it?

A3: A speckled background is often due to aggregation of the blocking agent or antibodies, or contamination of buffers and equipment.

Troubleshooting Steps:

  • Blocking Agent Aggregates: Ensure the blocking agent is completely dissolved in the buffer. Gentle warming and mixing can help.

  • Antibody Aggregates: Aggregates in the HRP-conjugated secondary antibody can cause speckling. Filter the antibody solution through a 0.2 µm filter before use.

  • Contaminated Equipment and Buffers: Always use clean trays and forceps when handling the membrane. Ensure all buffers are freshly prepared and filtered if necessary.

  • Membrane Handling: Handle the membrane carefully with clean forceps to avoid introducing contaminants.

Quantitative Data Summary

For optimal results, it is crucial to titrate your specific antibodies and optimize incubation times. The following table provides a general starting point for optimization.

ParameterRecommended Starting RangeCommon Troubleshooting Adjustments
Primary Antibody Dilution 1:1,000 - 1:5,000If signal is weak, decrease dilution (e.g., 1:500). If background is high, increase dilution (e.g., 1:10,000).
Secondary Antibody Dilution 1:5,000 - 1:20,000If signal is weak, decrease dilution. If background is high, increase dilution.
Blocking Time 1 hour at room temperatureIncrease to 2 hours or overnight at 4°C for high background issues.
Primary Antibody Incubation 1-2 hours at room temperatureFor low abundance proteins, incubate overnight at 4°C.
Substrate Incubation Time 5 minutesEnsure at least a 5-minute incubation before detection.

Experimental Protocols

General Protocol for Chemiluminescent Western Blot Detection using this compound

This protocol provides a general framework. Specific steps may need to be optimized for your particular experiment.

  • Protein Transfer: Following SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Wash the membrane briefly with a suitable wash buffer (e.g., TBS-T).

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) for at least 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10-15 minutes each with wash buffer.

  • Signal Detection:

    • Prepare the this compound working solution according to the manufacturer's instructions.

    • Incubate the membrane with the this compound solution for 5 minutes.

    • Drain the excess reagent and place the membrane in a plastic wrap or a chemiluminescence imager.

  • Image Acquisition:

    • Expose the membrane to X-ray film or a digital imaging system to capture the chemiluminescent signal. Adjust the exposure time to achieve the desired signal intensity.

Visualizations

experimental_workflow cluster_preparation Membrane Preparation cluster_incubation Antibody Incubation cluster_detection Signal Detection ProteinTransfer Protein Transfer (SDS-PAGE to Membrane) Blocking Blocking (1 hr, RT) ProteinTransfer->Blocking PrimaryAb Primary Antibody Incubation (1-2 hr, RT or O/N, 4°C) Blocking->PrimaryAb Washing1 Washing (3x 5-10 min) PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation (1 hr, RT) Washing1->SecondaryAb Washing2 Final Washing (3x 10-15 min) SecondaryAb->Washing2 SubstrateInc This compound Substrate Incubation (5 min) Washing2->SubstrateInc ImageAcq Image Acquisition (Chemiluminescence Imager) SubstrateInc->ImageAcq

Caption: A typical workflow for a chemiluminescent assay using this compound.

troubleshooting_logic cluster_signal Signal Issues cluster_solutions_signal Potential Solutions for Weak/No Signal cluster_solutions_bg Potential Solutions for High Background cluster_solutions_spotted Potential Solutions for Spotted Background Start Start Troubleshooting NoSignal Weak or No Signal Start->NoSignal HighBg High Background Start->HighBg SpottedBg Spotted Background Start->SpottedBg CheckTransfer Verify Protein Transfer NoSignal->CheckTransfer OptimizeAb Optimize Antibody Concentrations NoSignal->OptimizeAb CheckReagents Check Reagent Viability NoSignal->CheckReagents IncreaseExposure Increase Incubation/Exposure NoSignal->IncreaseExposure OptimizeBlocking Optimize Blocking Step HighBg->OptimizeBlocking AdjustAbBg Decrease Antibody Concentrations HighBg->AdjustAbBg ImproveWashing Improve Washing Steps HighBg->ImproveWashing DissolveBlocker Ensure Complete Blocker Dissolution SpottedBg->DissolveBlocker FilterAb Filter Secondary Antibody SpottedBg->FilterAb CleanEquipment Use Clean Equipment SpottedBg->CleanEquipment

Caption: A troubleshooting decision tree for common chemiluminescence assay issues.

signaling_pathway TargetProtein Target Protein on Membrane PrimaryAb Primary Antibody TargetProtein->PrimaryAb Binds to Target SecondaryAb HRP-Conjugated Secondary Antibody PrimaryAb->SecondaryAb Binds to Primary Ab RedCLA This compound Substrate SecondaryAb->RedCLA HRP catalyzes reaction Light Light Signal (Detection) RedCLA->Light produces

Caption: The basic signaling pathway of an indirect chemiluminescent detection.

References

Technical Support Center: Multicolor Fluorescent Imaging with Red Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific fluorescent probe "Red-CLA" was not identifiable as a standard commercial product through our searches. Therefore, this guide provides information on the compatibility of common red fluorescent dyes with other fluorophores, which can be applied to red-emitting probes in general. The principles and protocols outlined here are broadly applicable for researchers, scientists, and drug development professionals conducting multicolor fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when choosing a red fluorescent probe for multicolor imaging?

A1: When selecting a red fluorescent probe for a multicolor experiment, the most critical factor is its spectral profile, specifically its excitation and emission maxima. To minimize spectral overlap, or "bleed-through," into other detection channels, choose a probe with a narrow emission spectrum. Additionally, consider the brightness (a product of its extinction coefficient and quantum yield) and photostability of the dye to ensure a strong and lasting signal.[1][2] The choice of fluorophore should also be compatible with your imaging system's lasers and filters.

Q2: How can I determine if my red fluorescent probe is compatible with other dyes in my panel?

A2: To assess compatibility, you need to compare the excitation and emission spectra of all the fluorescent dyes in your experiment. Ideally, the emission spectrum of one dye should have minimal overlap with the excitation and emission spectra of the others.[2] Online spectrum viewers are excellent tools for visualizing this. You should also consider the "Stokes shift," which is the difference between the maximum excitation and emission wavelengths; a larger Stokes shift generally reduces the likelihood of self-absorption and can be beneficial in multicolor setups.[2]

Q3: What is spectral overlap, and how can I minimize it?

A3: Spectral overlap occurs when the emission signal of one fluorophore is detected in the channel designated for another, leading to false-positive signals and inaccurate colocalization analysis.[3] To minimize this:

  • Choose spectrally distinct dyes: Select fluorophores with well-separated emission peaks.

  • Use narrow-band emission filters: These filters can help isolate the signal from your dye of interest.

  • Sequential scanning: If your microscope allows, excite and capture the signal for each fluorophore sequentially rather than simultaneously.

  • Spectral unmixing: Some advanced imaging systems and software can computationally separate overlapping spectra.

Q4: My red channel signal is weak. How can I improve it?

A4: A weak signal in the red channel can be due to several factors:

  • Low probe concentration: Ensure you are using the probe at the manufacturer's recommended concentration. You may need to titrate the concentration to find the optimal balance between signal and background.

  • Photobleaching: Red fluorescent dyes can be susceptible to photobleaching. Reduce laser power and exposure times where possible. Using an antifade mounting medium can also help preserve the signal.

  • Suboptimal imaging settings: Make sure the correct laser line and emission filter are being used for your specific red fluorescent probe.

  • Inefficient labeling: Review your staining protocol to ensure efficient labeling of your target.

Troubleshooting Guide

This guide addresses common issues encountered during multicolor fluorescence imaging experiments involving red fluorescent probes.

Problem Potential Cause Suggested Solution
High background in the red channel Probe concentration is too high.Titrate the probe to a lower concentration.
Inadequate washing after staining.Increase the number and duration of wash steps in your protocol.
Non-specific binding of the probe.Use a blocking solution appropriate for your sample type before incubation with the probe.
Bleed-through from a green or yellow dye into the red channel Significant spectral overlap between the dyes.Select a dye combination with better spectral separation.
Incorrect filter set.Ensure you are using the correct emission filter for the red probe that minimizes the detection of the other dyes.
Simultaneous image acquisition.Use sequential scanning on your confocal microscope to excite and detect each fluorophore independently.
Photobleaching of the red fluorescent signal High laser intensity or long exposure times.Reduce the laser power and minimize the exposure time.
Sample is not properly mounted.Use an antifade mounting medium to protect the fluorophores from photobleaching.
No or very faint red signal Incorrect excitation or emission settings.Verify that the microscope's laser and filter settings match the spectral properties of your red probe.
The target is not present or is at a very low level.Include a positive control in your experiment to confirm the presence of the target and the effectiveness of the staining.
Inefficient labeling protocol.Optimize your staining protocol, including fixation, permeabilization (if necessary), and incubation times.

Spectral Compatibility of Common Red Fluorescent Dyes

The following table summarizes the spectral properties of several common red fluorescent dyes and provides examples of compatible fluorophores for multicolor imaging.

Red Fluorescent DyeExcitation Max (nm)Emission Max (nm)Compatible Green/Yellow Dyes (Examples)Compatible Far-Red/NIR Dyes (Examples)
Texas Red 595613Alexa Fluor 488, FITC, GFPAlexa Fluor 647, Cy5
Rhodamine Red-X 570590Alexa Fluor 488, FITC, GFPAlexa Fluor 647, Cy5
tdTomato 554581EGFP, Alexa Fluor 488Alexa Fluor 647, Cy5
mCherry 587610EGFP, FITCAlexa Fluor 647, Cy5
Alexa Fluor 594 590617Alexa Fluor 488, FITC, GFPAlexa Fluor 680, Cy5.5

Note: This table provides general guidance. Always use a spectrum viewer to check for spectral overlap with your specific combination of dyes and filter sets.

Experimental Protocols

Detailed Methodology for Multicolor Immunofluorescence Staining

This protocol provides a general workflow for multicolor immunofluorescence staining of cultured cells. Optimization of fixation, permeabilization, and antibody concentrations may be required for specific targets and cell types.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibodies (from different host species for indirect detection)

  • Secondary Antibodies (conjugated to spectrally distinct fluorophores)

  • Nuclear Stain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Seeding: Seed cells on sterile coverslips in a culture dish and grow to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Incubate the cells with Fixation Buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer and incubate the cells overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibodies in Blocking Buffer and incubate the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Nuclear Staining (Optional): Incubate the cells with a nuclear stain like DAPI for 5 minutes.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate laser lines and emission filters for your chosen fluorophores.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging A Cell Seeding B Washing (PBS) A->B C Fixation B->C D Permeabilization C->D E Blocking D->E F Primary Antibody Incubation E->F G Washing F->G H Secondary Antibody Incubation (with Red Probe) G->H I Washing H->I J Nuclear Stain I->J K Mounting J->K L Microscopy K->L

Caption: Workflow for a typical multicolor immunofluorescence experiment.

Troubleshooting_Workflow Start Problem: Spectral Overlap CheckSpectra Are emission spectra of dyes well-separated? Start->CheckSpectra ChangeDyes Select dyes with less spectral overlap CheckSpectra->ChangeDyes No CheckFilters Are you using narrow-band emission filters? CheckSpectra->CheckFilters Yes UseNarrowFilters Switch to appropriate narrow-band filters CheckFilters->UseNarrowFilters No SequentialScan Are you using sequential scanning? CheckFilters->SequentialScan Yes EnableSequential Enable sequential scanning on the microscope SequentialScan->EnableSequential No SpectralUnmixing Consider spectral unmixing software SequentialScan->SpectralUnmixing Yes

Caption: Troubleshooting guide for addressing spectral overlap issues.

References

effect of pH on Red-CLA fluorescence and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Red-CLA, focusing on the effects of pH on its fluorescence and reactivity. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a specific chemiluminescent and fluorescent probe. While this guide is based on general principles for similar molecules and available data, users should always consult the manufacturer's specific product documentation. The quantitative data and specific mechanisms described herein are provided as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical probe used in biomedical research. Its chemical name is [2-[4-[4-[3,7-Dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl]phenoxy]butyramido]ethylamino]sulforhodamine 101[1][2][3]. Its structure combines an imidazopyrazine core, known for chemiluminescence, with a sulforhodamine 101 moiety, a red fluorescent dye[1][2]. This dual nature suggests its utility in both fluorescence and chemiluminescence-based assays. Probes with similar structures, like MCLA, are used to detect reactive oxygen species (ROS), particularly superoxide anions (O₂•⁻).

Q2: How does pH generally affect the fluorescence and reactivity of probes like this compound?

The pH of the experimental environment can significantly impact the properties of fluorescent and chemiluminescent probes in several ways:

  • Ionization State: Many fluorophores contain acidic or basic functional groups. Changes in pH can alter the protonation state of these groups, which in turn can modify the electronic structure of the molecule and affect its absorption and emission spectra, fluorescence quantum yield, and lifetime.

  • Probe Stability: The chemical stability of a probe can be pH-dependent. For instance, acridinium esters, which are used in chemiluminescence, are known to hydrolyze at certain pH values, affecting their reactivity and signal output. Optimal stability for some acridinium esters has been found at acidic pH (e.g., pH 3.0), while the chemiluminescent reaction is typically initiated by adding a base.

  • Reaction Kinetics: For probes that react with an analyte to produce a signal, the reaction rate can be highly pH-dependent. The generation of analytes, such as superoxide by enzymes, can also be influenced by pH.

Q3: What is the expected effect of pH on this compound fluorescence and reactivity?

Based on its structure, both the fluorescence and chemiluminescence of this compound are likely to be pH-sensitive.

  • Fluorescence: The sulforhodamine 101 part of the molecule is a well-known red fluorescent dye. Rhodamine derivatives can exhibit pH-dependent fluorescence.

  • Chemiluminescence/Reactivity: The imidazopyrazine core is responsible for chemiluminescence, often upon reaction with species like superoxide. The efficiency of this reaction and the stability of the probe itself are expected to vary with pH. For example, some related probes show optimal chemiluminescence for superoxide detection at specific pH values, which may not always be at physiological pH.

Q4: In what pH range should I use this compound?

The optimal pH range for this compound depends on the specific application (e.g., intracellular vs. extracellular measurements, detection of a specific analyte). While physiological pH is typically around 7.4, the optimal pH for a specific assay might be different. It is crucial to perform a pH optimization experiment (ranging, for example, from pH 5.5 to 8.5) to determine the best conditions for your specific assay, balancing signal intensity, background, and probe stability.

Data Presentation

The following tables present hypothetical data on the effect of pH on this compound's performance. These are for illustrative purposes to guide experimental design.

Table 1: Hypothetical pH Profile of this compound Fluorescence Intensity

pHRelative Fluorescence Intensity (%)Notes
5.545Lower fluorescence in acidic conditions
6.060
6.585
7.098
7.5100Optimal fluorescence near physiological pH
8.092Slight decrease in alkaline conditions
8.575

Table 2: Hypothetical pH Profile of this compound Chemiluminescent Reactivity with Superoxide

pHRelative Chemiluminescence Signal (%)Notes
6.550
7.075
7.590
8.095
8.5100Optimal reactivity in slightly alkaline conditions
9.088Signal decreases at higher pH
9.565Potential probe instability at high pH

Troubleshooting Guide

Problem: My fluorescence/chemiluminescence signal is weak or absent.

  • Q: Could pH be the issue?

    • A: Yes. An inappropriate buffer pH is a common cause of low signal. The probe's fluorescence or its reaction with the target analyte may be suboptimal at your current pH.

    • Solution: Perform a pH titration experiment to find the optimal pH for your assay. Prepare a series of buffers with pH values ranging from 6.0 to 9.0 and measure the signal. Ensure your buffer has sufficient buffering capacity to maintain the pH throughout the experiment.

  • Q: What else could be causing a low signal?

    • A: Other potential causes include:

      • Reagent Degradation: this compound, like many fluorescent probes, may be sensitive to light and temperature. Ensure it is stored correctly (e.g., at -20°C, protected from light). Prepare fresh working solutions for each experiment.

      • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths are set correctly for this compound (for fluorescence) and that the detector sensitivity (gain) is appropriate.

      • Low Analyte Concentration: If this compound is used to detect an analyte (e.g., superoxide), the concentration of the analyte may be too low. Include positive controls to ensure your system is capable of generating/containing the analyte.

Problem: I am observing high background signal.

  • Q: Can pH cause a high background?

    • A: Yes. A non-optimal pH can sometimes lead to probe instability or non-specific reactions, increasing the background signal.

    • Solution: Test if altering the pH (within a reasonable range for your experiment) reduces the background without compromising the specific signal.

  • Q: What are other common causes of high background?

    • A:

      • Autofluorescence: Biological samples, cell culture media (especially those containing phenol red), and some plasticware can be autofluorescent.

      • Solution: Use phenol red-free media for cell-based assays. Measure the fluorescence of a "no-probe" control to quantify the autofluorescence from your sample and subtract it from your measurements.

      • Contamination: Contamination in your buffers or reagents can lead to a high background.

      • Solution: Use high-purity reagents and water to prepare buffers. Filter-sterilize buffers for cell-based assays.

Problem: My results are not reproducible.

  • Q: How can pH affect reproducibility?

    • A: Inconsistent pH between experiments is a major source of variability. The pH of stock solutions or buffers can change over time due to absorption of atmospheric CO₂.

    • Solution: Prepare fresh buffers for critical experiments. Always measure the pH of your final assay buffer before use. Ensure all experimental replicates are performed using the same batch of buffer.

  • Q: What other factors contribute to poor reproducibility?

    • A:

      • Temperature Fluctuations: Enzyme activity and probe stability can be temperature-sensitive. Maintain a constant temperature during your experiments.

      • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

      • Light Exposure: If the probe is photolabile, variations in exposure to ambient light during sample preparation can lead to inconsistent results. Protect the probe from light whenever possible.

Experimental Protocols

Protocol 1: Characterization of the pH-Dependence of this compound Fluorescence

This protocol describes how to determine the fluorescence profile of this compound across a range of pH values.

  • Materials:

    • This compound stock solution (e.g., 1 mM in DMSO)

    • A series of buffers (e.g., 100 mM phosphate-citrate or universal buffer) adjusted to various pH values (e.g., from 5.0 to 9.0 in 0.5 unit increments).

    • Fluorometer or fluorescence plate reader.

    • Quartz cuvettes or appropriate microplates.

  • Methodology:

    • Prepare a working solution of this compound by diluting the stock solution in each of the pH buffers to a final concentration of 1 µM. Note: The optimal final concentration should be determined empirically.

    • Protect the solutions from light.

    • For each pH value, transfer the this compound solution to a cuvette or well.

    • Prepare a blank sample for each pH buffer containing no this compound to measure background fluorescence.

    • Set the fluorometer to the appropriate excitation and emission wavelengths for this compound (refer to the manufacturer's specifications; rhodamines are typically excited around 560 nm and emit around 585 nm).

    • Measure the fluorescence intensity for each sample and its corresponding blank.

    • Subtract the blank reading from the sample reading for each pH value.

    • Plot the corrected fluorescence intensity as a function of pH to determine the optimal pH range.

Protocol 2: General Protocol for Measurement of Intracellular pH using a Fluorescent Probe

This protocol is adapted from methods used for other pH-sensitive dyes like BCECF and can be used as a starting point for this compound.

  • Materials:

    • Cells cultured on glass-bottom dishes suitable for microscopy.

    • This compound AM ester (for cell loading).

    • Loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Fluorescence microscope with appropriate filter sets for this compound.

    • Intracellular pH calibration buffer kit or homemade calibration buffers containing a protonophore like nigericin.

  • Methodology:

    • Probe Loading:

      • Prepare a loading solution of this compound AM in loading buffer (e.g., 1-5 µM).

      • Wash cultured cells once with the loading buffer.

      • Incubate cells with the this compound AM loading solution at 37°C for 30-60 minutes.

      • Wash the cells two to three times with imaging buffer (e.g., HBSS) to remove excess probe and allow for de-esterification.

    • Imaging:

      • Place the dish on the microscope stage, ensuring the cells are maintained at 37°C.

      • Excite the cells at the appropriate wavelength for this compound and capture the emission using a suitable camera. Minimize light exposure to prevent phototoxicity.

    • Calibration:

      • To convert fluorescence intensity to absolute pH values, a calibration must be performed.

      • Prepare a set of calibration buffers of known pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

      • Add a protonophore (e.g., 10 µM nigericin) to each buffer. This will equilibrate the intracellular pH with the extracellular buffer pH.

      • Replace the imaging buffer on a separate dish of loaded cells with each calibration buffer sequentially.

      • Measure the fluorescence intensity at each pH.

      • Plot the fluorescence intensity against the known pH values to generate a calibration curve.

      • Use the equation derived from this curve to convert the fluorescence intensity of your experimental samples into intracellular pH values.

Mandatory Visualizations

Caption: Hypothetical model of pH's effect on this compound's fluorescent state.

G Start Low Signal Observed Check1 Is buffer pH optimal? Start->Check1 Action1 Perform pH titration (e.g., pH 6.0-9.0) Check1->Action1 No Check2 Are reagents fresh? Check1->Check2 Yes Action1->Check2 Action2 Prepare fresh probe stock and working solutions Check2->Action2 No Check3 Are instrument settings correct? Check2->Check3 Yes Action2->Check3 Action3 Verify Ex/Em wavelengths. Optimize detector gain. Check3->Action3 No Check4 Is positive control working? Check3->Check4 Yes Action3->Check4 Action4 Troubleshoot analyte generation/delivery system Check4->Action4 No End Signal Restored Check4->End Yes Action4->End

Caption: Troubleshooting workflow for low signal with this compound.

References

Technical Support Center: Live-Cell Imaging with Red Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Assessment: The term "Red-CLA" is ambiguous in current scientific literature. Extensive searches have not identified a specific fluorescent probe with this designation. It is possible that "this compound" refers to a specialized, in-house developed probe, a new product not yet widely documented, or a fluorescently labeled Conjugated Linoleic Acid (CLA).

This support center, therefore, provides best practices and troubleshooting guidance applicable to a broad range of red fluorescent probes used in live-cell imaging. Should "this compound" refer to a fluorescently labeled Conjugated Linoleic Acid, the experimental protocols can be adapted accordingly, and potential biological effects of CLA should be considered in the experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when starting a live-cell imaging experiment with a new red fluorescent probe?

A1: Before beginning your experiment, it is crucial to:

  • Review the manufacturer's protocol: This will provide specific details on the probe's properties, recommended concentrations, and incubation times.

  • Determine the optimal probe concentration: A concentration that is too high can lead to cytotoxicity and non-specific binding, while a concentration that is too low will result in a weak signal.[1] It is recommended to perform a titration to find the ideal concentration for your cell type and experimental conditions.

  • Assess cytotoxicity: Before imaging, it is essential to confirm that the chosen probe concentration does not adversely affect cell health and morphology. This can be done by comparing probe-treated cells with an untreated control group over time.

  • Check for spectral compatibility: If you are using multiple fluorescent probes, ensure their excitation and emission spectra have minimal overlap to avoid bleed-through.[2]

Q2: What are the common causes of a weak or absent fluorescent signal?

A2: Several factors can contribute to a poor signal:

  • Suboptimal Probe Concentration: The concentration of the probe may be too low.[1]

  • Incorrect Filter Sets: Ensure the excitation and emission filters on the microscope are appropriate for the spectral properties of your red fluorescent probe.[1]

  • Photobleaching: Prolonged exposure to high-intensity light can cause the fluorophore to lose its fluorescence.[3]

  • Cell Health: Unhealthy or dying cells may not retain the probe effectively.

Q3: How can I minimize phototoxicity and photobleaching during my experiments?

A3: To maintain cell health and signal integrity:

  • Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest possible exposure times that still provide a detectable signal.

  • Use Sensitive Detectors: Employing a high-sensitivity camera can help reduce the required excitation light.

  • Optimize Imaging Frequency: Only acquire images as frequently as is necessary to capture the biological process of interest.

  • Consider Anti-Fade Reagents: For fixed-cell imaging, using an anti-fade mounting medium can help preserve the fluorescent signal. For live-cell imaging, some specialized media formulations can help reduce phototoxicity.

Troubleshooting Guides

This section provides solutions to common problems encountered during live-cell imaging with red fluorescent probes.

Problem 1: High Background Fluorescence

High background fluorescence can obscure the signal from your target and reduce image quality.

Potential Cause Recommended Solution
Excess Probe Concentration Titrate the probe to the lowest effective concentration.
Incomplete Washing Ensure thorough washing steps after probe incubation to remove unbound probe.
Autofluorescence Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using a probe with a longer wavelength (far-red or near-infrared) or specialized imaging techniques to minimize it.
Phenol Red in Media Use phenol red-free imaging media, as phenol red can contribute to background fluorescence.
Problem 2: No or Weak Fluorescent Signal

A lack of signal can be frustrating. This guide helps to identify the root cause.

Potential Cause Recommended Solution
Incorrect Microscope Settings Verify that the excitation and emission filters are correctly matched to the probe's spectra.
Probe Degradation Ensure the probe has been stored correctly (e.g., protected from light, at the recommended temperature) and has not expired.
Low Target Expression (if applicable) If the probe targets a specific protein, confirm the expression level of that protein in your cells.
Cell Permeability Issues If using an intracellular probe, ensure your cells are healthy and capable of probe uptake. Some probes may require permeabilization for fixed-cell staining.
Problem 3: Cell Death or Abnormal Morphology

Maintaining cell health is paramount for meaningful live-cell imaging data.

Potential Cause Recommended Solution
Probe Cytotoxicity Perform a dose-response experiment to determine the maximum non-toxic concentration of the probe.
Phototoxicity Reduce excitation light intensity and exposure time. Use a more sensitive camera if available.
Unstable Environmental Conditions Ensure the imaging chamber maintains the correct temperature, humidity, and CO2 levels for your cells.

Experimental Protocols

General Protocol for Live-Cell Staining with a Red Fluorescent Probe
  • Cell Seeding: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the red fluorescent probe according to the manufacturer's instructions. Immediately before use, dilute the probe to the predetermined optimal working concentration in pre-warmed, phenol red-free cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for the time specified in the manufacturer's protocol, typically at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging buffer or medium to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the red fluorescent probe. Maintain physiological conditions (37°C, 5% CO2) throughout the imaging session.

Quantitative Data Summary

The following table provides a comparison of key photophysical properties for common classes of red fluorescent dyes and proteins. Note that specific values can vary between individual probes and manufacturers.

Fluorophore Class Typical Excitation Max (nm) Typical Emission Max (nm) Quantum Yield (Φ) Photostability
Rhodamine Derivatives 540 - 570560 - 5900.3 - 0.9Moderate to High
Cyanine Dyes (e.g., Cy5) 630 - 650660 - 6800.2 - 0.4Moderate
Red Fluorescent Proteins (e.g., mCherry, mRuby) 580 - 600600 - 6300.2 - 0.4Variable
Silicon Rhodamine Dyes 640 - 660660 - 6800.3 - 0.5High

Data compiled from various sources for illustrative purposes. Always refer to the specific product datasheet for accurate quantitative information.

Visualizing Experimental Workflows and Pathways

General Live-Cell Imaging Workflow

LiveCellImagingWorkflow A Cell Culture & Seeding B Prepare Staining Solution A->B C Incubate Cells with Probe B->C D Wash to Remove Unbound Probe C->D E Image Acquisition D->E F Data Analysis E->F

Caption: A generalized workflow for live-cell imaging experiments.

Troubleshooting Logic for Weak Signal

WeakSignalTroubleshooting Start Weak or No Signal CheckProbe Check Probe Concentration & Integrity Start->CheckProbe CheckMicroscope Verify Microscope Settings CheckProbe->CheckMicroscope If probe is OK ResultBad Still No Signal CheckProbe->ResultBad If probe is degraded CheckCells Assess Cell Health CheckMicroscope->CheckCells If settings are correct CheckMicroscope->ResultBad If settings are incorrect ResultOK Signal Improved CheckCells->ResultOK If cells are healthy CheckCells->ResultBad If cells are unhealthy

Caption: A logical flowchart for troubleshooting weak fluorescence signals.

Disclaimer: This technical support center provides general guidance. Specific experimental conditions and probe characteristics should always be optimized for your particular application. For definitive protocols and safety information, please refer to the documentation provided by the manufacturer of your specific fluorescent probe.

References

Validation & Comparative

A Comparative Guide to Red Fluorescent Thiol Probes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The detection and quantification of thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical for understanding cellular redox homeostasis and their roles in various physiological and pathological processes.[1] Fluorescent probes have become indispensable tools for this purpose due to their high sensitivity and spatiotemporal resolution in living cells.[1] This guide provides a comparative analysis of commercially available red fluorescent thiol probes, offering insights into their performance to aid researchers, scientists, and drug development professionals in selecting the optimal probe for their specific needs.

While the specific probe "Red-CLA" was not identified in a comprehensive search of available literature, this guide will focus on a comparative analysis of other well-established red fluorescent thiol probes. The selection of a suitable fluorescent probe depends on various factors, including the specific application, available instrumentation, and the biochemical properties of the target thiol.[2]

Performance Comparison of Red Fluorescent Thiol Probes

The following table summarizes key quantitative data for a selection of red fluorescent thiol probes, categorized by their core fluorophore structure. The data presented is for the thiol-conjugated form of the probes, which is the fluorescent species in most applications.[2]

Probe NameReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
Rhodamine Red™ C2 Maleimide Maleimide570590~100,000~0.7Bright and photostable, suitable for protein labeling.[2]
Texas Red™ C2 Maleimide Maleimide595615~85,000~0.5Long-wavelength emission, minimizing autofluorescence.
ThioFluor 623 Dinitrobenzenesulfonyl563623Not ReportedIncreases in viscous mediaHigh on/off ratio (up to 120-fold), cell-permeable.
BODIPY™ TMR-C5-Maleimide Maleimide542574~70,000~0.6Less pH-sensitive than fluorescein derivatives.

Signaling Pathways and Probe Activation

The detection of thiols by these fluorescent probes relies on specific chemical reactions that lead to a change in their optical properties. A common mechanism is the "turn-on" fluorescence response, where a non-fluorescent or weakly fluorescent probe becomes highly fluorescent upon reaction with a thiol.

Probe (Non-fluorescent) Probe (Non-fluorescent) Probe-Thiol Adduct (Fluorescent) Probe-Thiol Adduct (Fluorescent) Probe (Non-fluorescent)->Probe-Thiol Adduct (Fluorescent) Reaction Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Probe-Thiol Adduct (Fluorescent)

General mechanism of a "turn-on" fluorescent thiol probe.

Experimental Protocols

To ensure a rigorous and objective comparison of thiol-reactive fluorescent probes, standardized experimental protocols are essential. The following methodologies can be used to assess key performance parameters.

Protocol 1: Determination of Thiol Selectivity

This protocol assesses the relative reactivity of a fluorescent probe with different biological thiols.

Materials:

  • Thiol-reactive fluorescent probe stock solution (1 mM in DMSO or DMF)

  • Glutathione (GSH) stock solution (100 mM in reaction buffer)

  • L-cysteine (Cys) stock solution (100 mM in reaction buffer)

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the fluorescent probe at 10 µM in the reaction buffer.

  • Prepare serial dilutions of GSH and Cys in the reaction buffer.

  • In the 96-well plate, add 50 µL of the probe solution to each well.

  • Add 50 µL of each diluted thiol solution to the wells. Include a blank control with only the probe and reaction buffer.

  • Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the specific probe.

  • Plot the fluorescence intensity as a function of thiol concentration for both GSH and Cys.

  • Compare the concentration-response curves to determine the relative selectivity of the probe. A steeper slope indicates higher reactivity.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Probe Solution Probe Solution Mix Probe and Thiols Mix Probe and Thiols Probe Solution->Mix Probe and Thiols Thiol Dilutions Thiol Dilutions Thiol Dilutions->Mix Probe and Thiols Incubate Incubate Mix Probe and Thiols->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Plot Data Plot Data Measure Fluorescence->Plot Data Compare Curves Compare Curves Plot Data->Compare Curves

Workflow for determining thiol selectivity.

Protocol 2: Determination of Sensitivity (Limit of Detection)

This protocol determines the lowest concentration of a thiol that can be reliably detected by the fluorescent probe.

Materials:

  • Thiol-reactive fluorescent probe stock solution (1 mM in DMSO or DMF)

  • A standard thiol solution (e.g., GSH) of known concentration (1 mM in reaction buffer)

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the fluorescent probe at a fixed concentration (e.g., 10 µM) in the reaction buffer.

  • Prepare a series of low-concentration dilutions of the standard thiol solution in the reaction buffer, ranging from micromolar to nanomolar concentrations.

  • In the 96-well plate, add 50 µL of the probe solution to each well.

  • Add 50 µL of each diluted thiol solution to the wells. Include multiple replicate wells for a blank control (reaction buffer only).

  • Incubate the plate for a time sufficient to ensure the reaction goes to completion, protected from light.

  • Measure the fluorescence intensity of all wells.

  • Calculate the mean and standard deviation of the blank measurements.

  • The limit of detection (LOD) is typically calculated as the concentration of thiol that gives a signal equal to the mean of the blank plus three times the standard deviation of the blank.

cluster_prep_lod Preparation cluster_reaction_lod Reaction cluster_measurement_lod Measurement & Analysis Probe Solution_LOD Probe Solution Mix Probe and Thiols_LOD Mix Probe and Thiols Probe Solution_LOD->Mix Probe and Thiols_LOD Low Conc. Thiol Dilutions Low Conc. Thiol Dilutions Low Conc. Thiol Dilutions->Mix Probe and Thiols_LOD Incubate_LOD Incubate Mix Probe and Thiols_LOD->Incubate_LOD Measure Fluorescence_LOD Measure Fluorescence Incubate_LOD->Measure Fluorescence_LOD Calculate Blank Stats Calculate Blank Stats Measure Fluorescence_LOD->Calculate Blank Stats Calculate LOD Calculate LOD Calculate Blank Stats->Calculate LOD

References

A Head-to-Head Comparison of Red-CLA and Alternative Fluorescent Probes for the Detection of Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of reactive oxygen species (ROS) detection, the choice of an appropriate probe is paramount. This guide provides an objective comparison of the chemiluminescent probe Red-CLA with commonly used fluorescent alternatives, focusing on their cross-reactivity with various ROS. Experimental data is presented to facilitate informed decisions for specific research applications.

Introduction to ROS Detection Probes

Reactive oxygen species are key signaling molecules and mediators of oxidative stress implicated in a multitude of physiological and pathological processes. Accurate detection of specific ROS is crucial for understanding their roles in health and disease. This guide focuses on this compound, a chemiluminescent probe, and compares its performance with established fluorescent probes such as MitoSOX Red and Dihydroethidium (DHE), primarily used for the detection of the superoxide anion (O₂⁻).

Comparison of Probe Performance

The ideal probe for ROS detection should exhibit high specificity for its target molecule, demonstrate high sensitivity with a low limit of detection, and produce a robust signal with minimal background interference. The following tables summarize the available quantitative data for this compound and its fluorescent counterparts.

Table 1: General Performance Characteristics of Superoxide Probes

ProbeTypePrimary TargetLimit of Detection (LOD)Key AdvantagesKey Limitations
This compound ChemiluminescentSuperoxide (O₂⁻)76 fmol s⁻¹[1]High sensitivity, low background signalLimited data on broad ROS cross-reactivity
MitoSOX Red FluorescentMitochondrial Superoxide (O₂⁻)Not explicitly defined; used at µM concentrations[2]Targets mitochondria specificallyCan be oxidized by other species to produce non-specific fluorescence[3][4]
Dihydroethidium (DHE) FluorescentCytosolic Superoxide (O₂⁻)Not explicitly defined; used at µM concentrationsWell-established for cytosolic superoxide detectionCan be oxidized by other species, leading to non-specific signals[1]

Table 2: Cross-Reactivity Profile of Superoxide Probes

Reactive SpeciesThis compoundMitoSOX RedDihydroethidium (DHE)
Superoxide (O₂⁻) High Reactivity High Reactivity (forms 2-hydroxyethidium)High Reactivity (forms 2-hydroxyethidium)
Hydrogen Peroxide (H₂O₂) Low to no reactivity (inferred from luminol data)Low reactivityLow reactivity
Peroxynitrite (ONOO⁻) Potential for cross-reactivity (inferred from luminol data)Reacts to form ethidium (non-specific product)Reacts to form ethidium (non-specific product)
Hypochlorous Acid (HOCl) Potential for cross-reactivity (inferred from luminol data)Limited data availableLimited data available
Hydroxyl Radical (•OH) Potential for cross-reactivity (inferred from luminol data)Reacts to form ethidium (non-specific product)Reacts to form ethidium (non-specific product)
Singlet Oxygen (¹O₂) Potential for cross-reactivity (inferred from luminol data)Limited data availableLimited data available

Note: Data for this compound cross-reactivity is limited. Inferences are drawn from the behavior of its parent compound, luminol. Further validation is recommended.

Signaling Pathways and Reaction Mechanisms

The detection of superoxide by these probes involves distinct chemical reactions that lead to a measurable signal. Understanding these pathways is crucial for interpreting experimental results correctly.

This compound Chemiluminescence Pathway

This compound, a luminol analogue, detects superoxide through a chemiluminescent reaction. In the presence of superoxide, the probe is oxidized, leading to the formation of an electronically excited intermediate that emits light upon relaxation to its ground state. The intensity of the emitted light is proportional to the concentration of superoxide.

G RedCLA This compound Oxidized_Intermediate Excited Intermediate RedCLA->Oxidized_Intermediate Superoxide Superoxide (O₂⁻) Superoxide->RedCLA Oxidation Light Light Emission (Chemiluminescence) Oxidized_Intermediate->Light Relaxation

This compound reaction with superoxide.
MitoSOX Red and DHE Fluorescence Pathway

MitoSOX Red and DHE are chemically related fluorescent probes. Their reaction with superoxide results in the formation of a specific product, 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence. However, non-specific oxidation by other reactive species can lead to the formation of ethidium, which also fluoresces at a similar wavelength, potentially leading to false-positive results.

G Probe MitoSOX Red / DHE Product_Specific 2-hydroxyethidium Probe->Product_Specific Product_Nonspecific Ethidium Probe->Product_Nonspecific Superoxide Superoxide (O₂⁻) Superoxide->Probe Specific Oxidation Other_ROS Other ROS/RNS Other_ROS->Probe Non-specific Oxidation Fluorescence Red Fluorescence Product_Specific->Fluorescence Product_Nonspecific->Fluorescence G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement cluster_3 Analysis Prepare_Probe Prepare Probe Stock Solution Incubate Incubate Probe with each ROS/RNS Prepare_Probe->Incubate Prepare_ROS Prepare ROS/RNS Generators Prepare_ROS->Incubate Measure_Signal Measure Fluorescence/Chemiluminescence Incubate->Measure_Signal Compare_Signal Compare Signal Intensity Measure_Signal->Compare_Signal Determine_Selectivity Determine Selectivity Compare_Signal->Determine_Selectivity

References

A Comparative Guide to HPLC-Based Quantification of Cellular Thiols: A Focus on Red-CLA Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of cellular thiols, such as glutathione (GSH) and cysteine (Cys). A significant focus is placed on the validation of a proposed method utilizing the chemiluminescent reagent Red-CLA for enhanced detection sensitivity. This document aims to equip researchers with the necessary information to select and implement the most suitable thiol quantification strategy for their experimental needs.

Introduction to Cellular Thiol Analysis

Cellular thiols are critical players in maintaining redox homeostasis and are integral to a multitude of cellular processes, including antioxidant defense, detoxification, and signal transduction. Dysregulation of thiol levels is implicated in various pathologies, making their accurate quantification essential for both basic research and drug development. HPLC stands as a powerful and versatile technique for separating and quantifying individual thiol species within complex biological matrices.

The primary challenge in HPLC analysis of thiols lies in their inherent instability and lack of a strong chromophore for UV-Vis detection. Consequently, most methods rely on a derivatization step to yield stable, readily detectable products. This guide will explore and compare several established derivatization and detection strategies.

Comparative Analysis of HPLC Methods for Cellular Thiol Quantification

The selection of an appropriate HPLC method for cellular thiol analysis depends on factors such as the specific thiols of interest, required sensitivity, sample throughput, and available instrumentation. Below is a comparison of common methods, including a proposed HPLC-Chemiluminescence method using this compound.

MethodDerivatization ReagentDetection MethodPrincipleAdvantagesDisadvantages
Proposed HPLC-Red-CLA Thiol-reactive fluorescent or UV-absorbing tag (e.g., Monobromobimane)ChemiluminescencePre-column derivatization followed by HPLC separation. Post-column reaction with this compound and an oxidant generates light, detected by a chemiluminescence detector.Potentially very high sensitivity and selectivity. Low background noise.Requires a post-column reaction setup. This compound is a commercial reagent with limited published application data for thiol analysis.
HPLC-Fluorescence Monobromobimane (mBBr)FluorescencePre-column derivatization of thiols with mBBr yields highly fluorescent adducts.High sensitivity and specificity. Well-established and widely used method.[1][2]Derivatization can be time-consuming. Reagent stability can be a concern.
HPLC-Fluorescence Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)FluorescencePre-column derivatization with SBD-F forms stable, fluorescent thiol adducts.[3][4]Good sensitivity and specificity. Stable derivatives.[3]Derivatization reaction requires specific pH and temperature conditions.
HPLC-UV/Vis 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)UV/VisPre-column derivatization where thiols reduce DTNB to 5-thio-2-nitrobenzoic acid (TNB), which is detected.Simple, cost-effective, and robust method.Lower sensitivity compared to fluorescence or chemiluminescence methods. Potential for interference from other reducing agents.

Performance Characteristics of Various HPLC Methods

The following table summarizes key performance parameters for different HPLC-based thiol analysis methods, providing a quantitative basis for comparison.

ParameterHPLC-UV (DTNB)HPLC-Fluorescence (mBBr)HPLC-Fluorescence (SBD-F)HPLC-MS/MS (NEM)
Analyte(s) Cysteine, GlutathioneGlutathione, CysteineGlutathione, Cysteine, Homocysteine, etc.Multiple Thiols
Linearity Range Cys: 0.313–50 µM, GSH: 1–20 µg/mL0 - 1.2 nmol injectedR² > 0.999R² > 0.99
Limit of Detection (LOD) Cys: 0.313 µM, GSH: 0.05 µg/mLGSH: 3 x 10⁻⁸ M, Cys: 5 x 10⁻⁸ M-19.20–57.60 nM
Limit of Quantification (LOQ) Cys: 0.313 µM, GSH: 0.1 µg/mL--As low as 0.01 ng/mL for GSH
Precision (RSD%) Intraday < 11%, Interday < 14%Intra-day: 0.82‒5.16%, Inter-day: 1.02‒4.18%Intra-day: 2.2–8.4%, Inter-day: 1.8–13.7%≤12%
Accuracy/Recovery (%) Cys: >93%, GSH: >86%83.31–105.66%91–107%88–126%

Experimental Protocols

Proposed HPLC-Chemiluminescence Method with this compound

This protocol outlines a hypothetical workflow for the validation of this compound in cellular thiol measurements.

a. Cell Lysis and Protein Precipitation:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.

  • Precipitate proteins by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or metaphosphoric acid.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the low molecular weight thiols.

b. Pre-column Derivatization (using Monobromobimane as an example):

  • Adjust the pH of the supernatant to ~8.0 with a suitable buffer (e.g., HEPES).

  • Add a solution of monobromobimane (mBBr) in acetonitrile to the sample.

  • Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by adding an acid (e.g., acetic acid).

c. HPLC Separation:

  • Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.

  • Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

d. Post-column Chemiluminescence Detection:

  • The column effluent is mixed with the this compound reagent and an oxidizing agent (e.g., hydrogen peroxide in the presence of a catalyst) in a post-column reaction coil.

  • The resulting chemiluminescence is detected by a luminometer or a dedicated HPLC chemiluminescence detector.

e. Validation Parameters to be Assessed:

  • Linearity: Analyze a series of standard solutions of thiol-mBBr adducts at different concentrations to establish the linear range of detection.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple replicates of a sample.

  • Accuracy: Determine the recovery of a known amount of thiol standard spiked into a cell lysate sample.

  • Specificity: Evaluate the ability of the method to differentiate and quantify the target thiols from other cellular components.

Established HPLC-Fluorescence Method with SBD-F

This protocol is based on a published method for the quantification of intracellular thiols.

a. Sample Preparation:

  • Follow the cell lysis and protein precipitation steps as described above.

b. Derivatization with SBD-F:

  • To the supernatant, add a borate buffer (pH 9.5) and a solution of SBD-F in water.

  • Incubate the mixture at 60°C for 60 minutes.

  • Cool the reaction mixture to room temperature and inject it into the HPLC system.

c. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol in an aqueous buffer (e.g., citrate buffer, pH 3.0).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.

Visualizing Cellular Thiol Involvement in Signaling Pathways

Cellular thiols are central to redox signaling, influencing a variety of pathways that control cell fate and function. The following diagram illustrates the pivotal role of the glutathione and thioredoxin systems in regulating these processes.

Thiol_Signaling_Pathways cluster_Extracellular Extracellular Space cluster_Cellular Cellular Environment cluster_GSH_System Glutathione System cluster_Trx_System Thioredoxin System Signal Signal Receptor Receptor Signal->Receptor ROS_RNS ROS/RNS Receptor->ROS_RNS GSH GSH ROS_RNS->GSH Oxidation Trx_red Trx-(SH)2 (Reduced) ROS_RNS->Trx_red Oxidation GSSG GSSG GSH->GSSG GPx Protein_SS Protein-S-S (Inactive/Modified) GSH->Protein_SS Reduction GSSG->GSH GR GR Glutathione Reductase GPx Glutathione Peroxidase Trx_ox Trx-S2 (Oxidized) Trx_red->Trx_ox Prx Trx_red->Protein_SS Reduction Trx_ox->Trx_red TrxR TrxR Thioredoxin Reductase Prx Peroxiredoxin Protein_SH Protein-SH (Active) Signaling_Pathways Signaling Pathways (e.g., MAPK, NF-κB) Protein_SH->Signaling_Pathways Protein_SS->Protein_SH Gene_Expression Gene Expression Signaling_Pathways->Gene_Expression Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Gene_Expression->Cellular_Response

Caption: Cellular thiol systems in redox signaling pathways.

Conclusion

The accurate quantification of cellular thiols is paramount for understanding their roles in health and disease. While established HPLC methods with fluorescence and UV/Vis detection offer reliable and validated approaches, the exploration of novel detection strategies such as the proposed HPLC-chemiluminescence method with this compound holds the potential for enhanced sensitivity. This guide provides a framework for comparing existing methods and for the validation of new techniques. The choice of method should be carefully considered based on the specific research question, available resources, and the required analytical performance. The provided experimental protocols and the signaling pathway diagram serve as valuable resources for researchers embarking on the analysis of these critical cellular components.

References

A Researcher's Guide to Superoxide Detection in Mammalian Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of superoxide (O₂⁻) is critical for understanding cellular signaling, oxidative stress, and the mechanism of action of novel therapeutics. This guide provides a comparative overview of methodologies for detecting superoxide in various cell lines, with a focus on chemiluminescent and fluorescent probes.

While specific comparative data for the chemiluminescent probe Red-CLA in different mammalian cell lines is limited in publicly available literature, this guide will compare the principles of this compound as a representative of chemiluminescent detection with the widely used fluorescent probe, MitoSOX Red. This comparison will provide a framework for selecting the appropriate superoxide detection method for your research needs.

Comparison of Superoxide Detection Methods

The selection of a superoxide detection probe depends on several factors, including the specific cell line, the subcellular compartment of interest, and the desired detection method (e.g., microscopy, flow cytometry, or plate-based assays). Below is a table summarizing the key characteristics of chemiluminescent probes like this compound and fluorescent probes like MitoSOX Red.

FeatureChemiluminescent Probes (e.g., this compound)Fluorescent Probes (e.g., MitoSOX Red)
Detection Principle Reaction with superoxide produces an unstable intermediate that emits light as it decays.Oxidation by superoxide yields a stable, highly fluorescent product.
Signal Type Light emission (luminescence).Fluorescence emission upon excitation with a specific wavelength of light.
Subcellular Targeting Generally measures extracellular or total cellular superoxide. Specific targeting is less common.Can be targeted to specific organelles, such as mitochondria (e.g., MitoSOX Red).
Instrumentation Luminometer or a plate reader with luminescence capabilities.Fluorescence microscope, flow cytometer, or fluorescence plate reader.
Advantages High sensitivity, no need for an external light source (reduces autofluorescence).Enables single-cell imaging and subcellular localization, compatible with a wider range of common laboratory equipment.
Limitations Signal is transient, making kinetic studies challenging. Subcellular localization is difficult.Potential for phototoxicity and photobleaching. Autofluorescence from cells and media can interfere with the signal.
Example Application Measurement of extracellular superoxide production by phagocytes.Visualization and quantification of mitochondrial superoxide in various cell types, including cancer cell lines and endothelial cells.[1][2][3]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for superoxide detection using chemiluminescent and fluorescent probes.

General Protocol for Chemiluminescent Superoxide Detection (based on the principles of this compound)

This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for each cell line and experimental condition.

  • Cell Preparation:

    • Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.

    • Culture cells to the desired confluency.

    • On the day of the experiment, wash the cells once with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Probe Preparation:

    • Prepare a stock solution of the chemiluminescent probe (e.g., this compound) in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to the desired working concentration in a pre-warmed buffer immediately before use.

  • Superoxide Detection:

    • Add the probe working solution to the cells.

    • Immediately measure the luminescence using a luminometer or a plate reader with luminescence detection capabilities. The signal is often transient, so kinetic readings are recommended.

    • For endpoint assays, a single measurement is taken after a defined incubation period.

  • Controls:

    • Negative Control: Treat cells with a superoxide dismutase (SOD) mimetic or a known antioxidant prior to adding the probe to confirm the specificity of the signal for superoxide.

    • Positive Control: Stimulate cells with a known inducer of superoxide production (e.g., phorbol 12-myristate 13-acetate - PMA) to validate the assay.

Detailed Protocol for Mitochondrial Superoxide Detection using MitoSOX Red

This protocol is adapted from established methods for using MitoSOX Red in mammalian cell culture.[4][5]

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of high-quality, anhydrous DMSO.

    • For a working solution, dilute the 5 mM stock solution to a final concentration of 1-5 µM in pre-warmed HBSS or other suitable buffer. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining:

    • Grow cells on glass coverslips, in glass-bottom dishes, or in a multi-well plate suitable for fluorescence imaging or flow cytometry.

    • Remove the culture medium and wash the cells once with pre-warmed HBSS.

    • Add the MitoSOX Red working solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Image Acquisition/Flow Cytometry:

    • After incubation, gently wash the cells two to three times with pre-warmed HBSS.

    • For fluorescence microscopy, mount the coverslip or view the dish directly using a fluorescence microscope equipped with appropriate filters for rhodamine (Excitation/Emission: ~510/580 nm).

    • For flow cytometry, detach the cells using a gentle dissociation reagent, wash, and resuspend in a suitable buffer for analysis.

  • Controls:

    • Negative Control: Pre-incubate cells with a mitochondrial-targeted antioxidant (e.g., Mito-TEMPO) or a general antioxidant (e.g., N-acetylcysteine) before adding MitoSOX Red.

    • Positive Control: Treat cells with an inducer of mitochondrial superoxide, such as Antimycin A or Rotenone, to confirm the probe's responsiveness.

Signaling Pathways and Visualizations

Superoxide is a key signaling molecule produced primarily by two major pathways in mammalian cells: the NADPH oxidase (NOX) enzyme complexes and the mitochondrial electron transport chain (ETC).

NADPH Oxidase-Mediated Superoxide Production

The NOX family of enzymes are major sources of regulated superoxide production in response to various stimuli, including growth factors and cytokines. The activation of NOX enzymes is a key event in many signaling cascades.

NADPH_Oxidase_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane Receptor Receptor Rac_GDP Rac-GDP (inactive) Receptor->Rac_GDP NOX_complex NADPH Oxidase (NOX) NADP NADP+ NOX_complex->NADP O2_out O₂⁻ (Superoxide) NOX_complex->O2_out Stimulus Stimulus (e.g., Growth Factor) Stimulus->Receptor Rac_GTP Rac-GTP (active) Rac_GDP->Rac_GTP Rac_GTP->NOX_complex p47phox p47phox p47phox->NOX_complex p67phox p67phox p67phox->NOX_complex p40phox p40phox p40phox->NOX_complex NADPH NADPH NADPH->NOX_complex O2_in O₂ O2_in->NOX_complex

Caption: Activation of NADPH oxidase and superoxide production.

Mitochondrial Electron Transport Chain and Superoxide Production

Mitochondria are a primary source of intracellular superoxide, which is generated as a byproduct of oxidative phosphorylation. Electrons can leak from Complexes I and III of the electron transport chain and reduce molecular oxygen to form superoxide.

Mitochondrial_Superoxide_Production cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space Complex_I Complex I NAD NAD⁺ Complex_I->NAD Superoxide_matrix O₂⁻ Complex_I->Superoxide_matrix H_ims H⁺ Complex_I->H_ims H⁺ pumping Complex_III Complex III Superoxide_ims O₂⁻ Complex_III->Superoxide_ims Complex_III->H_ims H⁺ pumping Complex_IV Complex IV H_matrix H⁺ Complex_IV->H_matrix 2H₂O Complex_IV->H_ims H⁺ pumping ATP_Synthase ATP Synthase ATP_Synthase->H_matrix ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I O2_matrix O₂ O2_matrix->Complex_I e⁻ leak O2_matrix->Complex_IV e⁻ ADP ADP + Pi ADP->ATP_Synthase O2_ims O₂ O2_ims->Complex_III e⁻ leak H_ims->ATP_Synthase

Caption: Superoxide production in the mitochondrial ETC.

References

A Comparative Guide to Redox Sensing: The Chemiluminescent Probe Red-CLA versus Genetically Encoded Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular redox biology, the choice of an appropriate sensor is paramount. This guide provides a comprehensive comparison between the chemiluminescent small molecule probe, Red-CLA, and the widely used genetically encoded fluorescent sensor, Grx1-roGFP2, for monitoring cellular redox status. We present a detailed analysis of their respective mechanisms, performance characteristics, and experimental considerations to facilitate an informed decision for your research needs.

Introduction to Redox Sensing Methodologies

Cellular redox homeostasis, the delicate balance between oxidizing and reducing species, plays a pivotal role in a myriad of physiological and pathological processes. The ability to accurately measure dynamic changes in reactive oxygen species (ROS) and the intracellular redox environment is crucial for understanding disease mechanisms and for the development of novel therapeutics. Two prominent methodologies for monitoring these changes are chemiluminescent probes and genetically encoded fluorescent sensors.

This compound is a chemiluminescent probe belonging to the Cypridina luciferin analog family. It is a small molecule that reacts specifically with superoxide radicals (O₂⁻), a primary ROS, to produce a red-shifted light emission. This method offers high sensitivity for the direct detection of superoxide.

Genetically encoded redox sensors (GERS) , exemplified by Grx1-roGFP2 , are fusion proteins that can be expressed within specific cellular compartments. Grx1-roGFP2 is a ratiometric fluorescent sensor that specifically and rapidly equilibrates with the glutathione redox couple (GSH/GSSG).[1] Since the glutathione pool is a major cellular antioxidant buffer, its redox state is a reliable indicator of the overall cellular redox environment and is influenced by the presence of various ROS, including hydrogen peroxide (H₂O₂), which is formed from the dismutation of superoxide.

Performance Comparison: this compound vs. Grx1-roGFP2

The selection of a redox sensor depends on the specific biological question, the target analyte, and the experimental system. Below is a summary of the key performance characteristics of this compound and Grx1-roGFP2.

FeatureThis compound (Chemiluminescent Probe)Grx1-roGFP2 (Genetically Encoded Sensor)
Analyte Detected Primarily superoxide (O₂⁻)Glutathione redox potential (EGSH)
Detection Principle ChemiluminescenceRatiometric Fluorescence
Specificity High for superoxideHigh for the glutathione pool; indirect measure of various ROS
Sensitivity HighHigh sensitivity to changes in the GSH/GSSG ratio
Dynamic Range Dependent on substrate concentration and enzyme kineticsIn vivo dynamic ranges of 3- to 6-fold are typical.[2] A dynamic range of up to 8.18 has been reported for roGFP2 in vitro.[3]
Response Time Rapid, dependent on reaction kineticsRapid, with equilibration in seconds to minutes
Subcellular Targeting Limited to diffusion; can be targeted with specific carriersPrecisely targeted to any cellular compartment via genetic fusion to localization signals
Mode of Delivery External addition to cells or tissuesGenetic delivery (e.g., transfection, transduction)
Potential for Artifacts Autoxidation, reaction with other cellular components, cytotoxicityOverexpression artifacts, phototoxicity from excitation light, pH sensitivity of some variants.[1]
Long-term Imaging Limited by substrate availability and potential cytotoxicityStable expression allows for long-term and repeated measurements
Quantum Yield Not applicable (chemiluminescence)High for GFP variants
Cytotoxicity Potential for cytotoxicity at higher concentrationsGenerally low, but overexpression can be a concern

Signaling Pathways and Detection Mechanisms

The fundamental differences in the detection mechanisms of this compound and Grx1-roGFP2 are illustrated in the following diagrams.

RedCLA_Mechanism Superoxide Superoxide (O₂⁻) RedCLA This compound Superoxide->RedCLA Reaction ExcitedIntermediate Excited Intermediate RedCLA->ExcitedIntermediate Light Red Light (610 nm) ExcitedIntermediate->Light Chemiluminescence GroundState Oxidized this compound ExcitedIntermediate->GroundState

This compound reaction with superoxide.

The diagram above illustrates the chemiluminescent reaction of this compound. Superoxide radicals react with the this compound molecule, leading to the formation of an unstable, high-energy intermediate. As this intermediate decays to its ground state, it releases energy in the form of red light, which can be detected and quantified.

Grx1_roGFP2_Pathway cluster_redox_state Cellular Redox State cluster_sensor Grx1-roGFP2 Sensor GSH 2GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG Oxidative Stress (ROS) GSSG->GSH Glutathione Reductase Grx1 Grx1 GSSG->Grx1 Equilibration roGFP2_red roGFP2 (Reduced) Ex: 488 nm Grx1->roGFP2_red Catalyzes Thiol-Disulfide Exchange roGFP2_ox roGFP2 (Oxidized) Ex: 405 nm roGFP2_red->roGFP2_ox Oxidation roGFP2_ox->roGFP2_red Reduction

Grx1-roGFP2 sensing of glutathione redox state.

This diagram depicts the mechanism of the Grx1-roGFP2 sensor. The glutaredoxin 1 (Grx1) component of the fusion protein catalyzes the rapid equilibration between the redox-sensitive cysteines on roGFP2 and the cellular glutathione pool (GSH/GSSG).[1] An increase in oxidative stress shifts the glutathione pool towards its oxidized form (GSSG), which in turn leads to the oxidation of roGFP2. This conformational change in roGFP2 alters its excitation spectrum, allowing for a ratiometric measurement of the fluorescence intensity at two different excitation wavelengths (405 nm and 488 nm) to determine the degree of sensor oxidation, and thus, the glutathione redox potential.

Experimental Protocols

Using this compound for Superoxide Detection (General Protocol)

This protocol provides a general framework for using this compound to measure superoxide production in cell cultures. Specific concentrations and incubation times may need to be optimized for your particular cell type and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Cultured cells in a suitable plate format (e.g., 96-well plate)

  • Phenol red-free cell culture medium or buffer (e.g., HBSS)

  • Luminometer or a plate reader with chemiluminescence detection capabilities

Procedure:

  • Cell Preparation: Plate cells at an appropriate density in a multi-well plate and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare a working solution of this compound in phenol red-free medium or buffer. The final concentration typically ranges from 1 to 10 µM. Protect the solution from light.

  • Assay: a. Wash the cells once with warm, phenol red-free medium or buffer to remove any interfering substances from the culture medium. b. Add the this compound working solution to the cells. c. Immediately place the plate in a pre-warmed luminometer. d. Measure the chemiluminescence signal over time. The signal is proportional to the rate of superoxide production.

  • Controls:

    • Negative Control: Include wells with this compound in medium without cells to measure background chemiluminescence.

    • Positive Control: To confirm that the signal is due to superoxide, pre-incubate some wells with superoxide dismutase (SOD), an enzyme that scavenges superoxide, before adding this compound. A significant reduction in the signal in the presence of SOD indicates superoxide-specific detection.

  • Data Analysis: Subtract the background chemiluminescence from the signals obtained from the cell-containing wells. The resulting signal can be expressed as relative light units (RLU) per unit of time or per number of cells.

Live-Cell Imaging with Grx1-roGFP2

This protocol outlines the key steps for performing live-cell imaging of the glutathione redox potential using the Grx1-roGFP2 sensor.

Materials:

  • Cells stably or transiently expressing Grx1-roGFP2

  • Confocal or widefield fluorescence microscope equipped with two excitation sources (e.g., 405 nm and 488 nm lasers or filter sets) and an emission filter appropriate for GFP (e.g., 500-550 nm).

  • Environmental chamber to maintain cells at 37°C and 5% CO₂ during imaging.

  • Imaging medium (phenol red-free)

Procedure:

  • Cell Culture and Transfection: Culture cells on a suitable imaging dish (e.g., glass-bottom dish). Transfect cells with a plasmid encoding Grx1-roGFP2 and allow for expression (typically 24-48 hours).

  • Microscope Setup: a. Turn on the microscope, lasers, and environmental chamber. Allow the system to warm up and stabilize. b. Set up the imaging parameters for ratiometric imaging. This involves sequential excitation at 405 nm and 488 nm and collecting the emission at ~510 nm for each excitation wavelength. c. Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Live-Cell Imaging: a. Replace the culture medium with pre-warmed imaging medium. b. Place the imaging dish on the microscope stage within the environmental chamber. c. Locate the cells expressing Grx1-roGFP2. d. Acquire a baseline time-lapse series of ratiometric images. e. Introduce your experimental treatment (e.g., a drug or stimulus) and continue acquiring images to monitor the dynamic changes in the 405/488 nm fluorescence ratio.

  • Calibration (Optional but Recommended): a. At the end of the experiment, treat the cells with a strong oxidizing agent (e.g., 1 mM diamide) to fully oxidize the sensor and determine the maximum ratio (R_max). b. Subsequently, treat the cells with a strong reducing agent (e.g., 10 mM DTT) to fully reduce the sensor and determine the minimum ratio (R_min).

  • Data Analysis: a. For each time point and each cell, calculate the ratio of the fluorescence intensity from the 405 nm excitation to that from the 488 nm excitation. b. Normalize the ratio data to the baseline to visualize the fold change in response to the treatment. c. If calibration was performed, the degree of sensor oxidation can be calculated using the formula: OxD = (R - R_min) / (R_max - R_min).

Experimental Workflow for Comparative Analysis

To directly compare the performance of this compound and Grx1-roGFP2, an ideal experimental workflow would involve the simultaneous or sequential application of both probes to the same cell population under the same experimental conditions.

Comparative_Workflow Start Start: Cells expressing Grx1-roGFP2 Stimulus Induce Superoxide Production (e.g., with Menadione) Start->Stimulus Imaging_Grx1 Live-Cell Imaging of Grx1-roGFP2 (Ratiometric Fluorescence) Stimulus->Imaging_Grx1 Add_RedCLA Add this compound Imaging_Grx1->Add_RedCLA Analysis Data Analysis and Comparison: - Sensitivity - Kinetics - Signal-to-Noise Imaging_Grx1->Analysis Imaging_RedCLA Chemiluminescence Measurement (Luminometry) Add_RedCLA->Imaging_RedCLA Imaging_RedCLA->Analysis

Workflow for comparing this compound and Grx1-roGFP2.

Conclusion

Both this compound and genetically encoded sensors like Grx1-roGFP2 are powerful tools for investigating cellular redox biology, each with its own set of advantages and limitations. This compound offers a highly sensitive method for the direct detection of superoxide, making it well-suited for studies focused specifically on this ROS. Its application is straightforward, requiring only the addition of the probe to the cells. However, its use in long-term studies may be limited by potential cytotoxicity and substrate availability, and its subcellular localization is not easily controlled.

In contrast, Grx1-roGFP2 provides a robust and specific measurement of the glutathione redox potential, a key indicator of the overall cellular redox state. Its genetic encodability allows for precise subcellular targeting and stable expression for long-term studies. The ratiometric nature of Grx1-roGFP2 minimizes artifacts related to probe concentration and photobleaching. However, it provides an indirect measure of specific ROS and requires genetic manipulation of the cells.

The choice between these two methodologies will ultimately depend on the specific research question. For researchers interested in the direct and sensitive detection of superoxide bursts, this compound is an excellent choice. For those seeking to understand the broader impact of redox perturbations on the cellular redox environment within specific organelles and over longer time scales, Grx1-roGFP2 is the more appropriate tool. For a comprehensive understanding of cellular redox signaling, the complementary use of both types of sensors can provide invaluable insights.

References

A Comparative Guide to Red-shifted Chemiluminescent Probes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biological research and drug development, the ability to visualize cellular and molecular processes within a living organism is paramount. In vivo imaging provides a critical window into disease progression, therapeutic efficacy, and fundamental biological questions. Among the various imaging modalities, bioluminescence and fluorescence stand out for their high sensitivity and specificity. This guide offers a comprehensive comparison of red-shifted chemiluminescent agents, with a focus on CycLuc1 (often referred to as Red-CLA in some contexts), against traditional luciferins, other near-infrared (NIR) probes, and fluorescent proteins.

Executive Summary

Red-shifted and near-infrared (NIR) imaging agents offer significant advantages for in vivo studies, primarily due to the reduced absorption and scattering of longer wavelength light by biological tissues. This results in deeper tissue penetration and a higher signal-to-noise ratio. CycLuc1, a synthetic luciferin, has emerged as a powerful tool, demonstrating superior brightness and sensitivity compared to the conventional D-luciferin, especially for deep-tissue applications like brain imaging. While fluorescent proteins provide a versatile alternative for multi-color imaging, they are often limited by the need for external excitation, which can lead to phototoxicity and autofluorescence. This guide provides a detailed comparison of these imaging agents, supported by quantitative data and experimental protocols, to assist researchers in selecting the optimal tool for their in vivo imaging needs.

Performance Comparison of In Vivo Imaging Agents

The selection of an appropriate imaging agent is critical for the success of in vivo studies. The following tables provide a quantitative comparison of key performance metrics for red-shifted chemiluminescent probes, traditional luciferins, and fluorescent proteins.

Imaging Agent Peak Emission (nm) Quantum Yield (Φ) Signal-to-Noise Ratio (SNR) Tissue Penetration Key Advantages Key Limitations
CycLuc1 ~599-604[1][2]Higher than D-luciferinHighExcellentHigh brightness at low doses, good brain penetration, prolonged signal.[3][4]Higher cost than D-luciferin.
D-luciferin ~560 (yellow-green) to ~620 (red)[5]~0.41 (in vitro)GoodModerateWell-established, lower cost.Lower signal from deep tissues, requires higher doses.
Other NIR Probes 700-900+VariesHighExcellentDeepest tissue penetration, low autofluorescence.Can have lower quantum yields, may require specific enzymes.
Red Fluorescent Proteins (e.g., mCherry) ~610Varies (e.g., mCherry ~0.22)Moderate to HighGoodNo substrate needed, suitable for multicolor imaging.Requires external excitation, potential for phototoxicity and autofluorescence.

Signaling Pathways and Experimental Workflows

To effectively utilize these imaging agents, it is essential to understand their underlying mechanisms and the typical experimental procedures.

Chemiluminescence Mechanism of Firefly Luciferase

The light-emitting reaction of firefly luciferase, which is utilized by both D-luciferin and CycLuc1, is an ATP-dependent process. The substrate (luciferin) is first adenylated, and then oxidized to produce an excited-state oxyluciferin, which emits light upon returning to its ground state.

FireflyLuciferaseMechanism Luciferin Luciferin (e.g., D-luciferin, CycLuc1) LuciferylAdenylate Luciferyl-AMP Intermediate Luciferin->LuciferylAdenylate ATP, Mg2+ ATP ATP ATP->LuciferylAdenylate Luciferase Firefly Luciferase Luciferase->LuciferylAdenylate Oxyluciferin_excited Excited Oxyluciferin* Luciferase->Oxyluciferin_excited LuciferylAdenylate->Oxyluciferin_excited O2 AMP_PPi AMP + PPi O2 O2 O2->Oxyluciferin_excited Oxyluciferin_ground Ground State Oxyluciferin Oxyluciferin_excited->Oxyluciferin_ground Photon Emission Light Light Emission Oxyluciferin_excited->Light CO2 CO2

Firefly Luciferase Chemiluminescence Pathway
General Workflow for In Vivo Bioluminescence Imaging

A typical in vivo bioluminescence imaging experiment involves several key steps, from animal preparation to data analysis.

InVivoImagingWorkflow AnimalPrep 1. Animal Preparation (e.g., luciferase-expressing cells/transgenic animal) SubstrateAdmin 2. Substrate Administration (e.g., D-luciferin, CycLuc1 injection) AnimalPrep->SubstrateAdmin Anesthesia 3. Anesthesia SubstrateAdmin->Anesthesia Imaging 4. Image Acquisition (CCD camera in a light-tight chamber) Anesthesia->Imaging DataAnalysis 5. Data Analysis (Quantification of photon flux) Imaging->DataAnalysis

In Vivo Bioluminescence Imaging Workflow

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable in vivo imaging data.

In Vivo Imaging with D-luciferin
  • Preparation of D-luciferin solution: Dissolve D-luciferin potassium salt in sterile, calcium- and magnesium-free Dulbecco's Phosphate-Buffered Saline (dPBS) to a final concentration of 15 mg/mL. Sterilize the solution by passing it through a 0.2 µm syringe filter.

  • Animal Preparation: Anesthetize the animal (e.g., mouse) using isoflurane.

  • Substrate Administration: Inject the D-luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.

  • Image Acquisition: Place the animal in a light-tight imaging chamber of a bioluminescence imaging system. Acquire images at various time points (e.g., 5, 10, 15, 20 minutes) post-injection to determine the peak signal. Exposure times may vary depending on the signal intensity.

In Vivo Imaging with CycLuc1
  • Preparation of CycLuc1 solution: The preparation of CycLuc1 solution may vary depending on the formulation provided by the manufacturer. It is typically dissolved in an appropriate vehicle, such as sterile saline or dPBS.

  • Animal Preparation: Anesthetize the animal using isoflurane.

  • Substrate Administration: Inject the CycLuc1 solution intraperitoneally (i.p.) at a dose ranging from 5 to 25 mg/kg body weight. A dose of 15 mg/kg has been shown to provide robust signals.

  • Image Acquisition: Place the animal in the imaging chamber. Due to the rapid biodistribution and bright signal of CycLuc1, imaging can often commence shortly after injection. Acquire a series of images to capture the peak and duration of the signal.

Advantages and Limitations

Red-Shifted Chemiluminescent Probes (e.g., CycLuc1)

Advantages:

  • Deeper Tissue Penetration: The longer wavelength of emitted light is less absorbed and scattered by tissues, allowing for the detection of signals from deeper within the animal.

  • Higher Signal-to-Noise Ratio: Reduced tissue autofluorescence in the red and near-infrared spectrum leads to a clearer signal against the background.

  • Increased Sensitivity: CycLuc1 produces a significantly brighter signal at much lower concentrations compared to D-luciferin, enabling the detection of smaller numbers of cells.

  • Improved Brain Imaging: The enhanced brain permeability of CycLuc1 makes it particularly advantageous for neurological studies.

  • Prolonged Signal: CycLuc1 often exhibits a more sustained signal compared to the rapid peak and decay of D-luciferin.

Limitations:

  • Cost: Synthetic luciferins like CycLuc1 are generally more expensive than D-luciferin.

  • Enzyme Specificity: While compatible with firefly luciferase, optimal performance may require engineered luciferases.

Fluorescent Proteins

Advantages:

  • No Substrate Required: Imaging does not depend on the administration and biodistribution of an external substrate.

  • Multicolor Imaging: A wide variety of fluorescent proteins with different spectral properties are available, enabling the simultaneous visualization of multiple targets.

  • Stable Expression: Fluorescent proteins can be genetically encoded for stable, long-term expression in cells and organisms.

Limitations:

  • External Excitation: The need for an external light source can cause phototoxicity, which can alter cellular physiology and lead to cell death.

  • Autofluorescence: Biological tissues naturally fluoresce, which can interfere with the signal from the fluorescent protein, especially at shorter wavelengths.

  • Limited Tissue Penetration: The excitation light and emitted fluorescence are subject to absorption and scattering by tissues, limiting the imaging depth.

Conclusion

The choice of an in vivo imaging agent should be carefully considered based on the specific research question, the biological model, and the required imaging depth. For deep-tissue imaging and applications requiring high sensitivity, red-shifted chemiluminescent probes like CycLuc1 offer significant advantages over traditional methods. Their ability to produce a bright, sustained signal with minimal background makes them a powerful tool for researchers in various fields. While fluorescent proteins remain valuable for their versatility in multicolor imaging and stable expression, their limitations in terms of tissue penetration and phototoxicity must be taken into account. By understanding the comparative performance and experimental considerations outlined in this guide, researchers can make informed decisions to optimize their in vivo imaging studies and accelerate their scientific discoveries.

References

A Critical Evaluation of Selective Thiol Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Red-CLA: Initial searches for "this compound" as a selective thiol probe revealed that this designation primarily refers to a chemiluminescent reagent for the detection of superoxide anions, not thiols. This guide will therefore focus on established and critically evaluated classes of selective fluorescent thiol probes to provide relevant and accurate information for researchers.

The selective detection and quantification of biological thiols—such as cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH)—are critical for understanding cellular redox homeostasis, drug metabolism, and various pathological states. Fluorescent probes have become indispensable tools for this purpose, offering high sensitivity and the ability to monitor thiol dynamics in living systems. This guide provides a critical evaluation and comparison of major classes of selective thiol probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their needs.

Comparative Analysis of Leading Thiol Probes

The performance of a thiol probe is determined by several key parameters, including its reaction mechanism, selectivity for thiols over other nucleophiles, and its photophysical properties upon reaction. Three prominent classes of thiol probes are compared below: Maleimide-based, 2,4-Dinitrobenzenesulfonyl (DNBS)-based, and 7-Oxanorbornadiene (OND)-based probes.

FeatureMaleimide-Based Probes (e.g., Fluorescein-5-Maleimide)DNBS-Based Probes7-Oxanorbornadiene (OND)-Based Probes
Reaction Mechanism Michael AdditionNucleophilic Aromatic Substitution (Cleavage)Michael Addition followed by retro-Diels-Alder
Selectivity High for thiols at pH 6.5-7.5. Reactivity with amines (e.g., lysine) increases significantly at pH > 7.5.[1]Excellent; highly resistant to reaction with other biological nucleophiles like amines and alcohols.[2]High chemoselectivity for thiols.[3]
Sensing Strategy "Turn-on" fluorescence (quenching is removed upon reaction) or presence/absence signal."Turn-on" fluorescence; DNBS group quenches the fluorophore until cleaved by a thiol.[2]Fluorogenic; fluorescence intensity enhancement of up to 180-fold upon reaction.[3]
Reaction Kinetics Thiol reaction is ~1,000x faster than with amines at pH 7.0. Rate is pH-dependent.Rapid and near-quantitative reaction in aqueous solution at physiological pH.Second-order rate constants of 40–200 M⁻¹s⁻¹.
Quantum Yield (Φ) Φ ≈ 0.64 (Fluorescein-5-Maleimide adduct); Φ ≈ 0.91 (5-IAF Cys adduct)Varies with the released fluorophore. Can achieve high quantum yields.Varies with fluorophore; significant fluorescence enhancement is the key metric.
Advantages Widely used, commercially available with various fluorophores, reliable for protein labeling.High selectivity, low background fluorescence ("turn-on" response).Highly tunable reaction rates, mild cleavage conditions.
Disadvantages Potential for off-target reaction with amines at higher pH; thioether bond can undergo retro-Michael reaction in vivo, leading to conjugate instability.Can be sensitive to light and require careful handling.Newer class of probes, less commercial availability compared to maleimides.

Detailed Probe Mechanisms and Characteristics

Maleimide-Based Probes

Maleimides are the most widely used thiol-reactive probes. They react with the sulfhydryl group of cysteine residues via a Michael addition reaction to form a stable thioether bond. This reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5. However, their selectivity can be compromised at higher pH values, where reaction with primary amines on residues like lysine becomes more prevalent.

Caption: Michael addition reaction of a maleimide probe with a thiol.

Cleavage-Based Probes (DNBS-Moiety)

This class of probes utilizes a "pro-fluorophore" strategy. A fluorophore is rendered non-fluorescent by conjugation to a quenching group, such as 2,4-dinitrobenzenesulfonyl (DNBS). The DNBS group is an excellent electron-withdrawing group that quenches fluorescence via photoinduced electron transfer (PET). Upon selective reaction with a thiol, the sulfonate ester bond is cleaved, releasing the free, highly fluorescent dye. This mechanism provides a robust "turn-on" signal with a very high signal-to-noise ratio and excellent selectivity for thiols over other nucleophiles.

Caption: Cleavage of a DNBS-based probe by a thiol releases the fluorophore.

7-Oxanorbornadiene (OND)-Based Probes

OND-based probes represent a sophisticated class of reagents that react with thiols in a two-step sequence: a rapid Michael addition followed by a retro-Diels-Alder (rDA) fragmentation. This unique mechanism offers high selectivity for thiols. The rate of the rDA cleavage can be tuned by modifying the OND scaffold, allowing for controlled-release applications. The reaction with thiols leads to a significant enhancement in fluorescence, making them effective fluorogenic probes.

Experimental Protocols

Protocol 1: General Labeling of Protein Thiols with Fluorescein-5-Maleimide

This protocol describes a general procedure for labeling cysteine residues on a protein.

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer like PBS, pH 7.0-7.5).

  • Fluorescein-5-maleimide (F5M) stock solution (10 mM in anhydrous DMSO or DMF).

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) stock solution (0.5 M).

  • Reaction Buffer: Degassed PBS, pH 7.2.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Protein Preparation: Dissolve the protein in degassed Reaction Buffer. If disulfide bonds need to be reduced to expose free thiols, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.

  • Prepare Dye Solution: Immediately before use, prepare a 10 mM stock solution of F5M in DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the F5M stock solution to the stirring protein solution. Protect the reaction mixture from light.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a low molecular weight thiol like 2-mercaptoethanol or cysteine to quench any unreacted maleimide.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., G-25) equilibrated with your buffer of choice.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and 494 nm (for fluorescein). Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.

Protocol 2: In Vitro Selectivity Assay

This protocol allows for the comparison of a probe's reactivity towards different biological thiols.

Materials:

  • Thiol probe stock solution (1 mM in DMSO).

  • Thiol solutions: 10 mM stock solutions of Glutathione (GSH), Cysteine (Cys), and Homocysteine (Hcy) in reaction buffer.

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.4.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare Reagents: Prepare a working solution of the thiol probe (e.g., 10 µM) in the Reaction Buffer. Prepare a serial dilution of each thiol stock solution.

  • Reaction Setup: In the 96-well plate, add the probe solution to wells. To initiate the reaction, add different concentrations of the thiol solutions to the wells. Include a "probe only" control.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at time points (e.g., 0, 5, 15, 30, 60 minutes) using the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis: Plot the fluorescence intensity versus thiol concentration for each thiol. The initial rate of fluorescence increase is proportional to the probe's reactivity with that specific thiol.

Visualizations of Workflows and Pathways

Cellular Thiol Detection Workflow

Detecting thiols in a cellular context requires a probe that can permeate the cell membrane and react with intracellular targets.

cluster_workflow Experimental Workflow for Intracellular Thiol Detection A 1. Cell Culture Seed cells in a suitable imaging dish or plate. B 2. Probe Preparation Prepare probe working solution in buffer (e.g., HBSS). A->B C 3. Cell Loading Incubate cells with the probe solution (e.g., 30 min at 37°C). B->C D 4. Washing Wash cells 2-3 times with buffer to remove excess probe. C->D E 5. Imaging Image cells using fluorescence microscopy with appropriate filters. D->E F 6. Data Analysis Quantify fluorescence intensity per cell or region of interest. E->F

Caption: A typical workflow for detecting intracellular thiols with a fluorescent probe.

Redox Signaling Pathway Involving Glutathione

Cellular thiols, particularly glutathione, are central to redox signaling pathways that regulate cell function and fate.

cluster_pathway Simplified Redox Signaling Pathway ROS Oxidative Stress (e.g., ROS) GSH Reduced Glutathione (GSH) ROS->GSH Oxidizes Proteins Protein Thiols (Protein-SH) ROS->Proteins Oxidizes GSSG Oxidized Glutathione (GSSG) GSH->GSSG GPx GSSG->GSH NADPH GR Glutathione Reductase OxProteins Oxidized Proteins (e.g., Protein-SSG) Proteins->OxProteins Signaling Downstream Signaling (e.g., Kinase activation, Transcription factor regulation) OxProteins->Signaling

Caption: Glutathione's role in mitigating oxidative stress and modulating signaling.

References

Safety Operating Guide

Proper Disposal Procedures for Red-CLA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Red-CLA (CAS No. 886840-56-8), a chemiluminescence reagent. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling

Before handling this compound for any purpose, including disposal, it is crucial to be familiar with its properties. According to the Safety Data Sheet (SDS) from TCI Chemicals, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, standard laboratory best practices for handling chemical reagents should always be observed.

Personal Protective Equipment (PPE) when handling this compound:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

In the event of a spill, personnel should wear suitable protective equipment. The spill should be picked up and disposed of without creating dust, and the area should be cleaned. Prevent the product from entering drains.[1]

This compound Disposal Data Summary

While the Safety Data Sheet for this compound does not provide specific quantitative data for disposal, the following table summarizes its key hazard and disposal characteristics based on available safety information.

CharacteristicDescriptionSource
Hazard Classification Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008. No hazard pictograms, signal words, or hazard statements are required.[1]
PBT/vPvB Assessment This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]
Primary Disposal Method Disposal should be in accordance with local and national regulations.[1]
Container Disposal Before disposing of the used container, ensure contents are completely removed.
Spill Cleanup Pick up and arrange disposal without creating dust. Prevent product from entering drains.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all applicable federal, state, and local regulations. The following is a general procedural workflow for the proper disposal of this compound and its containers.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_disposal Disposal Path A Consult this compound Safety Data Sheet (SDS) B Wear appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect this compound waste (unused product, contaminated labware) D Is the waste mixed with hazardous substances? C->D E_yes Segregate as Hazardous Waste D->E_yes Yes F_no Segregate as Non-Hazardous Chemical Waste D->F_no No G Consult Institutional EHS Office for specific disposal procedures E_yes->G F_no->G H Label waste container clearly (e.g., 'this compound, Non-Hazardous Waste') G->H I Arrange for waste pickup by authorized personnel H->I J Document waste disposal as per lab protocol I->J

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols Cited

This document is a procedural guide and does not cite experimental protocols involving the use of this compound. For handling and use of this compound within an experimental context, please refer to the specific protocols established by your research institution.

Conclusion

While this compound is not classified as a hazardous material, responsible disposal is a critical component of laboratory safety and environmental stewardship. Adherence to institutional guidelines and local regulations is mandatory. Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance and safety.

References

Personal protective equipment for handling Red-CLA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Red-CLA, a chemiluminescence reagent. Adherence to these protocols is critical for maintaining a safe research environment.

Hazard Identification and Classification

According to the Safety Data Sheet (SDS) provided by TCI Chemicals, this compound (CAS No. 886840-56-8) is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, standard laboratory best practices for handling chemical reagents should always be followed.

Hazard ClassificationRegulation (EC) No 1272/2008
Physical Hazards Not Classified[1]
Health Hazards Not Classified[1]
Environmental Hazards Not Classified[1]

Chemical Identification:

IdentifierValue
Chemical Name This compound [Chemiluminescence Reagent][1]
Molecular Formula C50H51N7O9S2
CAS Number 886840-56-8

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice to minimize exposure to any chemical substance.

PPE CategoryRecommended EquipmentRationale
Hand Protection Disposable nitrile gloves.To prevent direct skin contact. Gloves should be changed immediately if contaminated.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from potential splashes or aerosols.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.Use in a well-ventilated area or under a fume hood to avoid inhalation of any dusts.

Experimental Protocols: Handling and Storage

Strict adherence to the following protocols will ensure the safe handling and integrity of this compound.

General Handling Protocol:

  • Preparation: Before handling, ensure that the designated work area is clean and uncluttered. Confirm that a safety shower and eye wash station are accessible.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above: a lab coat, safety glasses, and nitrile gloves.

  • Dispensing: Handle the substance carefully to prevent the dispersion of dust. If not in a liquid solution, weigh or measure the required amount in a well-ventilated area or under a chemical fume hood.

  • Post-Handling: After handling, wash hands and face thoroughly. Clean the work area and any equipment used.

Storage Protocol:

  • Container: Keep the container tightly closed when not in use.

  • Temperature: Store the substance in a freezer.

  • Light: Protect from light exposure.

Emergency and Disposal Plans

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If feeling unwell, seek medical advice.
Skin Contact Take off all contaminated clothing immediately. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
Ingestion Rinse mouth with water. Seek medical advice.

Spill and Disposal Plan:

  • Spill Containment: In the event of a spill, wear appropriate protective equipment. Prevent the substance from entering drains.

  • Clean-up: For solid spills, pick up and arrange for disposal without creating dust.

  • Disposal: All waste material, including contaminated packaging, must be disposed of in accordance with local and national regulations. This should be carried out by a licensed waste disposal company. Before disposing of the used container, ensure it is completely empty.

Workflow Diagram

Red_CLA_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal Prep 1. Prepare clean work area PPE 2. Don appropriate PPE (Lab coat, gloves, safety glasses) Prep->PPE Dispense 3. Dispense this compound in well-ventilated area PPE->Dispense Proceed to handling Wash 4. Wash hands and face Dispense->Wash After use Clean 5. Clean work area Wash->Clean Store Store in freezer, tightly closed, protected from light Clean->Store For remaining reagent Dispose Dispose of waste via licensed disposal company Clean->Dispose For waste material

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

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